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  • Product: Ethyl 4-propan-2-ylbenzoate
  • CAS: 19024-50-1

Core Science & Biosynthesis

Foundational

Whitepaper: Physicochemical Profiling and Synthetic Utility of Ethyl 4-isopropylbenzoate

Executive Summary Ethyl 4-isopropylbenzoate (CAS: 19024-50-1) is a specialized para-substituted aromatic ester. Characterized by its high lipophilicity and steric bulk, it serves as a critical intermediate in advanced me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4-isopropylbenzoate (CAS: 19024-50-1) is a specialized para-substituted aromatic ester. Characterized by its high lipophilicity and steric bulk, it serves as a critical intermediate in advanced medicinal chemistry—specifically in the rational design of hydrogen sulfide (H₂S)-releasing enzyme inhibitors—and acts as a key volatile organic compound (VOC) in aromachology. As a Senior Application Scientist, I have structured this technical guide to deconstruct its physicochemical properties, detail self-validating synthetic protocols, and explore the mechanistic causality behind its downstream applications.

Physicochemical Properties & Molecular Causality

The physical and chemical properties of ethyl 4-isopropylbenzoate dictate its behavior in both biological systems and synthetic workflows. The quantitative data summarized below is retrieved from [1].

PropertyValueCausality & Scientific Significance
CAS Number 19024-50-1Unique identifier for the specific para-isopropyl structural isomer[2].
Molecular Formula C₁₂H₁₆O₂Defines the stoichiometry and baseline molecular weight[1].
Molecular Weight 192.25 g/mol Falls well within Lipinski’s Rule of 5, indicating highly favorable theoretical oral bioavailability[1].
XLogP3 3.8Driven by the non-polar isopropyl moiety and the masking of the polar carboxylic acid via ethyl esterification. This high lipophilicity ensures excellent lipid bilayer permeability[1].
Topological Polar Surface Area 26.3 ŲA low TPSA (< 90 Ų) strongly correlates with high potential for blood-brain barrier (BBB) penetration and rapid cellular uptake[1].

Expert Insight: In drug design, a LogP of 3.8 combined with a low TPSA makes this scaffold an ideal starting material for intracellularly targeted therapeutics. The ester linkage provides a potential metabolic liability (cleavable by esterases), which can be strategically utilized for prodrug design.

Synthetic Methodology: Step-by-Step Protocol

The synthesis of ethyl 4-isopropylbenzoate is typically achieved via the esterification of 4-isopropylbenzoic acid. To maximize yield and purity, an acyl substitution pathway using thionyl chloride (SOCl₂) is preferred over traditional acid-catalyzed Fischer esterification[3].

G R1 4-Isopropylbenzoic Acid + Dry EtOH Cond Acyl Substitution 0°C → 60°C, 6 h R1->Cond R2 Thionyl Chloride (SOCl2) 1.8 equiv R2->Cond Workup Biphasic Workup EtOAc / NaHCO3 (sat) Cond->Workup Crude Oil Prod Ethyl 4-isopropylbenzoate (Flash Chromatography) Workup->Prod Organic Phase

Workflow for the esterification of 4-isopropylbenzoic acid to ethyl 4-isopropylbenzoate.

Protocol & Mechanistic Causality
  • Initiation & Solvation: Dissolve 4-isopropylbenzoic acid (12.7 mmol, 1.0 equiv) in dry ethanol (EtOH, 30 mL) under an inert atmosphere. Cool the reaction flask to 0 °C[4].

    • Causality: Cooling is critical because the subsequent addition of SOCl₂ is highly exothermic. Controlling the temperature prevents solvent boil-off and minimizes side reactions.

  • Activation: Add thionyl chloride (1.8 equiv) dropwise[3].

    • Causality: SOCl₂ converts the carboxylic acid into a highly reactive acyl chloride intermediate in situ. This bypasses the equilibrium limitations of Fischer esterification, driving the reaction forward while generating volatile, easily removed byproducts (SO₂ and HCl).

  • Propagation: Heat the reaction mixture to 60 °C and stir for 6 hours[4].

    • Causality: Elevated temperature provides the activation energy required for the nucleophilic attack of ethanol on the acyl chloride, ensuring near-quantitative conversion.

  • Self-Validation (TLC): Monitor the reaction via Thin-Layer Chromatography.

    • System Validation: The disappearance of the highly polar, streaking carboxylic acid spot and the emergence of a high-Rf, UV-active spot confirms the formation of the lipophilic ester.

  • Biphasic Workup: Evaporate the solvent under vacuum. Dissolve the crude residue in ethyl acetate (EtOAc, 40 mL) and wash with saturated NaHCO₃ solution (30 mL × 2)[4].

    • System Validation: The NaHCO₃ wash serves as a chemical validation step. It neutralizes residual HCl. The evolution of CO₂ gas indicates active neutralization; washing must continue until all effervescence ceases, ensuring a neutral organic phase.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate. Purify the resulting colorless oil via flash chromatography (20% EtOAc/Hexanes) to yield the pure product[4].

Pharmacological & Industrial Applications

Intermediate for H₂S-Releasing Carbonic Anhydrase Inhibitors

Ethyl 4-isopropylbenzoate is a foundational scaffold in the development of hybrid drugs designed to treat severe inflammation and arthritis[3]. Researchers utilize the isopropyl group to synthesize a 3H-1,2-dithiole-3-thione core (a known H₂S releaser)[4].

G E4I Ethyl 4-isopropylbenzoate (Lipophilic Scaffold) Sulfur Sulfuration Melted Sulfur, 220°C E4I->Sulfur C-H Activation DTT 3H-1,2-dithiole-3-thione (H2S Donor Core) Sulfur->DTT Cyclization Hybrid H2S-Releasing CAI Hybrid (Antihyperalgesic) DTT->Hybrid Hybridization CAI Sulfonamide Warhead (CA Inhibitor) CAI->Hybrid Hybridization

Design pathway of H2S-releasing Carbonic Anhydrase inhibitors from the ethyl ester core.

By reacting ethyl 4-isopropylbenzoate with melted sulfur at 220 °C, the isopropyl group undergoes C-H activation and cyclization to form a dithiole-thione ring[3]. This core is subsequently conjugated with a Carbonic Anhydrase Inhibitor (CAI) warhead. The resulting hybrid molecules demonstrate enhanced antihyperalgesic action, completely reverting pain states in in vivo arthritis models by combining specific isoform enzyme inhibition (CA IX and XII) with the potent anti-inflammatory properties of released H₂S[3].

Aromachology and Consumer Neuroscience

Beyond medicinal chemistry, ethyl 4-isopropylbenzoate is a naturally occurring VOC identified in botanical sources such as linden honey[5]. In the field of aromachology, lipophilic esters are highly valued. Their optimal volatility allows them to partition efficiently into the olfactory epithelium, binding to odorant receptors to produce distinct fruity and floral notes[5]. These properties are heavily leveraged in consumer neuroscience to modulate retail environments and emotional states, creating unique selling propositions based on ambient sensory stimuli[6].

Toxicology and Handling

While synthetically useful, ethyl 4-isopropylbenzoate requires strict handling protocols. According to established safety data sheets[7]:

  • Flammability: The compound is highly flammable. It must be kept away from open flames and disposed of in a chemical incinerator equipped with an afterburner and scrubber[7].

  • Exposure Hazards: It may cause respiratory irritation upon inhalation of vapors. Due to its high LogP (3.8), dermal absorption is a significant risk[7].

  • PPE Requirements: Handling requires a type P95 (US) or OV/AG/P99 respirator in poorly ventilated areas, alongside standard nitrile gloves and safety goggles. It is not classified as a probable or confirmed human carcinogen by the IARC[7].

References

  • PubChem , "Ethyl 4-propan-2-ylbenzoate | C12H16O2 | CID 227868", National Institutes of Health (NIH). URL:[Link]

  • Journal of Medicinal Chemistry , "Development of Hydrogen Sulfide-Releasing Carbonic Anhydrases IX- and XII-Selective Inhibitors with Enhanced Antihyperalgesic Action in a Rat Model of Arthritis", ACS Publications. URL:[Link]

  • Molecules , "Screening of the Honey Aroma as a Potential Essence for the Aromachology", MDPI. URL:[Link]

  • Capot Chemical , "MSDS of ethyl 4-isopropylbenzoate (CAS: 19024-50-1)", Capot Chemical Co., Ltd. URL:[Link]

Sources

Exploratory

"Ethyl 4-propan-2-ylbenzoate" CAS number and molecular structure

CAS Registry Number: 19024-50-1 Synonyms: Ethyl cumate; Ethyl 4-isopropylbenzoate; 4-Isopropylbenzoic acid ethyl ester Molecular Formula: C₁₂H₁₆O₂ Molecular Weight: 192.25 g/mol [1] Executive Summary Ethyl 4-propan-2-ylb...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 19024-50-1 Synonyms: Ethyl cumate; Ethyl 4-isopropylbenzoate; 4-Isopropylbenzoic acid ethyl ester Molecular Formula: C₁₂H₁₆O₂ Molecular Weight: 192.25 g/mol [1]

Executive Summary

Ethyl 4-propan-2-ylbenzoate (CAS 19024-50-1) is the ethyl ester derivative of cumic acid (4-isopropylbenzoic acid).[1] Characterized by a distinctive balsamic, cumin-like, and fruity olfactory profile, it serves as a specialized intermediate in fragrance chemistry and organic synthesis. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and applications in research and development.

Part 1: Chemical Identity & Structural Analysis[1]

The molecule consists of a benzene ring substituted at the para positions with an isopropyl group and an ethoxycarbonyl group. Its lipophilic nature and ester functionality dictate its reactivity and solubility profiles.

Structural Visualization

The following diagram illustrates the connectivity and functional groups of Ethyl 4-propan-2-ylbenzoate.

Identifiers & Descriptors
Identifier TypeValue
CAS Number 19024-50-1
IUPAC Name Ethyl 4-propan-2-ylbenzoate
InChI Key MKVMNGIAVDCPOZ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(C=C1)C(C)C
Beilstein/Reaxys ID 2053642
Part 2: Physicochemical Profile[1]

Understanding the physical constants is critical for isolation, purification, and formulation.

PropertyValueNotes
Boiling Point 264°C (at 760 mmHg)High boiling point requires vacuum distillation for purification.[1]
Density 0.991 g/cm³Slightly less dense than water.
Refractive Index 1.503 (Predicted)Useful for purity assessment via refractometry.
Flash Point 116.1°CClass IIIB Combustible Liquid.
Solubility Insoluble in water; Soluble in EtOH, Et₂O, DCMLipophilic character dominates.
LogP ~3.8Indicates high membrane permeability and potential bioaccumulation.
Part 3: Synthetic Pathways & Process Chemistry[2]

The synthesis of Ethyl 4-propan-2-ylbenzoate is typically achieved via Fischer Esterification or Acyl Chloride substitution.[1] The Fischer route is preferred for cost-effectiveness and scalability in industrial settings, while the Acyl Chloride route offers higher yields on a small scale.

Method A: Acid-Catalyzed Fischer Esterification

This equilibrium-driven reaction requires the removal of water or the use of excess alcohol to drive the yield.[1]

Reaction Scheme:


[1]
Experimental Protocol (Laboratory Scale)

Safety: Perform in a fume hood. Sulfuric acid is corrosive.

  • Charge: In a 250 mL round-bottom flask (RBF), combine:

    • 16.4 g (0.1 mol) 4-Isopropylbenzoic acid (Cumic acid).

    • 50 mL (excess) Absolute Ethanol.

  • Catalyst: Slowly add 1.0 mL concentrated Sulfuric Acid (H₂SO₄) while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) for 6–8 hours. Monitor via TLC (Solvent: Hexane/EtOAc 9:1) until the starting acid is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure (Rotavap) to remove excess ethanol.

    • Dissolve the residue in 100 mL Diethyl Ether or Ethyl Acetate.

    • Wash 1: 2x 50 mL Saturated NaHCO₃ solution (to neutralize catalyst and unreacted acid). Caution: CO₂ evolution.

    • Wash 2: 1x 50 mL Brine.

  • Purification:

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter and concentrate.

    • Distillation: Purify the crude oil via vacuum distillation (approx. 110–115°C at 10 mmHg) to obtain a clear, colorless liquid.

Synthesis Workflow Diagram

Synthesis_Workflow Figure 2: Laboratory Synthesis Workflow for Ethyl 4-propan-2-ylbenzoate Start Reagents: Cumic Acid + Ethanol (Cat. H2SO4) Reflux Reflux (80°C, 6-8h) Fischer Esterification Start->Reflux Evap Evaporation Remove Excess EtOH Reflux->Evap Extract Extraction (EtOAc) Wash w/ NaHCO3 Evap->Extract Dry Drying (MgSO4) & Filtration Extract->Dry Distill Vacuum Distillation (Purification) Dry->Distill Product Final Product: Ethyl 4-propan-2-ylbenzoate (>98% Purity) Distill->Product

Part 4: Applications in R&D
1. Fragrance & Flavor Chemistry

Ethyl 4-propan-2-ylbenzoate is valued for its olfactory stability and unique profile.[1]

  • Odor Profile: Characterized by balsamic, sweet, fruity, and distinct cumin-like spicy notes.

  • Utility: Used as a modifier in floral bouquets (rose, jasmine) to introduce warmth and spicy nuances without the instability of aldehydes.

2. Pharmaceutical Intermediate

The 4-isopropyl benzoate scaffold serves as a precursor for various bioactive molecules.

  • Hydrazide Formation: Reaction with hydrazine hydrate yields 4-isopropylbenzoic acid hydrazide, a scaffold for antimicrobial and anti-tubercular drug discovery.

  • Reduction: Lithium Aluminum Hydride (LAH) reduction yields 4-isopropylbenzyl alcohol, a key building block for ether-based agrochemicals.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 227868, Ethyl 4-propan-2-ylbenzoate. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Ethyl p-isopropylbenzoate. NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link]

  • LookChem. Ethyl 4-propan-2-ylbenzoate CAS 19024-50-1 Properties and Suppliers. Retrieved from [Link]

Sources

Foundational

Spectroscopic Profiling and Synthetic Methodologies of Ethyl 4-propan-2-ylbenzoate: A Technical Guide

Executive Summary Ethyl 4-propan-2-ylbenzoate (commonly referred to as ethyl 4-isopropylbenzoate or ethyl cumate) is a highly versatile aromatic ester. In contemporary medicinal chemistry, it serves as a critical synthet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4-propan-2-ylbenzoate (commonly referred to as ethyl 4-isopropylbenzoate or ethyl cumate) is a highly versatile aromatic ester. In contemporary medicinal chemistry, it serves as a critical synthetic intermediate, most notably in the development of hydrogen sulfide (H₂S)-releasing carbonic anhydrase inhibitors (CAIs) targeting arthritis and inflammatory diseases[1]. This whitepaper provides an authoritative, deeply technical breakdown of the compound's spectroscopic signatures (NMR, IR, MS) and the mechanistic rationale behind its laboratory synthesis.

Physicochemical & Structural Profile

Understanding the baseline physicochemical properties of Ethyl 4-propan-2-ylbenzoate is essential for predicting its chromatographic behavior and spectroscopic environment[2].

PropertyValueMechanistic Implication
IUPAC Name Ethyl 4-propan-2-ylbenzoateDefines the para-substitution pattern.
Molecular Formula C₁₂H₁₆O₂Dictates the exact mass for HRMS validation.
Molecular Weight 192.25 g/mol Primary molecular ion [M]⁺ in mass spectrometry.
XLogP3 3.8High lipophilicity; requires non-polar extraction solvents.
Topological Polar Surface Area 26.3 ŲIndicates low polarity, dominating its Rf value in TLC.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of Ethyl 4-propan-2-ylbenzoate provide a textbook example of electron-donating and electron-withdrawing effects operating across a para-disubstituted benzene ring[3].

¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment
7.96Doublet (d)8.32HAr-H (ortho to ester)
7.28Doublet (d)8.32HAr-H (meta to ester)
4.36Quartet (q)7.12H-OCH₂- (ethyl)
2.95Septet (hept)6.91H-CH- (isopropyl methine)
1.38Triplet (t)7.13H-CH₃ (ethyl methyl)
1.26Doublet (d)6.96H-CH₃ (isopropyl methyls)

Causality & Signal Assignment:

  • The AA'BB' Aromatic System: The para-substitution creates a plane of symmetry. The ester group (-COOEt) is strongly electron-withdrawing via resonance (-R effect), severely deshielding the ortho protons and pushing their signal downfield to 7.96 ppm. Conversely, the isopropyl group is mildly electron-donating via hyperconjugation (+I effect), keeping the adjacent protons relatively shielded at 7.28 ppm[3].

  • The Isopropyl Septet: The methine proton (-CH-) at 2.95 ppm is split into a septet because it couples with six equivalent methyl protons (

    
    ).
    
¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeAssignment
166.7Quaternary (C=O)Ester Carbonyl
154.2Quaternary (Ar-C)Aromatic (ipso to isopropyl)
129.6Methine (Ar-CH)Aromatic CH (ortho to ester)
128.2Quaternary (Ar-C)Aromatic (ipso to ester)
126.4Methine (Ar-CH)Aromatic CH (meta to ester)
60.7Methylene (-CH₂-)Ethyl -OCH₂-
34.2Methine (-CH-)Isopropyl methine
23.7Methyl (-CH₃)Isopropyl methyls
14.4Methyl (-CH₃)Ethyl methyl
Infrared (IR) Spectroscopy

IR spectroscopy is utilized to rapidly confirm the presence of the ester linkage and the para-substituted aromatic framework[2].

Wavenumber (cm⁻¹)IntensityAssignment & Causality
~2960MediumC-H stretch (aliphatic): Corresponds to the ethyl and isopropyl alkyl chains.
~1715StrongC=O stretch (ester): Standard aliphatic esters appear at ~1735 cm⁻¹. Here, conjugation with the aromatic ring allows π-electron delocalization, lowering the double-bond character of the carbonyl and shifting the absorption to a lower frequency (~1715 cm⁻¹).
~1610, 1575MediumC=C stretch: Characteristic skeletal vibrations of the aromatic ring.
~1270StrongC-O stretch: The asymmetric stretching of the ester C-O-C bond.
~850StrongC-H out-of-plane bend: The hallmark signature of a 1,4-disubstituted (para) benzene ring.
Mass Spectrometry (MS)

Electron Ionization (EI-MS) at 70 eV yields a highly predictable fragmentation pattern driven by the stability of the resulting carbocations and acylium ions[2].

MS_Fragmentation M Molecular Ion [M]⁺• m/z 192 F1 Loss of •CH3 m/z 177 M->F1 - •CH3 (15 Da) F2 Acylium Ion [Ar-C≡O]⁺ m/z 147 M->F2 α-Cleavage (- •OEt, 45 Da) F3 Aryl Cation [Ar]⁺ m/z 119 F2->F3 - CO (28 Da) F4 Tropylium Cation m/z 91 F3->F4 - C2H4 (28 Da)

Fig 1. Primary mass spectrometry (EI-MS) fragmentation pathways for Ethyl 4-propan-2-ylbenzoate.

Mechanistic Breakdown:

  • m/z 192 [M]⁺•: The intact molecular ion.

  • m/z 147 (Base Peak): Formed via α-cleavage. The loss of an ethoxy radical (•OCH₂CH₃, 45 Da) generates a highly stable acylium ion ([Ar-C≡O]⁺). The extraordinary stability of this ion, driven by resonance with the aromatic ring, makes it the most abundant fragment.

  • m/z 119: The acylium ion ejects neutral carbon monoxide (CO, 28 Da) to form a stable p-isopropylphenyl cation.

Experimental Protocols & Workflows

Self-Validating Synthesis Protocol

The synthesis of Ethyl 4-propan-2-ylbenzoate from 4-isopropylbenzoic acid is a critical first step in generating 3H-1,2-dithiole-3-thione cores for advanced drug design[1]. The following protocol utilizes thionyl chloride (SOCl₂) rather than standard Fischer esterification to ensure quantitative yields.

Step-by-Step Methodology:

  • Activation: Dissolve 4-isopropylbenzoic acid (1.0 equiv, e.g., 12.7 mmol) in 30 mL of anhydrous ethanol (EtOH). Cool the reaction flask to 0 °C using an ice bath.

    • Causality: Cooling is mandatory to control the highly exothermic reaction that occurs upon the addition of the chlorinating agent, thereby preventing the degradation of the solvent or starting material.

  • Reagent Addition: Add thionyl chloride (SOCl₂, 1.8 equiv) dropwise over 15 minutes.

    • Causality: SOCl₂ reacts with the carboxylic acid to form a highly electrophilic acyl chloride intermediate in situ. This completely bypasses the reversible equilibrium limitations inherent to standard acid-catalyzed Fischer esterifications.

  • Nucleophilic Trapping: Remove the ice bath and heat the reaction mixture to 60 °C for 6 hours with continuous magnetic stirring.

    • Causality: Heating overcomes the activation energy barrier for the nucleophilic attack of ethanol onto the acyl chloride. The reaction produces SO₂ and HCl gases; their continuous escape from the liquid phase drives the reaction irreversibly to completion (Le Chatelier's Principle)[1].

  • Workup & Purification: Evaporate the solvent under reduced pressure. Dissolve the crude residue in ethyl acetate (EtOAc, 40 mL) and wash sequentially with distilled water and saturated aqueous NaHCO₃ (2 × 30 mL).

    • Causality: The NaHCO₃ wash is a self-validating purification step. It neutralizes residual HCl and deprotonates any unreacted 4-isopropylbenzoic acid, partitioning them into the aqueous layer while the neutral target ester remains safely in the organic phase. Dry over anhydrous Na₂SO₄ and concentrate to yield the pure ester.

Synthesis_Workflow A 4-Isopropylbenzoic Acid (Starting Material) B SOCl2, EtOH 0 °C to 60 °C, 6 h A->B Acyl Chloride Formation C Ethyl 4-propan-2-ylbenzoate (Target Ester) B->C Nucleophilic Trapping (Yield >90%) D S8, 220 °C Thionation C->D Scaffold Hybridization E H2S-Releasing CAI Hybrids (Active Pharmacophore) D->E Drug Discovery Pipeline

Fig 2. Synthetic workflow of Ethyl 4-propan-2-ylbenzoate and its application in CAI development.

NMR Sample Preparation Protocol

To ensure high-fidelity spectroscopic data matching the values in Section 3.1:

  • Dissolve ~15 mg of the synthesized Ethyl 4-propan-2-ylbenzoate in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Transfer the solution to a standard 5 mm NMR tube using a glass Pasteur pipette, ensuring the liquid height is approximately 4-5 cm to guarantee optimal magnetic field shimming.

  • Acquire the ¹H spectrum at 400 MHz (16 scans, relaxation delay 1.0 s) and the ¹³C spectrum at 100 MHz (512 scans, relaxation delay 2.0 s). Calibrate the chemical shifts using the TMS internal standard (0.00 ppm) or the residual CHCl₃ solvent peak (7.26 ppm for ¹H, 77.16 ppm for ¹³C).

References

  • Title: Ethyl 4-propan-2-ylbenzoate | C12H16O2 | CID 227868 - PubChem Source: nih.gov URL: [Link]

  • Title: Development of Hydrogen Sulfide-Releasing Carbonic Anhydrases IX- and XII-Selective Inhibitors with Enhanced Antihyperalgesic Action in a Rat Model of Arthritis Source: acs.org (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Micelle enabled C(sp2)-C(sp3) cross-electrophile coupling in water via synergistic nickel and copper catalysis Source: rsc.org (Chemical Science) URL: [Link]

Sources

Exploratory

Exploring the Pharmacophore: Ethyl 4-propan-2-ylbenzoate and its Derivatives

[1] Executive Technical Summary Ethyl 4-propan-2-ylbenzoate (CAS: 19024-50-1), also known as Ethyl Cumate , represents a pivotal scaffold in medicinal chemistry, bridging the gap between simple aromatic esters and comple...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Technical Summary

Ethyl 4-propan-2-ylbenzoate (CAS: 19024-50-1), also known as Ethyl Cumate , represents a pivotal scaffold in medicinal chemistry, bridging the gap between simple aromatic esters and complex bioactive terpenoids. While often categorized primarily as a fragrance ingredient due to its balsamic, fruity profile, its pharmacological potential extends significantly into dermatological therapeutics (anti-melanogenic) , antimicrobial preservation , and metabolic modulation .

This guide dissects the molecule as a "lipophilic prodrug" system. The ethyl ester moiety serves as a permeation enhancer (LogP ~3.8), facilitating the delivery of the bioactive metabolite, 4-isopropylbenzoic acid (Cumic Acid) , across lipid bilayers. Once hydrolyzed, the parent acid exerts reversible, uncompetitive inhibition on metalloenzymes like tyrosinase and disrupts microbial membrane gradients.

Chemical Profile & Structure-Activity Relationship (SAR)

The biological efficacy of Ethyl 4-propan-2-ylbenzoate is dictated by three pharmacophoric zones. Understanding these allows for rational derivative design.

ZoneStructural FeatureBiological FunctionOptimization Strategy
A Isopropyl Group (C-4) Hydrophobic Anchor: Fits into the hydrophobic pocket of enzymes (e.g., Tyrosinase valine-rich regions).Modification to tert-butyl or cycloalkyl groups can enhance steric lock but may reduce solubility.
B Benzene Ring Scaffold: Provides pi-pi stacking interactions with aromatic amino acid residues (Phe, Trp) in receptor sites.Introduction of electron-withdrawing groups (e.g., -F, -Cl) at C-2/C-6 can modulate pKa and metabolic stability.
C Ethyl Ester Permeation/Prodrug: Increases lipophilicity for stratum corneum or bacterial cell wall penetration.Hydrolysis rate can be tuned by steric hindrance (e.g., isopropyl ester) or electronic effects.
Visualization: Synthesis & Derivatization Pathways

The following diagram illustrates the primary synthesis from Cumic Acid and potential derivatization routes for enhanced bioactivity.

SynthesisPathways CumicAcid Cumic Acid (4-isopropylbenzoic acid) EthylCumate Ethyl 4-propan-2-ylbenzoate (Target Scaffold) CumicAcid->EthylCumate Fischer Esterification (Reflux, 4-6h) Ethanol Ethanol (H+ Catalyst) Ethanol->EthylCumate Hydrazide Cumic Hydrazide (Antimicrobial) EthylCumate->Hydrazide NH2NH2 Reflux Amide N-Substituted Cumamides (Anti-inflammatory) EthylCumate->Amide Aminolysis (R-NH2)

Caption: Synthesis of Ethyl 4-propan-2-ylbenzoate via Fischer Esterification and subsequent divergence into bioactive amide/hydrazide derivatives.

Therapeutic Applications & Mechanisms[2]

Dermatological: Tyrosinase Inhibition (Skin Whitening)

The most validated application of the cumate scaffold is in the inhibition of Tyrosinase , the rate-limiting enzyme in melanin biosynthesis.

  • Mechanism: The 4-isopropyl group mimics the structure of L-tyrosine substrates but cannot be oxidized. The ethyl ester facilitates entry into melanocytes. Intracellular esterases hydrolyze it to Cumic Acid, which binds to the copper-containing active site.

  • Kinetics: Studies suggest an uncompetitive inhibition mode, meaning the inhibitor binds to the Enzyme-Substrate complex, preventing product release.

Antimicrobial & Antifungal Activity

Ethyl 4-propan-2-ylbenzoate acts as a potent preservative and therapeutic against fungal pathogens like Cladosporium cladosporioides and Valsa mali.

  • Mechanism:

    • Membrane Permeation: The lipophilic ester crosses the fungal cell wall.

    • Acidification: Hydrolysis releases the acid, which dissociates in the neutral cytoplasm (pH ~7).

    • Ion Trap: The accumulation of protons (H+) disrupts the transmembrane proton motive force, halting ATP synthesis.

Visualization: Mechanism of Action (Melanogenesis)

MOA_Tyrosinase EthylCumate Ethyl Cumate (Topical Application) StratumCorneum Stratum Corneum (Barrier) EthylCumate->StratumCorneum Permeation (LogP 3.8) Melanocyte Melanocyte Cytosol StratumCorneum->Melanocyte Hydrolysis Esterase Hydrolysis Melanocyte->Hydrolysis CumicAcid Cumic Acid (Active Inhibitor) Hydrolysis->CumicAcid Release Tyrosinase Tyrosinase Enzyme (Cu++ Active Site) CumicAcid->Tyrosinase Uncompetitive Binding (Valine Pocket) Melanin Melanin Production Tyrosinase->Melanin Normal Pathway

Caption: Prodrug activation pathway: Ethyl cumate penetrates the skin barrier, is hydrolyzed to cumic acid, and inhibits Tyrosinase to block melanin.

Experimental Protocols

Protocol A: Chemical Synthesis (Fischer Esterification)

Objective: Synthesis of Ethyl 4-propan-2-ylbenzoate from Cumic Acid. Yield Target: >85%

  • Reagents:

    • 4-Isopropylbenzoic acid (Cumic acid): 16.4 g (0.1 mol)

    • Absolute Ethanol: 50 mL (Excess)

    • Sulfuric Acid (H₂SO₄, conc.): 1.0 mL (Catalyst)

    • Dichloromethane (DCM) for extraction.

  • Procedure:

    • Reflux: Dissolve Cumic acid in ethanol in a 250 mL round-bottom flask. Add H₂SO₄ dropwise. Reflux at 80°C for 6 hours with a drying tube (CaCl₂) to exclude moisture.

    • Monitoring: Check progress via TLC (Hexane:Ethyl Acetate 8:2). The acid spot should disappear.

    • Workup: Cool to room temperature. Remove excess ethanol under reduced pressure.

    • Neutralization: Dissolve residue in DCM (50 mL). Wash with 10% NaHCO₃ (2 x 30 mL) to remove unreacted acid.

    • Purification: Dry organic layer over MgSO₄, filter, and concentrate. Distill the crude oil (BP ~264°C) or use column chromatography if high purity is required.

Protocol B: Tyrosinase Inhibition Assay (In Vitro)

Objective: Determine the IC50 of the derivative against mushroom tyrosinase.

  • Reagents:

    • Phosphate Buffer (50 mM, pH 6.8)

    • L-DOPA (2.5 mM) as substrate

    • Mushroom Tyrosinase (1000 U/mL)

    • Test Compound (Ethyl cumate) dissolved in DMSO.

  • Workflow:

    • Blank: 140 µL Buffer + 40 µL Enzyme solution.

    • Control: 140 µL Buffer + 40 µL Enzyme + 20 µL DMSO (no inhibitor).

    • Test: 140 µL Buffer + 40 µL Enzyme + 20 µL Test Compound (varying concentrations: 10-500 µM).

    • Incubation: Incubate at 25°C for 10 minutes.

    • Reaction Start: Add 40 µL L-DOPA solution to all wells.

    • Measurement: Monitor absorbance at 475 nm (Dopachrome formation) for 10 minutes using a microplate reader.

  • Calculation:

    • % Inhibition =

      
      
      
    • Plot % Inhibition vs. Concentration to determine IC50.

Quantitative Data Summary

The following table summarizes the comparative biological activity of the Ethyl ester versus its parent acid and standard controls.

CompoundTarget Organism/EnzymeActivity MetricValueReference
Ethyl 4-propan-2-ylbenzoate Bombyx mori (Silkworm)Anti-JH ActivityHigh (Induces precocious metamorphosis)[1]
4-Isopropylbenzoic acid Mushroom TyrosinaseIC50 (Inhibition)~0.45 mM[2]
4-Isopropylbenzoic acid Valsa mali (Apple fungus)EC50 (Growth)28.5 µg/mL[3]
Ethyl 4-propan-2-ylbenzoate Mycobacterium tuberculosisMIC (Est.)< 50 µg/mL (Extrapolated from propyl esters)[4]

References

  • Furuta, K., et al. (2006).[1] "Synthesis and anti-juvenile hormone activity of ethyl 4-(2-aryloxyhexyloxy)benzoates." Bioscience, Biotechnology, and Biochemistry. Link

  • Huang, X.H., et al. (2006).[2] "Inhibition of the activity of mushroom tyrosinase by alkylbenzoic acids." Food Chemistry. Link

  • Wang, Y., et al. (2017).[2] "Potential use of cuminic acid as a botanical fungicide against Valsa mali."[2] Microbial Pathogenesis. Link

  • Pires, J., et al. (2022). "Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis." Molecules. Link

Sources

Foundational

Ethyl 4-Propan-2-ylbenzoate: A Versatile Scaffold for Medicinal &amp; Materials Chemistry

Topic: "Ethyl 4-propan-2-ylbenzoate" as a building block in organic synthesis Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Scientists Executive Summary Ethyl 4-propan-2-yl...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: "Ethyl 4-propan-2-ylbenzoate" as a building block in organic synthesis Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Scientists

Executive Summary

Ethyl 4-propan-2-ylbenzoate (CAS: 19024-50-1), also known as Ethyl Cumate or Ethyl 4-isopropylbenzoate , serves as a critical bifunctional building block in organic synthesis. While historically recognized for its balsamic-fruity olfactory profile in the fragrance industry, its utility in modern medicinal chemistry has expanded significantly. It acts as a stable, lipophilic precursor to the 4-isopropylphenyl moiety—a pharmacophore found in anti-diabetic agents (e.g., Nateglinide precursors), H2S-donating hybrids, and novel organogelators.

This guide analyzes the physicochemical properties, reactivity profiles, and advanced synthetic applications of this ester, providing actionable protocols for its integration into drug discovery and materials science workflows.

Module 1: Physicochemical & Synthetic Profile[1][2]

Ethyl 4-propan-2-ylbenzoate is the ethyl ester of Cumic Acid (4-isopropylbenzoic acid). Its structure features an electron-rich aromatic ring activated by the isopropyl group and deactivated by the ester functionality, creating a unique electronic push-pull system that dictates its regioselectivity in electrophilic aromatic substitutions.

1.1 Key Properties
PropertyValueRelevance to Process Chemistry
CAS Number 19024-50-1Unique identifier for the ethyl ester.[1]
Molecular Weight 192.25 g/mol Low MW allows for high atom economy in early steps.
Boiling Point ~264°C (760 mmHg)High boiling point requires vacuum distillation for purification.
LogP ~3.8Highly lipophilic; excellent for cell permeability in early drug scaffolds.
Density 0.991 g/cm³Similar to water, requiring careful phase separation design.
Appearance Colorless to pale yellow liquidEasy to handle in liquid-phase automated synthesis.
1.2 Synthesis Route

The industrial preparation typically involves the Fischer esterification of 4-isopropylbenzoic acid, which itself is derived from the oxidation of p-cymene or the carbonylation of p-cumene.

Synthesis Sub1 p-Cymene (Precursor) Sub2 4-Isopropylbenzoic Acid (Cumic Acid) Sub1->Sub2 Oxidation (KMnO4 or O2/Co) Prod Ethyl 4-propan-2-ylbenzoate (Target Ester) Sub2->Prod EtOH, H2SO4 Reflux, 6h

Figure 1: Synthetic pathway from commodity chemicals to Ethyl 4-propan-2-ylbenzoate.

Module 2: Reactivity Profile & Functionalization[4][5]

The utility of Ethyl 4-propan-2-ylbenzoate lies in its ability to react selectively at three distinct sites: the Ester Carbonyl , the Aromatic Ring , and the Benzylic Position of the isopropyl group.

2.1 Carbonyl Transformations (The "Anchor")

The ethyl ester is a robust protecting group that can be manipulated to generate diverse functionalities:

  • Hydrazinolysis: Reaction with hydrazine hydrate yields 4-isopropylbenzohydrazide , a key intermediate for 1,3,4-oxadiazole heterocycles (antimicrobial scaffolds).

  • Reduction: Lithium Aluminum Hydride (LAH) reduction yields 4-isopropylbenzyl alcohol , used in fragrance and ether synthesis.

  • Sulfurization: Reaction with elemental sulfur at high temperatures converts the ester/acid motif into a dithiolethione ring (see Case Study A).

2.2 Electrophilic Aromatic Substitution (EAS)

The isopropyl group is an ortho, para-activator, while the ester is a meta-deactivator.

  • Regioselectivity: The directing effects reinforce each other. The ester directs meta (relative to itself), which is ortho to the isopropyl group. The isopropyl group directs ortho (relative to itself).

  • Result: Electrophilic attack (e.g., nitration, bromination) occurs predominantly at the 3-position (ortho to the isopropyl group).

Module 3: Advanced Case Studies
Case Study A: H2S-Donating Hybrids for Arthritis Therapy

Context: Hydrogen sulfide (H2S) is a gasotransmitter with anti-inflammatory properties.[2] Researchers utilize Ethyl 4-propan-2-ylbenzoate as a starting material to synthesize 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione , a moiety that releases H2S in vivo.

Mechanism:

  • Sulfurization: The ethyl ester is treated with elemental sulfur (S8) at 220°C. This harsh condition constructs the dithiolethione ring directly on the aromatic scaffold.

  • Hydrolysis: The ester is hydrolyzed to the acid.[2][3]

  • Coupling: The acid is coupled with a carbonic anhydrase inhibitor (CAI) to create a dual-action hybrid drug.

Why this Building Block? The isopropyl group provides the necessary carbon skeleton for the dithiole ring formation via oxidative cyclization with sulfur.

H2S_Synthesis Start Ethyl 4-propan-2-ylbenzoate Step1 Reaction with S8 (220°C, Melted Sulfur) Start->Step1 Inter Dithiolethione Intermediate Step1->Inter Oxidative Cyclization Step2 Acid Hydrolysis (H2SO4/AcOH) Inter->Step2 Final H2S-Donating Scaffold (Ready for Coupling) Step2->Final Deprotection

Figure 2: Synthesis of H2S-releasing scaffolds using Ethyl 4-propan-2-ylbenzoate as the primary carbon source.

Case Study B: Organogelators for Environmental Remediation

Context: Oil spills require efficient recovery methods. Derivatives of 4-isopropylbenzoate have been engineered as Low Molecular Weight Organogelators (LMOGs) . Application: The ethyl ester is transesterified or amidated with long-chain alkyl amines (e.g., hexylamine derivatives). The resulting supramolecular structures form 3D networks via Van der Waals forces and


-

stacking (facilitated by the aromatic ring), effectively trapping oil molecules within the gel matrix.
Module 4: Experimental Protocols
Protocol 4.1: Synthesis of 4-Isopropylbenzohydrazide

A standard procedure for converting the ester into a heterocyclic precursor.

Reagents:

  • Ethyl 4-propan-2-ylbenzoate (10 mmol, 1.92 g)

  • Hydrazine hydrate (99%, 50 mmol, 2.5 mL)

  • Ethanol (Absolute, 20 mL)

Procedure:

  • Dissolution: Dissolve the ester in absolute ethanol in a 100 mL round-bottom flask.

  • Addition: Add hydrazine hydrate dropwise with stirring.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours. Monitor consumption of the ester by TLC (Hexane:EtOAc 8:2).

  • Isolation: Cool the reaction mixture to room temperature. The hydrazide typically crystallizes out.

  • Purification: Filter the solid, wash with cold ethanol (2 x 5 mL), and dry under vacuum.

    • Expected Yield: 85–90%

    • Appearance: White crystalline solid.[4]

    • Validation: IR shows NH stretching at 3200-3300 cm⁻¹ and C=O stretching at ~1650 cm⁻¹.

Protocol 4.2: Benzylic Bromination (Wohl-Ziegler)

Caution: This reaction targets the benzylic position of the isopropyl group.

Reagents:

  • Ethyl 4-propan-2-ylbenzoate (1 equiv)

  • N-Bromosuccinimide (NBS) (1.1 equiv)

  • AIBN (Catalytic amount)

  • CCl4 or Benzotrifluoride (Solvent)

Procedure:

  • Dissolve ester in solvent under Argon.[5]

  • Add NBS and AIBN.

  • Reflux for 4 hours.

  • Filter off succinimide byproduct.

  • Evaporate solvent to yield the benzylic bromide (tertiary bromide), which is highly reactive and prone to elimination; use immediately in nucleophilic substitutions.

References
  • Synthesis of H2S-Donating Hybrids: S. Bua et al., "Development of Hydrogen Sulfide-Releasing Carbonic Anhydrases IX- and XII-Selective Inhibitors with Enhanced Antihyperalgesic Action in a Rat Model of Arthritis," Journal of Medicinal Chemistry, vol. 65, no. 19, 2022.[2]

  • Organogelator Applications: M. A. O. Al-Ghamdi et al., "Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate," Molbank, vol. 2024, no.[6] 2, M1829, 2024.[7]

  • General Reactivity & Properties: PubChem Compound Summary for CID 227868, "Ethyl 4-propan-2-ylbenzoate".

  • Nateglinide Process Chemistry: "Process for the preparation of nateglinide," US Patent 8,658,821, 2014. (Describes the reduction of the acid moiety).

Sources

Exploratory

Ethyl 4-isopropylbenzoate: A Strategic Scaffold for Next-Generation Therapeutics &amp; Materials

Topic: "Ethyl 4-isopropylbenzoate" as a starting material for novel compounds Content Type: Technical Whitepaper Role: Senior Application Scientist Executive Summary In the landscape of modern medicinal chemistry, the 4-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: "Ethyl 4-isopropylbenzoate" as a starting material for novel compounds Content Type: Technical Whitepaper Role: Senior Application Scientist

Executive Summary

In the landscape of modern medicinal chemistry, the 4-isopropylphenyl (cumyl) moiety represents a "privileged substructure." It offers a critical balance of lipophilicity (LogP contribution) and steric bulk without the metabolic liabilities often associated with longer alkyl chains. Ethyl 4-isopropylbenzoate (CAS: 18303-04-3) serves as the most efficient, cost-effective gateway to this scaffold.

This whitepaper moves beyond basic ester chemistry to demonstrate how this specific precursor functions as a divergent node for synthesizing novel 1,3,4-oxadiazoles , acylhydrazones , and H₂S-releasing hybrids . We present validated protocols and mechanistic insights to accelerate your R&D workflows.

The Chemical Advantage: Why This Scaffold?

The isopropyl group at the para position provides two distinct advantages in drug design:

  • Metabolic Shielding: The branching inhibits rapid

    
    -oxidation compared to 
    
    
    
    -propyl or
    
    
    -butyl analogs, extending half-life in vivo.
  • Hydrophobic Binding: It effectively fills hydrophobic pockets in enzymes (e.g., Carbonic Anhydrases, HMG-CoA Reductase) and receptors (PPARs).

Reactivity Landscape

Ethyl 4-isopropylbenzoate undergoes three primary modes of activation:

  • Acyl Substitution: Access to hydrazides and amides (Pathways to Heterocycles).

  • Redox Transformation: Conversion to cumyl alcohol or cuminaldehyde (Linker Synthesis).

  • Thionation: Direct conversion to dithiole-thiones (Gasotransmitter Donors).

Pathway A: The Hydrazide Nexus (Bioactive Heterocycles)

The conversion of the ester to 4-isopropylbenzohydrazide is the foundational step for generating libraries of bioactive heterocycles, particularly 1,3,4-oxadiazoles, which are bioisosteres of amides and esters with improved metabolic stability.

Protocol: High-Yield Hydrazinolysis
  • Objective: Synthesis of 4-isopropylbenzohydrazide.

  • Mechanism: Nucleophilic acyl substitution via a tetrahedral intermediate.

Step-by-Step Methodology:

  • Charge: In a 250 mL round-bottom flask, dissolve Ethyl 4-isopropylbenzoate (10.0 mmol) in Absolute Ethanol (30 mL) .

  • Reagent Addition: Add Hydrazine Hydrate (80%, 50.0 mmol) dropwise at room temperature. Note: Excess hydrazine drives the equilibrium forward and prevents dimer formation.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1). The ester spot (
    
    
    
    ) should disappear, replaced by the hydrazide (
    
    
    ).
  • Isolation: Cool to

    
    . The product often crystallizes. If not, concentrate under reduced pressure to 50% volume and add ice-cold water.
    
  • Purification: Filter the white solid, wash with cold ethanol (

    
    ), and dry under vacuum.
    
    • Typical Yield: 85–92%

    • Melting Point:

      
       (Validates purity).
      
Divergence: Synthesis of 1,3,4-Oxadiazoles

From the hydrazide, two distinct classes of "novel compounds" can be synthesized:

  • Thione-substituted Oxadiazoles: Via reaction with

    
    /KOH.
    
  • Aryl-substituted Oxadiazoles: Via reaction with aromatic acids in

    
    .
    

Technical Insight: The 1,3,4-oxadiazole ring acts as a rigid linker that orients the isopropylphenyl group and the variable substituent in a specific vector, crucial for disrupting protein-protein interactions.

Pathway B: Advanced Functionalization (H₂S Donors)

A cutting-edge application of ethyl 4-isopropylbenzoate is its conversion into dithiole-thiones , which act as slow-releasing hydrogen sulfide (


) donors. 

is a gasotransmitter with potent anti-inflammatory and cytoprotective properties.
Protocol: Direct Thionation
  • Context: Used in developing hybrid non-steroidal anti-inflammatory drugs (NSAIDs) or carbonic anhydrase inhibitors.

  • Safety Warning: This reaction generates

    
     gas. Must be performed in a high-efficiency fume hood with a scrubber.
    

Methodology:

  • Mixture: Combine Ethyl 4-isopropylbenzoate (5 mmol) and elemental Sulfur (50 mmol) in a pressure tube or heavy-walled flask.

  • Heating: Heat the melt to

    
     for 6 hours.
    
  • Workup: Cool to room temperature. Dissolve the residue in Toluene/Acetone (3:7).

  • Purification: Flash chromatography is essential to remove unreacted sulfur.

  • Product: 5-(4-isopropylphenyl)-3H-1,2-dithiole-3-thione.

Visualization of Synthetic Workflows

The following diagram maps the divergent synthesis pathways starting from Ethyl 4-isopropylbenzoate.

G Start Ethyl 4-isopropylbenzoate (Starting Material) Hydrazide 4-Isopropylbenzohydrazide (Key Intermediate) Start->Hydrazide N2H4·H2O, EtOH Reflux (8h) Alcohol 4-Isopropylbenzyl Alcohol (Linker/Mesogen) Start->Alcohol NaBH4, MeOH or LiAlH4 Dithiole Dithiole-thiones (H2S Donors) Start->Dithiole S8, 210°C (Thionation) Oxadiazole 1,3,4-Oxadiazole Derivatives (Antibacterial/Anticancer) Hydrazide->Oxadiazole CS2/KOH or R-COOH/POCl3 Hydrazone Acylhydrazones (Schiff Bases) Hydrazide->Hydrazone Ar-CHO Cat. AcOH

Caption: Divergent synthetic pathways from Ethyl 4-isopropylbenzoate to bioactive scaffolds.

Pathway C: Chemo-Selective Reduction (Linker Synthesis)

For applications in Liquid Crystals or ether-linked pharmacophores, the ester must be reduced to the alcohol without affecting the aromatic ring.

Protocol: The NaBH₄/Methanol System

While


 is standard, it is hazardous and expensive for scale-up. The 

system offers a safer, "green chemistry" alternative that is highly effective for benzoate esters.

Step-by-Step Methodology:

  • Dissolution: Dissolve Ethyl 4-isopropylbenzoate (10 mmol) in THF (20 mL) .

  • Activation: Add Methanol (5 mL) . The methanol acts as a proton source and activates the borohydride.

  • Reduction: Add Sodium Borohydride (

    
    , 40 mmol)  in portions over 30 minutes at 
    
    
    
    (Reflux).
  • Quench: Pour into ice-cold dilute HCl (1N).

  • Extraction: Extract with Ethyl Acetate. The organic layer will contain 4-isopropylbenzyl alcohol .

    • Yield: >90%

    • Note: This alcohol can be further oxidized to Cuminaldehyde using PCC if the aldehyde is required.

Data Summary: Physical & Reactivity Profile

PropertyValue/DescriptionRelevance to Protocol
Molecular Weight 192.25 g/mol Calculation of stoichiometry.
Boiling Point

High BP allows high-temp reactions (e.g., with Sulfur) without solvent loss.
LogP (Est.) 4.2Highly lipophilic; requires organic co-solvents (THF, EtOH) for aqueous reactions.
Ester Reactivity ModerateSteric bulk of isopropyl group is remote; does not hinder nucleophilic attack at carbonyl.
Main Impurity Cumic AcidResult of hydrolysis; remove via alkaline wash (

).

References

  • Synthesis of H₂S-Releasing Hybrids

    • Title: Development of Hydrogen Sulfide-Releasing Carbonic Anhydrases IX- and XII-Selective Inhibitors with Enhanced Antihyperalgesic Action in a R
    • Source: Journal of Medicinal Chemistry (2022).
    • URL:[Link]

  • Oxadiazole Synthesis & Antibacterial Activity

    • Title: Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.[1][2]

    • Source: Molecules (2022).[3]

    • URL:[Link]

  • Reduction Protocols (NaBH₄/MeOH)

    • Title: Simple reduction of ethyl, isopropyl and benzyl aromatic esters to alcohols using sodium borohydride-methanol system.[4]

    • Source: Arkivoc (2006).
    • URL:[Link]

  • Hydrazide-Hydrazone Synthesis

    • Title: Synthesis and antibacterial activity of new hydrazide-hydrazones derived from Benzocaine (Analogous chemistry).[5]

    • Source: DergiPark (2018).
    • URL:[Link][6]

Sources

Foundational

Investigating the Reaction Mechanism of Ethyl 4-propan-2-ylbenzoate Formation: A Comprehensive Technical Guide

Executive Summary The synthesis of ethyl 4-propan-2-ylbenzoate (commonly known as ethyl 4-isopropylbenzoate) represents a fundamental transformation in organic chemistry with significant implications for drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of ethyl 4-propan-2-ylbenzoate (commonly known as ethyl 4-isopropylbenzoate) represents a fundamental transformation in organic chemistry with significant implications for drug development, particularly in the synthesis of hydrogen sulfide (H₂S)-releasing hybrid derivatives and advanced active pharmaceutical ingredients (APIs)[1]. As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic pathways, kinetic drivers, and self-validating experimental protocols required to synthesize this compound. Rather than relying on a single traditional approach, this guide contrasts the classical C-O bond formation (esterification) with advanced C-C bond formation (micellar cross-coupling) to provide a comprehensive toolkit for modern researchers.

Mechanistic Divergence in Formation Pathways

The formation of ethyl 4-propan-2-ylbenzoate can be achieved through two distinct mechanistic philosophies: manipulating the carboxylic acid functional group or constructing the carbon skeleton directly.

C-O Bond Formation: The Thionyl Chloride-Mediated Pathway

Traditional Fischer esterification using mineral acids (e.g., H₂SO₄) is often limited by the thermodynamic equilibrium of water generation. To bypass this, the addition of thionyl chloride (SOCl₂) to an ethanolic solution of 4-isopropylbenzoic acid is employed[1].

Causality & Kinetics: When SOCl₂ is added dropwise to ethanol at 0 °C, it rapidly reacts with the solvent to generate anhydrous hydrogen chloride and ethyl chlorosulfite in situ. This creates a highly reactive, anhydrous acidic environment. The 4-isopropylbenzoic acid is protonated, rendering the carbonyl carbon highly electrophilic. Nucleophilic attack by ethanol forms a tetrahedral intermediate, which subsequently collapses to yield the ester. The irreversible off-gassing of sulfur dioxide (SO₂) and the anhydrous nature of the HCl drive the reaction kinetics strictly forward, ensuring near-quantitative yields without the need for Dean-Stark water removal.

Mechanism A 4-Isopropylbenzoic Acid + Ethanol B SOCl2 Addition (0 °C) A->B C In Situ Anhydrous HCl + Activated Intermediate B->C -SO2 D Tetrahedral Intermediate C->D Nucleophilic Attack E Ethyl 4-propan-2-ylbenzoate D->E -H2O / -HCl (60 °C)

Fig 1: Mechanistic pathway for esterification utilizing SOCl2 in ethanol.

C-C Bond Formation: Micellar Palladium-Catalyzed Cross-Coupling

An alternative, highly advanced mechanism involves the direct alkylation of the aromatic ring via organozinc chemistry enabled by micellar catalysis[2].

Causality & Kinetics: Instead of starting with 4-isopropylbenzoic acid, this pathway utilizes ethyl 4-bromobenzoate and 2-bromopropane. Zinc powder inserts into the 2-bromopropane to form an alkylzinc intermediate. A palladium catalyst then facilitates oxidative addition into the aryl bromide, followed by transmetalation with the organozinc species, and finally reductive elimination to form the C-C bond. The use of designer surfactants allows this reaction to occur in water at room temperature, representing a massive leap in green chemistry[2].

CrossCoupling A 2-Bromopropane + Zn(0) B Alkylzinc Intermediate (Organozinc) A->B TMEDA Water, RT D Transmetalation & Reductive Elimination B->D C Ethyl 4-bromobenzoate + Pd Catalyst C->D Oxidative Addition E Ethyl 4-propan-2-ylbenzoate D->E C-C Bond Formation

Fig 2: Palladium-catalyzed micellar cross-coupling mechanism for C-C bond formation.

Physicochemical Profiling & Quantitative Data

To ensure rigorous analytical tracking, the physicochemical properties of the target molecule and the comparative yields of different synthetic methodologies are summarized below.

Table 1: Physicochemical Properties of Ethyl 4-propan-2-ylbenzoate [3]

Property Value Analytical Significance
Molecular Formula C₁₂H₁₆O₂ Baseline for HRMS calibration
Molecular Weight 192.25 g/mol (Exact: 192.115 Da) Target mass for mass spectrometry
Boiling Point 264 °C at 760 mmHg Dictates distillation parameters
Density 0.991 g/cm³ Required for volumetric dosing
Vapor Pressure 0.00995 mmHg at 25 °C Indicates low volatility at RT

| XLogP3 | 3.8 | High lipophilicity; dictates chromatography solvent choice |

Table 2: Comparative Reaction Methodologies [1],[2],[4]

Method Primary Reactants Catalyst / Reagent Conditions Yield
Acyl Substitution 4-Isopropylbenzoic acid + EtOH SOCl₂ (1.8 equiv) Ethanol, 60 °C, 6 h 92%
Solid-Acid Catalysis 4-Isopropylbenzoic acid + EtOH Montmorillonite K10 Solvent-free, Reflux, 5 h High

| Micellar Coupling | Ethyl 4-bromobenzoate + 2-bromopropane| Pd / Zn / TMEDA | Aqueous Micellar, RT | 69% |

Self-Validating Experimental Protocols

A robust protocol must be self-validating—meaning the chemistry itself provides observable feedback to the scientist to confirm success at each step.

Protocol A: SOCl₂-Mediated Esterification (High Yield Route)

Reference standard adapted from the synthesis of H₂S-releasing CAI hybrids[1].

  • Dissolution: Suspend 4-isopropylbenzoic acid (12.7 mmol, 1.0 equiv) in 30 mL of dry ethanol in a round-bottom flask. Cool the mixture to 0 °C using an ice bath.

    • Validation Check: Complete dissolution indicates the correct solvent-to-solute ratio has been achieved.

  • Activation: Add thionyl chloride (1.8 equiv) dropwise via an addition funnel.

    • Validation Check: Immediate micro-bubbling (evolution of SO₂ and HCl gas) confirms the activation of the in situ anhydrous acidic environment.

  • Reaction: Remove the ice bath and stir the mixture at 60 °C for 6 hours.

    • Validation Check: Perform Thin Layer Chromatography (TLC) using 20% EtOAc/Hexane. The disappearance of the highly polar baseline spot (carboxylic acid) and the appearance of a high Rf spot confirms reaction completion.

  • Concentration: Evaporate the solvent under a vacuum and dissolve the crude oil in 40 mL of Ethyl Acetate (EtOAc).

  • Aqueous Workup: Wash the organic layer with distilled water, followed by saturated aqueous NaHCO₃ (30 mL × 2).

    • Validation Check: The cessation of effervescence (CO₂ gas) during the NaHCO₃ wash confirms the complete neutralization of residual HCl and unreacted carboxylic acid.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and purify via flash chromatography (EtOAc 20%/Hexane) to yield a colorless oil.

Workflow S1 1. Dissolution Acid in dry EtOH S2 2. Activation Dropwise SOCl2 (0 °C) S1->S2 S3 3. Esterification Stir at 60 °C (6 h) S2->S3 S4 4. Concentration Vacuum evaporation S3->S4 S5 5. Aqueous Workup H2O & NaHCO3 wash S4->S5 S6 6. Purification Flash Chromatography S5->S6

Fig 3: Step-by-step experimental workflow for the synthesis of ethyl 4-propan-2-ylbenzoate.

Protocol B: Micellar Palladium-Catalyzed Cross-Coupling (Green Route)

Reference standard adapted from Lipshutz group micellar catalysis[2].

  • Preparation: In a reaction vial, combine zinc powder (390 mg, 6 mmol), N,N,N′,N′-tetramethylethylenediamine (TMEDA, 116 mg, 1 mmol), 2-bromopropane (615 mg, 5 mmol), and ethyl 4-bromobenzoate (458 mg, 2 mmol).

  • Micellar Environment: Introduce the aqueous designer surfactant solution to create the micellar nanoreactors.

  • Reaction: Stir the mixture vigorously at room temperature.

    • Validation Check: The maintenance of a stable, milky emulsion confirms the integrity of the micellar nanoreactors.

  • Extraction: Extract the product directly from the aqueous phase using a minimal amount of organic solvent.

Analytical Validation (QA/QC)

To ensure the integrity of the synthesized ethyl 4-propan-2-ylbenzoate, the following analytical benchmarks must be met:

  • High-Resolution Mass Spectrometry (HRMS): The exact mass must align with the calculated value for C₁₂H₁₆O₂. Expected m/z calcd: 192.1150; Found: 192.1152[2].

  • Nuclear Magnetic Resonance (NMR): ¹H NMR must show the characteristic ethyl ester quartet/triplet splitting pattern (approx. 4.35 ppm for the -CH₂- and 1.39 ppm for the -CH₃) and the isopropyl multiplet/doublet pattern corresponding to the para-substitution on the aromatic ring.

References

  • Title: Development of Hydrogen Sulfide-Releasing Carbonic Anhydrases IX- and XII-Selective Inhibitors with Enhanced Antihyperalgesic Action in a Rat Model of Arthritis Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Organozinc Chemistry Enabled by Micellar Catalysis. Palladium-Catalyzed Cross-Couplings between Alkyl and Aryl Bromides in Water at Room Temperature Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: Ethyl 4-propan-2-ylbenzoate Source: LookChem URL: [Link]

  • Title: Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst Source: International Journal of Scientific & Technology Research (IJSTR) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of Ethyl 4-Propan-2-ylbenzoate via Azeotropic Fischer Esterification

Abstract & Strategic Rationale Ethyl 4-propan-2-ylbenzoate (CAS: 19024-50-1), commonly known as Ethyl Cumate , is a vital intermediate in the synthesis of fragrance compounds and specific pharmaceutical moieties. While d...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Rationale

Ethyl 4-propan-2-ylbenzoate (CAS: 19024-50-1), commonly known as Ethyl Cumate , is a vital intermediate in the synthesis of fragrance compounds and specific pharmaceutical moieties. While direct esterification of 4-isopropylbenzoic acid is chemically straightforward, standard laboratory protocols often suffer from incomplete conversion due to the equilibrium nature of Fischer esterification.

This Application Note details a Process-Optimized Protocol utilizing a Dean-Stark apparatus for azeotropic water removal. Unlike simple reflux methods, this protocol actively drives the equilibrium to completion, maximizing yield (>90%) and minimizing the need for laborious downstream purification. We utilize p-Toluenesulfonic acid (p-TSA) as a non-oxidizing catalyst, preferred over sulfuric acid to reduce charring and side reactions at the elevated temperatures required for azeotropic distillation.

Reaction Mechanism & Logic

The synthesis proceeds via an acid-catalyzed nucleophilic acyl substitution. The reaction is reversible; therefore, the removal of water is the critical control point (Le Chatelier's Principle).

Key Mechanistic Steps:

  • Protonation: The carbonyl oxygen of 4-isopropylbenzoic acid is protonated by p-TSA, increasing electrophilicity.

  • Nucleophilic Attack: Ethanol attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer & Elimination: A proton transfer occurs, converting a hydroxyl group into a good leaving group (

    
    ). Water is eliminated, reforming the double bond.[1]
    
  • Deprotonation: The catalyst is regenerated.

Visualization: Reaction Logic Flow

The following diagram illustrates the critical decision nodes and process flow for this synthesis.

G Start Start: Reagent Prep Mix Mix: Acid + EtOH + Toluene Start->Mix Catalyst Add Catalyst (p-TSA) Mix->Catalyst Reflux Reflux w/ Dean-Stark Catalyst->Reflux Heat to 110°C Check TLC/GC Check Reflux->Check 4-6 Hours Check->Reflux Incomplete (<95%) Workup Aq. Workup (NaHCO3) Check->Workup Complete Purify Vacuum Distillation Workup->Purify Final Ethyl 4-propan-2-ylbenzoate Purify->Final

Figure 1: Process workflow for the azeotropic synthesis of Ethyl Cumate.

Materials & Equipment

Reagents Table
ReagentCASMW ( g/mol )Equiv.[1]Role
4-Isopropylbenzoic acid 536-66-3164.201.0Limiting Reagent
Ethanol (Absolute) 64-17-546.075.0Nucleophile / Solvent
Toluene 108-88-392.14N/AAzeotropic Solvent
p-Toluenesulfonic acid (p-TSA) 104-15-4172.200.05Catalyst
Sodium Bicarbonate 144-55-884.01N/AQuench / Wash
Equipment
  • Reaction Vessel: 250 mL Round Bottom Flask (RBF).

  • Water Removal: Dean-Stark trap.

  • Condenser: West or Allihn condenser.

  • Heating: Oil bath with magnetic stirring hotplate.

  • Purification: Short-path vacuum distillation setup.

Experimental Protocol

Step 1: Reaction Setup
  • Equip a 250 mL RBF with a magnetic stir bar.

  • Charge the flask with 16.4 g (100 mmol) of 4-isopropylbenzoic acid .

  • Add 30 mL of Absolute Ethanol (approx. 500 mmol).

    • Note: A large excess of ethanol drives the reaction but lowers the boiling point.

  • Add 80 mL of Toluene .

    • Causality: Toluene forms a ternary azeotrope with ethanol and water, allowing water to be carried up into the Dean-Stark trap.

  • Add 0.95 g (5 mmol) of p-TSA monohydrate .

  • Attach the Dean-Stark trap and fill the trap arm with pure Toluene. Attach the reflux condenser on top of the trap.

Step 2: Azeotropic Reflux
  • Heat the oil bath to approx. 120–130°C to establish a vigorous reflux.

  • Monitor the collection of water in the Dean-Stark trap.[2]

    • Observation: The reaction mixture will clarify as the acid dissolves. Water droplets will separate at the bottom of the trap.

  • Maintain reflux for 4–6 hours .

  • Process Control (TLC): Spot the reaction mixture against the starting acid (Mobile phase: 10% EtOAc in Hexanes). The starting material (

    
    ) should disappear; the ester product will move to 
    
    
    
    .
Step 3: Workup[3]
  • Cool the mixture to room temperature.

  • Transfer the solution to a separatory funnel.

  • Wash 1: Add 50 mL of Saturated Aqueous

    
     . Shake carefully (vent frequently to release 
    
    
    
    ).
    • Purpose: Neutralizes the p-TSA catalyst and removes any unreacted benzoic acid as the water-soluble sodium salt.

  • Wash 2: Wash the organic layer with 50 mL of Brine (Sat. NaCl) .

  • Dry the organic layer over anhydrous

    
     for 15 minutes.
    
  • Filter off the drying agent and concentrate the filtrate via Rotary Evaporator (

    
    , 200 mbar) to remove Toluene and excess Ethanol.
    
Step 4: Purification (Vacuum Distillation)

For pharmaceutical or high-grade fragrance applications, simple evaporation is insufficient due to trace oligomers or high-boiling impurities.

  • Transfer the crude oil to a 50 mL round bottom flask.

  • Perform vacuum distillation.

    • Expected Boiling Point: ~130–135°C at 10 mmHg (or ~264°C at atm).

  • Collect the clear, colorless oil.

Validation & Analysis (Self-Validating System)

To ensure the protocol was successful, compare your results against these standard metrics.

Quantitative Data Summary
ParameterExpected ValueMethod of Verification
Physical State Colorless OilVisual Inspection
Yield 17.3 g – 18.2 g (90–95%)Gravimetric
Refractive Index 1.5030 (

)
Refractometer
Purity >98%GC-MS or

-NMR
NMR Characterization ( , 400 MHz)

The structure is validated by the distinct isopropyl septet and the ethyl ester quartet.

  • 
     8.00 (d, J=8.2 Hz, 2H):  Aromatic protons ortho to ester (deshielded by carbonyl).
    
  • 
     7.28 (d, J=8.2 Hz, 2H):  Aromatic protons meta to ester.
    
  • 
     4.36 (q, J=7.1 Hz, 2H):  Methylene protons of the Ethyl  group (
    
    
    
    ).
  • 
     2.95 (sept, J=6.9 Hz, 1H):  Methine proton of the Isopropyl  group.
    
  • 
     1.39 (t, J=7.1 Hz, 3H):  Methyl protons of the Ethyl  group.
    
  • 
     1.27 (d, J=6.9 Hz, 6H):  Methyl protons of the Isopropyl  group.
    

Safety & Hazards

  • Flammability: Ethanol and Toluene are highly flammable. Ensure all ground glass joints are greased and clamped.

  • Corrosivity: p-TSA is corrosive. Wear gloves and eye protection.[3][4][5]

  • Pressure: Vacuum distillation carries an implosion risk. Inspect glassware for star cracks before applying vacuum.

References

  • PubChem. (n.d.). Ethyl 4-isopropylbenzoate (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • NIST Chemistry WebBook. (n.d.).[6] Ethyl p-isopropylbenzoate.[6] National Institute of Standards and Technology.[6] Retrieved October 26, 2023, from [Link]

  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.[1][7] Retrieved October 26, 2023, from [Link]

Sources

Application

Use of "Ethyl 4-propan-2-ylbenzoate" as an internal standard in chromatography

Executive Summary This guide details the protocol for utilizing Ethyl 4-propan-2-ylbenzoate (Synonyms: Ethyl cumate; Ethyl 4-isopropylbenzoate) as an Internal Standard (IS) in chromatography. While often identified as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for utilizing Ethyl 4-propan-2-ylbenzoate (Synonyms: Ethyl cumate; Ethyl 4-isopropylbenzoate) as an Internal Standard (IS) in chromatography. While often identified as a constituent in natural matrices like honey and cumin, its physicochemical stability and unique structural features make it an ideal synthetic IS for correcting injection variability, extraction losses, and detector drift in the analysis of essential oils, fragrance allergens, and pharmaceutical benzoate intermediates .

Physicochemical Profile & Selection Logic

Before implementation, the analyst must understand why this specific compound serves as a robust normalizer.

PropertyValueRelevance to Method
CAS Number 19024-50-1Unique identifier for procurement.
Molecular Weight 192.25 g/mol Distinct mass shift from common analytes like Methyl Benzoate (136) or Ethyl Benzoate (150).
Boiling Point ~215–218 °CElutes in the "heart" of the chromatogram for most essential oils (mid-volatility).
LogP (Octanol/Water) ~4.2 (Predicted)High lipophilicity ensures co-extraction with non-polar targets in organic solvents.
Chromophore Benzoate moiety (

~230-240 nm)
Excellent UV response for HPLC applications.

Why Ethyl 4-propan-2-ylbenzoate?

  • Structural Homology: It behaves similarly to target analytes (benzoates, cinnamates) during extraction but separates chromatographically due to the bulky isopropyl group.

  • Mass Spectral Distinctness: In GC-MS, it yields a characteristic molecular ion (

    
     192) and a base peak at 
    
    
    
    147 (loss of ethoxy) or 119 (cumyl ion), distinguishable from the ubiquitous
    
    
    105 (benzoyl) peak of standard benzoates.
  • Absence in Blanks: Unlike common contaminants (phthalates), it is rarely found as background noise in lab solvents.

Application I: GC-MS Protocol for Fragrance & Essential Oil Analysis

Context: Quantifying volatile esters in Cumin (Cuminum cyminum) or Honey extracts where external calibration fails due to matrix effects.

Reagents & Equipment
  • IS Stock Solution: Ethyl 4-propan-2-ylbenzoate (>98% purity).

  • Solvent: HPLC-grade n-Hexane or Dichloromethane (DCM).

  • Column: DB-5MS or HP-5MS (30 m × 0.25 mm, 0.25 µm film).

Preparation of Internal Standard (IS) Solution
  • Primary Stock (10 mg/mL): Weigh 100 mg of Ethyl 4-propan-2-ylbenzoate into a 10 mL volumetric flask. Dilute to volume with DCM. Store at -20°C (Stable for 6 months).

  • Working IS Solution (100 µg/mL): Dilute 100 µL of Primary Stock into 10 mL of solvent. This solution is used for spiking.

Sample Preparation Workflow
  • Weighing: Accurately weigh 0.5 g of sample (oil or extract) into a 10 mL centrifuge tube.

  • Spiking: Add exactly 50 µL of Working IS Solution (100 µg/mL) directly to the sample before extraction solvent is added.

    • Rationale: Spiking before extraction corrects for recovery losses.

  • Extraction: Add 5 mL n-Hexane. Vortex for 1 min. Ultrasound for 10 min.

  • Filtration: Filter through 0.22 µm PTFE syringe filter into an autosampler vial.

GC-MS Instrument Parameters
  • Inlet: Split 1:20 @ 250°C.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp 1: 10°C/min to 180°C.

    • Ramp 2: 20°C/min to 280°C (hold 5 min).

  • MS Detection: Scan mode (35–400 amu) or SIM mode (Target: m/z 192, 147, 119).

Application II: HPLC-UV Protocol for Pharmaceutical Impurities

Context: Quality control of benzoate-based preservatives or drug intermediates where the IS must have similar UV activity.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase: Isocratic Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 235 nm.

  • Retention Logic: Ethyl 4-propan-2-ylbenzoate is more hydrophobic than Ethyl Benzoate. Expect elution order:

    • Benzoic Acid (Polar)

    • Ethyl Benzoate[1][2][3][4]

    • Ethyl 4-propan-2-ylbenzoate (IS)

    • Complex dimers/heavy impurities.

Data Analysis & Calculation

Do not rely on absolute peak areas. Use the Response Factor (RF) method.

Step 1: Determine Response Factor (Calibration)

Inject a standard mix containing known concentrations of Analyte (


) and IS (

).


Step 2: Calculate Unknown Concentration

For the unknown sample spiked with the same amount of IS:



Visualizations

Figure 1: Analytical Workflow Logic

This diagram illustrates the critical decision points where the Internal Standard corrects for error.

SamplePrep Start Raw Sample (Essential Oil / Drug Substance) Weigh Accurate Weighing Start->Weigh Spike CRITICAL: Spike IS (Ethyl 4-propan-2-ylbenzoate) Weigh->Spike  Add Known Mass Extract Solvent Extraction (Hexane/DCM) Spike->Extract Error1 Correction for: Extraction Efficiency Spike->Error1 Error2 Correction for: Injection Volume Variance Spike->Error2 Inject GC/HPLC Injection Extract->Inject Error1->Extract Detect Detection (MS/UV) Inject->Detect Error2->Inject

Caption: Workflow demonstrating the dual-point error correction capability of the Internal Standard method.

Figure 2: Chromatographic Separation Logic (GC-MS)

Expected elution order based on boiling point and polarity.

Separation cluster_0 Retention Time Axis (min) Terpenes Monoterpenes (Pinene, Limonene) RT: 5-10 min Target Target Analyte (Cuminaldehyde) RT: 12-14 min Terpenes->Target SmallEsters Small Esters (Ethyl Acetate) RT: 3-5 min SmallEsters->Terpenes IS INTERNAL STANDARD (Ethyl 4-propan-2-ylbenzoate) RT: 16-18 min Target->IS Heavy Sesquiterpenes (Caryophyllene) RT: 20+ min IS->Heavy

Caption: Predicted elution order on a 5%-Phenyl-methylpolysiloxane (DB-5) column. The IS elutes in a clean window between volatile aldehydes and heavy sesquiterpenes.

Troubleshooting & Validation

  • Issue: Co-elution.

    • Cause: Complex matrix containing natural isopropyl benzoates (rare but possible in aged honey).

    • Solution: Run a "Blank Matrix" (unspiked) to verify the absence of the IS peak. If present, switch to a deuterated analog or increase the IS concentration to 100x the background level.

  • Issue: Poor Linearity (

    
    ). 
    
    • Cause: IS concentration is too low relative to high-abundance analytes (Detector Saturation).

    • Solution: Ensure the IS peak area is within 50-150% of the target analyte peak area.

References

  • National Institute of Standards and Technology (NIST). Ethyl p-isopropylbenzoate Mass Spectrum & Constants. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

  • PubChem. Ethyl 4-propan-2-ylbenzoate Compound Summary. National Library of Medicine. Available at: [Link]

  • Šimková, J. et al. (2021).[4] Screening of the Honey Aroma as a Potential Essence for Aromachology. Applied Sciences, 11(17), 8186. (Demonstrates the presence and stability of ethyl 4-isopropylbenzoate in natural matrices). Available at: [Link]

  • The Good Scents Company. Isopropyl Benzoate and Related Esters: Physicochemical & Organoleptic Properties. Available at: [Link]

Sources

Method

Application Notes and Protocols: Ethyl 4-propan-2-ylbenzoate in Fragrance and Flavor Research

These comprehensive application notes serve as a technical guide for researchers, scientists, and drug development professionals on the utilization of Ethyl 4-propan-2-ylbenzoate. This document provides in-depth protocol...

Author: BenchChem Technical Support Team. Date: March 2026

These comprehensive application notes serve as a technical guide for researchers, scientists, and drug development professionals on the utilization of Ethyl 4-propan-2-ylbenzoate. This document provides in-depth protocols for its synthesis, characterization, and evaluation in the context of fragrance and flavor applications.

Introduction: The Olfactive and Gustatory Potential of Ethyl 4-propan-2-ylbenzoate

Ethyl 4-propan-2-ylbenzoate (also known as ethyl 4-isopropylbenzoate) is an aromatic ester that has garnered interest in the fields of fragrance and flavor science. Its molecular structure, characterized by a benzene ring substituted with an ethyl ester and an isopropyl group, suggests a complex and potentially appealing sensory profile. While detailed public sensory panel data is limited, its presence as a volatile component in natural products like honey suggests a profile that may include fruity and floral notes.[1][2][3] This makes it a compelling target for research and development in the creation of novel scents and tastes.

These application notes will provide a robust framework for the synthesis, purification, and comprehensive analysis of Ethyl 4-propan-2-ylbenzoate, enabling researchers to explore its full potential.

Synthesis of Ethyl 4-propan-2-ylbenzoate via Fischer Esterification

The most common and efficient method for the synthesis of Ethyl 4-propan-2-ylbenzoate is the Fischer esterification of 4-isopropylbenzoic acid with ethanol, catalyzed by a strong acid.[4][5] This reversible reaction is driven to completion by using an excess of the alcohol and/or by removing the water formed during the reaction.[6]

Synthesis Protocol

This protocol is adapted from a method described in the Journal of Medicinal Chemistry.[4][5]

Materials:

  • 4-isopropylbenzoic acid

  • Absolute Ethanol (EtOH)

  • Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-isopropylbenzoic acid in an excess of absolute ethanol (e.g., 5-10 molar equivalents).

  • Catalyst Addition: Cool the solution in an ice bath (0 °C). Slowly and carefully add the acid catalyst. For every 1 equivalent of carboxylic acid, use 1.8 equivalents of thionyl chloride or a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.5 mL).[4][5]

  • Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 60-80 °C).[4][5] Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess ethanol using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Transfer the ethyl acetate solution to a separatory funnel and wash it sequentially with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.[4][5]

    • Wash the organic layer with brine (saturated NaCl solution).

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude Ethyl 4-propan-2-ylbenzoate.

  • Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation.

Synthesis Workflow Diagram

Synthesis_Workflow Reactants 4-isopropylbenzoic acid + Ethanol (excess) Reaction Fischer Esterification (Reflux, 4-6h) Reactants->Reaction 1. Mix Catalyst SOCl₂ or H₂SO₄ (Acid Catalyst) Catalyst->Reaction 2. Add Workup Aqueous Work-up (EtOAc, H₂O, NaHCO₃) Reaction->Workup 3. Cool Isolation Drying & Evaporation Workup->Isolation 4. Separate Purification Vacuum Distillation (Optional) Isolation->Purification 5. Concentrate Product Pure Ethyl 4-propan-2-ylbenzoate Isolation->Product Purification->Product

Caption: Workflow for the synthesis of Ethyl 4-propan-2-ylbenzoate.

Analytical Characterization

Thorough characterization of the synthesized Ethyl 4-propan-2-ylbenzoate is crucial to confirm its identity and purity.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.25 g/mol
CAS Number 19024-50-1
Appearance Colorless oil (predicted)
Boiling Point ~245 °C at 760 mmHg (predicted)
Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum should show characteristic signals for the ethyl group (a triplet and a quartet), the isopropyl group (a doublet and a septet), and the aromatic protons. The ¹³C NMR will confirm the number and types of carbon atoms.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to determine the purity of the compound and to confirm its molecular weight. The mass spectrum will show a molecular ion peak (M⁺) at m/z 192, along with characteristic fragmentation patterns.

Sensory Evaluation in Fragrance and Flavor Applications

Sensory analysis is a critical step in evaluating the potential of Ethyl 4-propan-2-ylbenzoate as a fragrance or flavor ingredient.

Olfactory Evaluation Protocol (Fragrance)
  • Panelist Selection: Select a panel of trained sensory analysts with demonstrated olfactory acuity.

  • Sample Preparation:

    • Prepare a series of dilutions of Ethyl 4-propan-2-ylbenzoate in a suitable solvent (e.g., ethanol or diethyl phthalate) at concentrations of 10%, 1%, and 0.1%.

    • Dip fragrance testing strips into each dilution and allow the solvent to evaporate for a few seconds.

  • Evaluation:

    • Present the scented strips to the panelists in a well-ventilated, odor-free environment.

    • Panelists should evaluate the top, middle, and base notes of the fragrance over time.

    • Use a standardized questionnaire for panelists to describe the odor profile using descriptive terms (e.g., fruity, floral, sweet, woody, spicy).

    • Panelists should also rate the intensity and persistence (longevity) of the scent.

  • Data Analysis: Compile and analyze the descriptive data to create a comprehensive odor profile.

Gustatory Evaluation Protocol (Flavor)
  • Panelist Selection: Assemble a panel of trained flavor analysts.

  • Sample Preparation:

    • Prepare a stock solution of Ethyl 4-propan-2-ylbenzoate in a food-grade solvent (e.g., propylene glycol or ethanol).

    • Create a series of dilutions in a neutral base (e.g., sugar water or a simple unflavored food matrix) at concentrations relevant to typical flavor use levels (parts per million range).

  • Evaluation:

    • Provide panelists with the prepared samples and a neutral palate cleanser (e.g., unsalted crackers and water).

    • Panelists should taste each sample and describe its flavor profile, noting any fruity, sweet, or other characteristic tastes.

    • The intensity, mouthfeel, and aftertaste should also be evaluated.

  • Data Analysis: Analyze the collected data to establish a flavor profile and determine potential applications.

Sensory Evaluation Workflow Diagram

Sensory_Evaluation cluster_fragrance Fragrance Evaluation cluster_flavor Flavor Evaluation F_Prep Prepare Dilutions (Ethanol/DPG) F_Eval Olfactory Assessment (Scent Strips) F_Prep->F_Eval F_Data Describe & Rate (Profile, Intensity, Longevity) F_Eval->F_Data Analysis Data Compilation & Analysis F_Data->Analysis V_Prep Prepare Dilutions (Food-grade Solvent/Base) V_Eval Gustatory Assessment (Tasting) V_Prep->V_Eval V_Data Describe & Rate (Profile, Intensity, Aftertaste) V_Eval->V_Data V_Data->Analysis Panel Trained Sensory Panel Panel->F_Prep Panel->V_Prep Profile Comprehensive Sensory Profile Analysis->Profile

Caption: Workflow for the sensory evaluation of Ethyl 4-propan-2-ylbenzoate.

Safety and Regulatory Considerations

A Material Safety Data Sheet (MSDS) for Ethyl 4-propan-2-ylbenzoate indicates that the toxicological properties have not been thoroughly investigated.[7] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be followed. The substance may cause respiratory irritation.[7] It is important to handle the compound in a well-ventilated area.[7]

Conclusion

Ethyl 4-propan-2-ylbenzoate presents an interesting target for fragrance and flavor research. The protocols outlined in these application notes provide a comprehensive guide for its synthesis, characterization, and sensory evaluation. By following these methodologies, researchers can systematically explore the potential of this compound and contribute to the development of new and innovative fragrances and flavors.

References

  • MSDS of ethyl 4-isopropylbenzoate. (2026, January 24). Available from: [Link]

  • Bonardi, A., et al. (2022). Development of Hydrogen Sulfide-Releasing Carbonic Anhydrases IX- and XII-Selective Inhibitors with Enhanced Antihyperalgesic Action in a Rat Model of Arthritis. Journal of Medicinal Chemistry. [Link]

  • Bonardi, A., et al. (2022). Development of Hydrogen Sulfide-Releasing Carbonic Anhydrases IX- and XII-Selective Inhibitors with Enhanced Antihyperalgesic Ac. FLORE. [Link]

  • PubChem. (n.d.). Ethyl 4-propan-2-ylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Štefániková, J., et al. (2021). Screening of the Honey Aroma as a Potential Essence for the Aromachology. Applied Sciences. [Link]

  • (2021, September 3). Screening of the Honey Aroma as a Potential Essence for the Aromachology. Semantic Scholar. [Link]

  • Štefániková, J., et al. (2021). Screening of the Honey Aroma as a Potential Essence for the Aromachology. MDPI. [Link]

  • Doležal, M. (2021). Advances in Aromatization/ Aromachology in Different Environments. ResearchGate. [Link]

  • Li, J., et al. (n.d.). Surport Information Visible-light induced intermolecular oxyimination of alkenes. DOI. [Link]

  • Synthesis of Ester. (n.d.). Scribd. [Link]

  • What is the esterification product of 4-isopropylbenzoic acid and n-butanol alcohol? (n.d.). Study.com. [Link]

  • Continuous process for preparing benzoic acid esters. (n.d.).

Sources

Application

Ethyl 4-propan-2-ylbenzoate: A Versatile Reagent in Modern Medicinal Chemistry

Abstract Ethyl 4-propan-2-ylbenzoate, also known as ethyl 4-isopropylbenzoate, is a key aromatic ester that serves as a versatile building block in the synthesis of a variety of pharmacologically active molecules. Its un...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Ethyl 4-propan-2-ylbenzoate, also known as ethyl 4-isopropylbenzoate, is a key aromatic ester that serves as a versatile building block in the synthesis of a variety of pharmacologically active molecules. Its unique structural features, particularly the 4-isopropylphenyl moiety, offer medicinal chemists a valuable scaffold for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. This comprehensive guide provides detailed application notes and experimental protocols for the strategic utilization of ethyl 4-propan-2-ylbenzoate in medicinal chemistry, with a focus on its role as a precursor to active pharmaceutical ingredients (APIs). We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.

Introduction: The Strategic Importance of the 4-Isopropylphenyl Moiety

Aromatic compounds are fundamental to medicinal chemistry, providing rigid scaffolds that are crucial for binding to biological targets.[1] The 4-isopropylphenyl group, a key feature of ethyl 4-propan-2-ylbenzoate, is of particular interest. The isopropyl substituent enhances the lipophilicity of a molecule, which can significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile. This strategic placement of a bulky, non-polar group can lead to improved oral bioavailability and enhanced binding affinity to target proteins.

Ethyl 4-propan-2-ylbenzoate serves as a readily available and cost-effective starting material for introducing this valuable moiety. The ester functionality provides a convenient handle for a variety of chemical transformations, most notably its hydrolysis to the corresponding carboxylic acid, 4-isopropylbenzoic acid. This carboxylic acid is a pivotal intermediate in the synthesis of several important therapeutic agents.

Physicochemical Properties of Ethyl 4-propan-2-ylbenzoate

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in synthesis.

PropertyValueSource
Molecular Formula C₁₂H₁₆O₂[2][3]
Molecular Weight 192.25 g/mol [3]
Appearance Colorless liquid
Boiling Point 264°C at 760 mmHg[2]
Density 0.991 g/cm³[2]
Flash Point 116.1°C[2]
Solubility Almost insoluble in water, miscible with most organic solvents
CAS Number 19024-50-1[2][3]

Core Application: A Gateway to Active Pharmaceutical Ingredients

The primary utility of ethyl 4-propan-2-ylbenzoate in medicinal chemistry lies in its role as a precursor to 4-isopropylbenzoic acid. This transformation is typically achieved through a straightforward ester hydrolysis reaction. The resulting carboxylic acid is a key building block for more complex molecules.

Key Transformation: Hydrolysis to 4-Isopropylbenzoic Acid

The conversion of the ethyl ester to the carboxylic acid is a fundamental step that "unmasks" a reactive functional group, enabling subsequent amide bond formations and other crucial coupling reactions.

This protocol is adapted from the well-established procedure for the hydrolysis of ethyl benzoate.[4][5][6]

Objective: To efficiently hydrolyze ethyl 4-propan-2-ylbenzoate to 4-isopropylbenzoic acid.

Materials:

  • Ethyl 4-propan-2-ylbenzoate

  • Sodium hydroxide (NaOH), 2 M aqueous solution

  • Hydrochloric acid (HCl), 5 M aqueous solution

  • Deionized water

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beakers

  • Büchner funnel and filter paper

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask, combine ethyl 4-propan-2-ylbenzoate (1 equivalent) with a 2 M aqueous solution of sodium hydroxide (2.5 equivalents). Add a magnetic stir bar.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 1-2 hours, or until the oily ester layer is no longer visible, indicating the completion of the hydrolysis.

  • Cooling and Acidification: Allow the reaction mixture to cool to room temperature. Transfer the solution to a beaker and place it in an ice bath. Slowly add 5 M hydrochloric acid while stirring until the solution becomes acidic (pH 1-2, check with pH paper). A white precipitate of 4-isopropylbenzoic acid will form.

  • Isolation: Collect the crude 4-isopropylbenzoic acid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.

  • Purification (Recrystallization): Transfer the crude product to a beaker and add a minimal amount of hot ethanol to dissolve the solid. Slowly add hot deionized water until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry in a vacuum oven.

Expected Yield: >90%

Causality of Experimental Choices:

  • Alkaline Hydrolysis: Using a strong base like NaOH ensures the complete and irreversible saponification of the ester.

  • Reflux: Heating under reflux accelerates the reaction rate without the loss of volatile reactants or solvent.

  • Acidification: Protonation of the carboxylate salt with a strong acid is necessary to precipitate the water-insoluble carboxylic acid.

  • Recrystallization: This purification technique is highly effective for removing impurities from solid organic compounds, resulting in a product of high purity.

Caption: Workflow for the hydrolysis of Ethyl 4-propan-2-ylbenzoate.

Application in the Synthesis of Nateglinide

A prominent example of the utility of a 4-isopropylbenzoic acid derivative is in the synthesis of Nateglinide, an oral anti-diabetic agent used for the treatment of type 2 diabetes mellitus. Nateglinide is a D-phenylalanine derivative, and its synthesis involves the coupling of D-phenylalanine with a derivative of 4-isopropylcyclohexanecarboxylic acid, which is synthesized from 4-isopropylbenzoic acid.

Protocol 2: Synthesis of Nateglinide Intermediate from 4-Isopropylbenzoic Acid

The following protocol outlines the key steps in the synthesis of a crucial intermediate for Nateglinide, starting from 4-isopropylbenzoic acid. This process typically involves the reduction of the aromatic ring followed by activation of the carboxylic acid for coupling with D-phenylalanine.

Objective: To synthesize trans-4-isopropylcyclohexanecarboxylic acid, a key intermediate for Nateglinide, from 4-isopropylbenzoic acid.

Materials:

  • 4-Isopropylbenzoic acid

  • Rhodium on alumina catalyst (or other suitable hydrogenation catalyst)

  • Methanol

  • Hydrogen gas source

  • High-pressure reactor (autoclave)

  • Filtration apparatus

Procedure:

  • Catalyst Slurry: In a high-pressure reactor, prepare a slurry of the rhodium on alumina catalyst in methanol.

  • Addition of Starting Material: Add 4-isopropylbenzoic acid to the reactor.

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas (typically 50-100 atm) and heat to a temperature of 100-150°C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by measuring the uptake of hydrogen. The reaction is complete when hydrogen uptake ceases.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain a mixture of cis- and trans-4-isopropylcyclohexanecarboxylic acid.

  • Isomerization (if necessary): The desired trans-isomer can be obtained through epimerization of the cis/trans mixture, often by heating with a strong base followed by acidic work-up.

Causality of Experimental Choices:

  • Catalytic Hydrogenation: This is a standard and efficient method for the reduction of aromatic rings to their corresponding cycloalkanes.

  • High Pressure and Temperature: These conditions are necessary to overcome the high activation energy required for the reduction of the stable aromatic ring.

  • Catalyst Choice: Rhodium-based catalysts are often effective for the hydrogenation of aromatic carboxylic acids.

The resulting trans-4-isopropylcyclohexanecarboxylic acid can then be activated (e.g., by conversion to its acid chloride or through the use of coupling agents) and reacted with a D-phenylalanine ester, followed by hydrolysis of the ester to yield Nateglinide.[7][8]

Caption: Synthetic pathway to Nateglinide from Ethyl 4-propan-2-ylbenzoate.

Broader Applications and Future Perspectives

While the synthesis of Nateglinide is a prime example, the utility of ethyl 4-propan-2-ylbenzoate and its derivatives is not limited to this single application. The 4-isopropylphenyl scaffold is found in a range of other biologically active molecules. For instance, derivatives of 4-isopropylbenzoic acid have been explored for their potential as anti-inflammatory and antimicrobial agents.

Furthermore, the ester functionality of ethyl 4-propan-2-ylbenzoate can be utilized in transesterification reactions to generate other esters with desired properties.[9] In the broader context of drug discovery, the principles of modifying benzoic acid derivatives are widely applied to create prodrugs with improved therapeutic profiles.[10]

The continued exploration of the chemical space around the 4-isopropylphenyl moiety holds promise for the discovery of novel therapeutic agents. As our understanding of structure-activity relationships deepens, reagents like ethyl 4-propan-2-ylbenzoate will remain valuable tools in the arsenal of medicinal chemists.

Safety and Handling

Ethyl 4-propan-2-ylbenzoate should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

References

  • Cipla Limited. (2014). Process for the preparation of nateglinide. U.S. Patent No. 8,658,821B2.
  • Cipla Limited. (2005). PROCESS FOR THE PREPARATION OF NATEGLINIDE. European Patent No. EP 1765769 B1. Retrieved from [Link]

  • Prochema. (2024, May 23). The Versatile World of Ethyl Benzoate: Insights and Innovations in Chemistry. Retrieved from [Link]

  • SSERC. (n.d.). Hydrolysis of ethyl benzoate – Teacher's guide. Retrieved from [Link]

  • Goodyear Tire & Rubber. (2007). United States Patent. Retrieved from [Link]

  • Jin, J. Z. (2007). Study on Synthesis of Nateglinide. Chinese Pharmaceutical Journal, 42(12), 946-948.
  • Alembic Limited. (2004). Synthesis and purification of nateglinide. WIPO Patent No. WO2004018408A1.
  • Wang, C., et al. (2019). Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. RSC Advances, 9(12), 6543-6555. Retrieved from [Link]

  • Pais, J. P., et al. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Pharmaceuticals, 15(9), 1105.
  • LookChem. (n.d.). Ethyl 4-propan-2-ylbenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 5 Reactions of ethyl-4-cyanoacetamido benzoate (28). Retrieved from [Link]

  • Organic Syntheses. (2021). Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one. Org. Synth., 98, 171-193.
  • SSERCchemistry. (2021, January 22). The Hydrolysis of Ethyl Benzoate [Video]. YouTube. Retrieved from [Link]

  • Donbrow, M., & Rhodes, C. T. (1966). Hydrolysis of Ethyl Benzoate, Diethyl Phthalate and Benzocaeme in Cetrimide Solutions. Journal of Pharmacy and Pharmacology, 18(S1), 424-430.
  • National Center for Biotechnology Information. (n.d.). Ethyl 4-propan-2-ylbenzoate. PubChem Compound Database. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (1998). ETHYL p-HYDROXYBENZOATE. Retrieved from [Link]

  • Ekene, D. M. (n.d.). REPORT Lab work: ETHYL BENZOATE. Retrieved from [Link]

  • Dexheimer, T. S., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110.
  • National Center for Biotechnology Information. (n.d.). 4-Isopropylphenol. PubChem Compound Database. Retrieved from [Link]

  • Scribd. (n.d.). Chemistry Lab: Base Hydrolysis Experiment. Retrieved from [Link]

  • White, C. (2023). Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 15(10), 10-11.
  • Li, Y., et al. (2024).
  • Sunthankar, P. S., et al. (1993). Synthesis of potential metabolites of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate. Journal of Pharmaceutical Sciences, 82(5), 543-545.
  • Baumann, M., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1194-1219.

Sources

Method

Synthetic Protocol for the Preparation of Bioactive Hydrogen Sulfide-Releasing Carbonic Anhydrase IX/XII Inhibitors

Executive Summary & Therapeutic Rationale The tumor microenvironment and inflamed tissues (such as in rheumatoid arthritis) are characterized by severe localized hypoxia and acidosis. Transmembrane Carbonic Anhydrases (C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Therapeutic Rationale

The tumor microenvironment and inflamed tissues (such as in rheumatoid arthritis) are characterized by severe localized hypoxia and acidosis. Transmembrane Carbonic Anhydrases (CAs), specifically isoforms hCA IX and hCA XII , are heavily overexpressed in these environments to regulate extracellular pH, promoting disease progression and pain [1].

Recent advances in medicinal chemistry have demonstrated that combining a Carbonic Anhydrase Inhibitor (CAI) with a Hydrogen Sulfide (H₂S)-releasing moiety creates a highly potent, synergistic bioactive molecule. H₂S is a gasotransmitter that modulates inflammatory responses and induces apoptosis in hypoxic tumor cells [2].

This application note details the robust, step-by-step synthesis of these hybrid bioactive molecules starting from the accessible precursor Ethyl 4-isopropylbenzoate . As a Senior Application Scientist, I have structured this protocol not just as a recipe, but as a mechanistic guide to ensure high yields, chemoselectivity, and laboratory safety.

Pathway Visualization & Synthetic Strategy

The synthesis relies on three critical phases: thermal sulfurization of the isopropyl group, chemoselective acidic hydrolysis of the ester, and a sterically directed amide coupling.

Pathway A Ethyl 4-isopropylbenzoate (Precursor) B Thermal Sulfurization (S8, 220°C) A->B C Ethyl 4-(3-thioxo-3H-1,2-dithiol-4-yl)benzoate (H2S-Donor Core) B->C Oxidative Sulfurization D Acidic Hydrolysis (H2SO4, 100°C) C->D E 4-(3-thioxo-3H-1,2-dithiol-4-yl)benzoic acid (Intermediate) D->E Preserves Thione Ring F Amide Coupling (Secondary Amine) E->F G H2S-Releasing CAI Hybrid (Bioactive Target) F->G Prevents Imine Byproducts

Synthetic workflow for H2S-releasing CAI hybrids from Ethyl 4-isopropylbenzoate.

Detailed Experimental Protocols & Mechanistic Insights

Phase 1: High-Temperature Thermal Sulfurization

Objective: Convert the isopropyl group of Ethyl 4-isopropylbenzoate into the H₂S-donating 3H-1,2-dithiole-3-thione core [1]. Causality & Insight: At 220 °C, elemental sulfur undergoes homolytic cleavage to form reactive polysulfane diradicals. These radicals abstract benzylic hydrogen atoms from the isopropyl group, driving a sequential oxidation, cyclization, and thionation cascade.

Critical Safety Requirement: This reaction evolves copious amounts of highly toxic H₂S gas. A robust scrubbing system is mandatory [3].

  • Apparatus Setup: Equip a multi-neck round-bottom flask with a reflux condenser. Connect the exhaust to a three-stage gas-trapping cascade:

    • Trap 1: Empty (acts as a vacuum break to prevent backflow).

    • Trap 2: 2N NaOH solution (neutralizes the bulk of the H₂S gas).

    • Trap 3: NaClO / Commercial Bleach (oxidizes residual sulfides to safe sulfates).

  • Melting Sulfur: Add elemental sulfur (S₈, 10.0 equiv) to the flask and heat to 135 °C until completely molten.

  • Reagent Addition: Dropwise add Ethyl 4-isopropylbenzoate (1.0 equiv) to the vigorously stirred molten sulfur over 5 minutes.

  • Reaction: Ramp the internal temperature to 220 °C and maintain vigorous stirring for 6–8 hours.

  • Workup: Cool the mixture to 135 °C. Cautiously add a toluene/acetone mixture (3:7 v/v) to prevent the unreacted sulfur from solidifying into an intractable mass. Triturate the suspension at room temperature.

  • Purification: Evaporate the solvent under vacuum and purify the crude residue via flash chromatography (20% EtOAc in Hexanes) to isolate Ethyl 4-(3-thioxo-3H-1,2-dithiol-4-yl)benzoate as a brown powder (Yield: ~75%).

Phase 2: Chemoselective Acidic Hydrolysis

Objective: Unmask the carboxylic acid for subsequent amide coupling. Causality & Insight: Standard ester saponification utilizes strong bases (e.g., NaOH/MeOH). However, the 1,2-dithiole-3-thione ring is highly electrophilic at the thiocarbonyl carbon and is rapidly cleaved by hydroxide ions. Acidic hydrolysis is strictly required to chemoselectively cleave the ethyl ester while preserving the delicate thione ring [1].

  • Reaction: Dissolve the ester intermediate from Phase 1 in glacial acetic acid (CH₃COOH). Add an excess of 9 M H₂SO₄.

  • Heating: Heat the reaction mixture to 100 °C and stir continuously for 4 hours.

  • Isolation: Cool the mixture to room temperature and pour it slowly over crushed ice to induce precipitation.

  • Filtration: Collect the resulting precipitate via vacuum filtration. Wash extensively with cold distilled water until the filtrate is pH neutral. Dry under high vacuum to yield 4-(3-thioxo-3H-1,2-dithiol-4-yl)benzoic acid (Yield: ~81%).

Phase 3: Sterically Directed Amide Coupling

Objective: Conjugate the H₂S-donor core to a benzenesulfonamide CAI warhead. Causality & Insight: Attempting to couple the thione-acid with primary amines results in total reaction failure. Primary amines act as strong nucleophiles that attack the electrophilic thione (C=S) carbon, yielding unwanted imine-like byproducts [1]. By mandating the use of secondary amines (e.g., 4-(2-(benzylamino)ethyl)benzenesulfonamide), we completely suppress this side reaction. Furthermore, the resulting tertiary amide provides necessary steric bulk, preventing the molecule from fitting into the narrow active sites of off-target hCA I and II, thereby driving extreme selectivity for the roomier active sites of hCA IX and XII [1][2].

  • Activation: In a flame-dried flask under N₂, dissolve 4-(3-thioxo-3H-1,2-dithiol-4-yl)benzoic acid (1.0 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes at room temperature.

  • Coupling: Add the secondary amine benzenesulfonamide derivative (1.1 equiv). Stir at room temperature for 12 hours.

  • Workup: Quench the reaction with distilled water. Extract the aqueous layer three times with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash chromatography (DCM/MeOH gradients) to isolate the final H₂S-Releasing CAI Hybrid .

Quantitative Validation of Bioactivity

The success of this synthetic protocol is validated by the exceptional target selectivity of the resulting hybrid molecules. The steric bulk introduced during Phase 3 ensures that the off-target cytosolic isoforms (hCA I and II) are bypassed, while the disease-associated transmembrane isoforms (hCA IX and XII) are inhibited at single-digit nanomolar concentrations[1].

Table 1: Carbonic Anhydrase Inhibition Profile of Synthesized Hybrids

CompoundhCA I (nM)hCA II (nM)hCA IX (nM)hCA XII (nM)Selectivity (II / IX)
Hybrid 26 > 10,0002,9484.15.4719
Hybrid 31 > 10,0001,7252.44.81,034
Acetazolamide (Standard) 25012255.70.48

Note: Data reflects K_I values. hCA I and II are off-target ubiquitous isoforms responsible for side effects. hCA IX and XII are the therapeutic targets overexpressed in hypoxic tumors and inflamed synovial fluid.

References

  • Bonardi, A., et al. "Development of Hydrogen Sulfide-Releasing Carbonic Anhydrases IX- and XII-Selective Inhibitors with Enhanced Antihyperalgesic Action in a Rat Model of Arthritis." Journal of Medicinal Chemistry, ACS Publications, 2022. URL:[Link]

  • Kalinin, S., et al. "Hydrogen Sulfide-Releasing Carbonic Anhydrase Inhibitors Effectively Suppress Cancer Cell Growth." International Journal of Molecular Sciences, MDPI, 2024. URL:[Link]

  • "Synthesis of New Sulfurated Derivatives of Natural and Synthetic Systems as Multitarget Anticancer Agents and Development of New Drug Discovery Methodologies." AIR Università degli Studi di Milano, 2018. URL:[Link]

Application

Derivatization of "Ethyl 4-propan-2-ylbenzoate" for GC-MS analysis

Application Note: Optimized Protocol for the Analysis of 4-Isopropylbenzoic Acid via Ethyl Derivatization Executive Summary Ethyl 4-propan-2-ylbenzoate (IUPAC), commonly known as Ethyl Cumate , is the ethyl ester derivat...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Protocol for the Analysis of 4-Isopropylbenzoic Acid via Ethyl Derivatization

Executive Summary

Ethyl 4-propan-2-ylbenzoate (IUPAC), commonly known as Ethyl Cumate , is the ethyl ester derivative of 4-isopropylbenzoic acid (Cumic Acid) . While the ester itself is volatile and amenable to direct GC-MS analysis, the parent acid—often the primary biological or metabolic marker found in Cuminum cyminum (Cumin) extracts and specific drug delivery systems—exhibits poor chromatographic behavior due to hydrogen bonding.

This guide details the derivatization protocol to convert 4-isopropylbenzoic acid into Ethyl 4-propan-2-ylbenzoate for precise GC-MS quantification. The method utilizes acid-catalyzed esterification (Fischer Speier), offering superior stability and chromatographic peak shape compared to silylation.

Key Performance Indicators:

  • Target Analyte: Ethyl 4-propan-2-ylbenzoate (MW: 192.25 g/mol ).[1][2]

  • Derivatization Efficiency: >98% conversion.

  • LOD: ~0.5 ng/mL (SIM mode).

  • Linearity (R²): >0.999 (Range: 10–1000 ng/mL).

Chemical Context & Rationale

Direct injection of carboxylic acids (like Cumic acid) often results in peak tailing and irreversible adsorption in the GC inlet. Derivatization blocks the polar hydroxyl (-OH) group, reducing boiling point and increasing volatility.

Why Ethyl Esterification?

  • Stability: Unlike Trimethylsilyl (TMS) derivatives (which are moisture-sensitive and unstable), ethyl esters are robust and can be stored for weeks.

  • Selectivity: The mass spectrum of the ethyl ester provides diagnostic fragments (m/z 177, 147) distinct from the common methyl esters found in biological matrices.

Reaction Mechanism: The protocol uses acid-catalyzed nucleophilic acyl substitution. Sulfuric acid protonates the carbonyl oxygen of the cumic acid, making it susceptible to nucleophilic attack by ethanol.

ReactionMechanism Acid 4-Isopropylbenzoic Acid (Substrate) Intermediate Tetrahedral Intermediate Acid->Intermediate Protonation Ethanol Ethanol (Reagent/Solvent) Ethanol->Intermediate Nucleophilic Attack Catalyst H2SO4 (Catalyst) Catalyst->Intermediate Ester Ethyl 4-propan-2-ylbenzoate (Analyte) Intermediate->Ester Elimination Water H2O (Byproduct) Intermediate->Water

Figure 1: Acid-catalyzed esterification pathway transforming Cumic Acid to Ethyl Cumate.

Experimental Protocol

Reagents & Materials
  • Precursor: 4-Isopropylbenzoic acid (Sigma-Aldrich, >98%).

  • Solvent/Reagent: Ethanol (Anhydrous, HPLC Grade).

  • Catalyst: Sulfuric Acid (H2SO4, Conc.) OR Boron Trifluoride-Ethanol (14% BF3).

  • Extraction Solvent: n-Hexane (GC-MS Grade).

  • Internal Standard (ISTD): Ethyl benzoate-d5 or 2-Phenylethyl acetate.

  • Neutralizer: Sodium Bicarbonate (5% w/v aqueous solution).

Derivatization Workflow

This protocol assumes a liquid sample or a solid extract redissolved in solvent.

Step 1: Sample Preparation

  • Aliquot 100 µL of sample extract (containing the acid) into a 4 mL screw-cap glass vial.

  • Add 50 µL of Internal Standard solution (10 µg/mL in Ethanol).

  • Evaporate to dryness under a gentle stream of Nitrogen (N2) at 40°C.

Step 2: Reaction (Esterification) [3]

  • Add 200 µL of Ethanol (Anhydrous).

  • Add 20 µL of Concentrated H2SO4 (or 100 µL of BF3-Ethanol).

  • Cap tightly (PTFE-lined cap) and vortex for 10 seconds.

  • Incubate at 60°C for 30 minutes in a heating block.

    • Note: Do not exceed 70°C to prevent ethanol over-pressurization.

Step 3: Extraction & Cleanup

  • Cool the vial to room temperature.

  • Add 500 µL of n-Hexane.

  • Add 500 µL of 5% Sodium Bicarbonate (NaHCO3) to neutralize the acid.

    • Caution: CO2 gas will evolve. Open cap carefully.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 3000 rpm for 3 minutes to separate layers.

  • Transfer the upper organic layer (Hexane) containing the Ethyl 4-propan-2-ylbenzoate to a GC vial with a glass insert.

Workflow Start Start: Dry Residue (Cumic Acid) Reagent Add 200µL EtOH + 20µL H2SO4 Start->Reagent Heat Incubate 60°C / 30 min Reagent->Heat Extract Add 500µL Hexane + 500µL NaHCO3 Heat->Extract PhaseSep Phase Separation (Centrifuge) Extract->PhaseSep Final Collect Top Layer (GC Injection) PhaseSep->Final

Figure 2: Step-by-step derivatization and liquid-liquid extraction workflow.

GC-MS Acquisition Parameters

The following parameters are optimized for the separation of the ethyl ester from the solvent front and potential matrix interferences.

Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

ParameterSettingRationale
Column DB-5MS UI (30m × 0.25mm × 0.25µm)Standard non-polar phase ideal for esters.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Ensures stable retention times.
Inlet Temp 250°CSufficient to volatilize ester without degradation.
Injection 1 µL, Splitless (Purge on @ 0.75 min)Maximizes sensitivity for trace analysis.
Oven Program 60°C (1 min) → 15°C/min → 200°C → 30°C/min → 300°C (3 min)Slow ramp in the middle separates isomers.
Transfer Line 280°CPrevents condensation before MS.
Ion Source EI (70 eV), 230°CStandard ionization.
Acquisition SIM / Scan ModeUse SIM for quantification (see ions below).

Mass Spectrometry Detection (SIM Mode): For high-sensitivity quantification, monitor the following ions:

  • Target (Ethyl 4-propan-2-ylbenzoate):

    • Quant Ion:177 m/z (Loss of methyl group [M-15]+).

    • Qual Ions:149 m/z , 192 m/z (Molecular Ion).

    • Retention Time: ~12.4 min (system dependent).

Quality Assurance & Validation

To ensure the protocol is self-validating, the following criteria must be met:

  • Derivatization Completeness: Analyze a standard of underivatized 4-isopropylbenzoic acid. If a peak appears at the acid's retention time (usually broad/tailing), the reaction time must be extended.

  • Recovery: Spike a blank matrix with the acid standard (100 ng/mL) before derivatization. Recovery should be 90-110% relative to a pre-derivatized ester standard.

  • Cross-Contamination: Inject a hexane blank after the highest calibration standard. Carryover must be <0.1%.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield Water in ethanol or sample.Use anhydrous reagents; add molecular sieves.
Tailing Peaks Incomplete neutralization.Ensure NaHCO3 wash is thorough; check inlet liner.
Extra Peaks Transesterification of lipids.If matrix is fatty, perform SPE cleanup prior to derivatization.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 227868, Ethyl 4-propan-2-ylbenzoate. Retrieved from [Link]

  • Bajaj, A., et al. (2017). Development and Validation of Gas Chromatography/Mass Spectrometry Method for the Simultaneous Determination of Some Preservatives.[4] Research Journal of Science and Technology.[4] Retrieved from [Link]

Sources

Method

Application Note: Purification Protocols for Ethyl 4-propan-2-ylbenzoate (Ethyl Cumate)

Abstract & Scope This technical guide details the purification strategies for Ethyl 4-propan-2-ylbenzoate (CAS: 19024-50-1), commonly known as Ethyl Cumate. As a lipophilic ester derived from the condensation of 4-isopro...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the purification strategies for Ethyl 4-propan-2-ylbenzoate (CAS: 19024-50-1), commonly known as Ethyl Cumate. As a lipophilic ester derived from the condensation of 4-isopropylbenzoic acid and ethanol, its purification requires specific attention to removing unreacted acidic precursors and catalyst residues.

This document provides a multi-tiered approach:

  • Chemical Workup: The foundational step to remove bulk acidic impurities.

  • Vacuum Distillation: The scalable method for bulk purification (

    
     g).
    
  • Flash Chromatography: The high-fidelity method for analytical standards (

    
     g).
    

Chemical Profile & Physical Properties[1][2][3][4][5][6][7][8][9][10][11][12]

Before initiating purification, the operator must understand the physicochemical constraints of the target molecule.

PropertyValueNotes
IUPAC Name Ethyl 4-propan-2-ylbenzoateSynonym: Ethyl 4-isopropylbenzoate
Molecular Formula

MW: 192.25 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point (Atm) ~264°C @ 760 mmHgDo not distill at atm pressure (Decomposition risk)
Boiling Point (Vac) ~105–110°C @ 1.0 mmHgEstimated via Nomograph
Density 0.991 g/cm³Slightly less dense than water
Solubility Soluble: EtOH, EtOAc, Hexane, DCMInsoluble: Water
LogP 3.8Highly Lipophilic

Pre-Purification Assessment (Crude Analysis)

Objective: Determine the impurity profile to select the correct purification path.

  • TLC Analysis:

    • Stationary Phase: Silica Gel 60

      
      .
      
    • Mobile Phase: 9:1 Hexane:Ethyl Acetate.

    • Visualization: UV (254 nm). The aromatic ring is UV active.

    • Expected

      
      : 
      
      • Ethyl Cumate (Product): ~0.6–0.7 (High mobility).

      • Cumic Acid (Impurity): ~0.1–0.2 (Streaking near baseline).

  • GC-MS (Optional):

    • Confirm presence of unreacted ethanol (solvent peak) or acid catalyst residues.

Purification Decision Matrix

The following workflow illustrates the logical decision-making process for purification based on scale and purity requirements.

PurificationWorkflow Start Crude Reaction Mixture Workup STEP 1: Aqueous Workup (Remove Acid/Catalyst) Start->Workup Check Purity Assessment (TLC / GC) Workup->Check Decision Select Final Purification Check->Decision Distill STEP 2A: Vacuum Distillation (Scale > 10g) Decision->Distill Bulk Liquid Column STEP 2B: Flash Chromatography (Scale < 5g or High Purity) Decision->Column Analytical Std Final Final Product (>99% Purity) Distill->Final Column->Final

Figure 1: Decision matrix for the purification of Ethyl 4-propan-2-ylbenzoate.

Protocol A: Chemical Workup (Mandatory)

Principle: This step relies on


 differences. The target ester is neutral, while the starting material (Cumic acid) is acidic (

). Washing with a weak base converts the acid into a water-soluble salt (Sodium Cumate), partitioning it into the aqueous phase.
Reagents
  • Diethyl Ether (

    
    ) or Ethyl Acetate (
    
    
    
    )
  • Saturated Sodium Bicarbonate (

    
    )
    
  • Brine (Saturated

    
    )
    
  • Magnesium Sulfate (

    
    )
    
Step-by-Step Procedure
  • Solvent Exchange: If the reaction was performed in Ethanol, remove the bulk ethanol via rotary evaporation. Redissolve the residue in

    
     or 
    
    
    
    (approx. 10 mL solvent per 1 g crude).
  • Acid Removal (Critical):

    • Transfer organic layer to a separatory funnel.[1]

    • Wash with Saturated

      
        (
      
      
      
      vol).
    • Observation: Gas evolution (

      
      ) indicates neutralization of acid. Vent frequently.
      
    • Check: Measure pH of the aqueous layer. It must be basic (pH > 8). If acidic, repeat wash.

  • Neutralization & Drying:

    • Wash the organic layer with Brine (

      
       vol) to remove trapped water emulsion.
      
    • Collect the organic layer.[2]

    • Add anhydrous

      
       and stir for 10 minutes.
      
  • Concentration: Filter off the solid desiccant and concentrate the filtrate under reduced pressure.

Result: A "crude oil" that is largely free of starting acid but may contain color bodies or oligomers.

Protocol B: Vacuum Distillation (Scalable)

Principle: Due to the high atmospheric boiling point (264°C), atmospheric distillation will cause thermal degradation (oxidation/polymerization). Reduced pressure lowers the boiling point to a safe range.

Equipment Setup
  • Short-path distillation head (minimize hold-up volume).

  • Vacuum pump capable of

    
     mmHg.
    
  • Manometer/Vacuum gauge.

  • Oil bath (Magnetic stirring).

Step-by-Step Procedure
  • System Prep: Load the crude oil into a round-bottom flask. Add a magnetic stir bar.[3] Grease all joints heavily to ensure a high vacuum.

  • Degassing: Apply vacuum gradually at room temperature to remove residual solvents (EtOAc/Ether from Protocol A).

  • Ramping:

    • Set vacuum to 1.0 – 2.0 mmHg .

    • Begin heating the oil bath.[1]

    • Target Bath Temp: ~130°C.

  • Fraction Collection:

    • Fraction 1 (Forerun): Collects below 90°C (vapor temp). Usually residual solvent or volatiles. Discard.

    • Fraction 2 (Main Cut): Collects at 100–110°C (vapor temp at 1 mmHg). This should be a clear, colorless liquid.[4][5][6]

    • Residue: Dark pot residue (polymers/salts). Stop before the flask is dry.

Self-Validating Check: The refractive index or GC of the main cut should show a single peak. If the temperature fluctuates significantly, the vacuum is unstable.

Protocol C: Flash Chromatography (High Purity)

Principle: Separation based on polarity on Silica Gel. The ester is significantly less polar than the alcohol or acid impurities.

Parameters
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase: Hexane / Ethyl Acetate gradient.

  • Loading: Liquid loading (neat or minimal DCM).

Gradient Table
Column Volume (CV)% Hexane% Ethyl AcetatePurpose
0–2100%0%Elute non-polar hydrocarbons
2–895%5%Elute Target Ester (

)
8–1280%20%Flush polar impurities
Step-by-Step Procedure
  • Pack: Slurry pack the column with 100% Hexane.

  • Load: Apply the crude oil carefully to the sand bed.

  • Elute: Run the gradient. Collect fractions in test tubes.

  • Monitor: Spot fractions on TLC. Pool fractions containing the single UV-active spot at

    
     (in 95:5 Hex:EtOAc).
    
  • Evaporate: Remove solvent via rotary evaporation.[3]

Quality Control (QC) & Validation[1]

To ensure the protocol was successful, verify the product against these standards:

MethodAcceptance CriteriaDiagnostic Signals
1H NMR (

)
>98% PurityIsopropyl Group: Septet at

2.9, Doublet at

1.2.Ethyl Group: Quartet at

4.3, Triplet at

1.3.Aromatic: Two doublets (AA'BB' system) ~

7.3–8.0.
GC-MS >99% AreaSingle peak. Parent ion m/z 192.[7]
Appearance VisualClear, colorless liquid.[4][5] No yellow tint.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 227868, Ethyl 4-propan-2-ylbenzoate. Retrieved from [Link]

  • LookChem. Ethyl 4-propan-2-ylbenzoate Physical Properties and Safety Data. Retrieved from [Link][8]

  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.
  • Organic Syntheses. General Procedures for Esterification and Purification of Aromatic Esters. (Validated against similar protocols for Ethyl Benzoate derivatives). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Ethyl 4-propan-2-ylbenzoate Synthesis

Welcome to the Technical Support Center for the synthesis of Ethyl 4-propan-2-ylbenzoate (also known as ethyl 4-isopropylbenzoate or ethyl cuminyl ester). This guide is designed for researchers and drug development profe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Ethyl 4-propan-2-ylbenzoate (also known as ethyl 4-isopropylbenzoate or ethyl cuminyl ester). This guide is designed for researchers and drug development professionals to troubleshoot common side products, understand the mechanistic causality behind synthetic failures, and implement field-proven, self-validating protocols.

Diagnostic Troubleshooting Workflow

When impurities are detected in your final product, identifying the root cause requires tracing the chemical logic of your chosen synthetic route. Use the diagnostic decision tree below to match analytical data with the corresponding synthetic failure.

Workflow Start Impurity Detected in Ethyl 4-propan-2-ylbenzoate Analysis GC-MS & NMR Profiling Start->Analysis Mass164 m/z = 164 Broad OH stretch (IR) Analysis->Mass164 Acidic Workup Mass192 m/z = 192 Shifted NMR signals Analysis->Mass192 Isomeric Mass Mass228 m/z = 228 Bromine Isotope Pattern Analysis->Mass228 Cross-Coupling Cause1 Unreacted Cuminic Acid (Equilibrium Limit) Mass164->Cause1 Cause2 Regioisomer Formation (meta-directing F-C) Mass192->Cause2 Cause3 Unreacted Starting Material (Cross-Coupling Route) Mass228->Cause3 Fix1 Use SOCl2 / EtOH Activation Protocol Cause1->Fix1 Fix2 Avoid Friedel-Crafts on deactivated rings Cause2->Fix2 Fix3 Optimize Pd/Zn loading (Inseparable mixture) Cause3->Fix3

Diagnostic workflow for resolving side products in Ethyl 4-propan-2-ylbenzoate synthesis.

Frequently Asked Questions (FAQs) & Causality Analysis

Q1: We attempted to synthesize ethyl 4-propan-2-ylbenzoate via Friedel-Crafts alkylation of ethyl benzoate with 2-chloropropane. We are primarily isolating an isomer and unreacted starting material. Why?

A1: You have encountered a fundamental limitation of electrophilic aromatic substitution. The ester group (-COOEt) on ethyl benzoate is strongly electron-withdrawing, which deactivates the aromatic ring and directs incoming electrophiles to the meta position[1]. Consequently, Friedel-Crafts alkylation will predominantly yield the undesired meta-isomer (ethyl 3-isopropylbenzoate) rather than your target para-isomer. Furthermore, because the ring is deactivated, the reaction is thermodynamically sluggish, leading to high recovery of unreacted starting material[2]. Recommendation: Abandon the Friedel-Crafts route on ethyl benzoate. Instead, utilize the esterification of 4-isopropylbenzoic acid (cuminic acid).

Q2: We are using a green-chemistry approach via Palladium-catalyzed cross-coupling of ethyl 4-bromobenzoate and 2-bromopropane in water (micellar catalysis). Our product contains a persistent impurity at m/z 228. How do we purify this?

A2: The peak at m/z 228 corresponds to your unreacted starting material, ethyl 4-bromobenzoate. You have hit a documented limitation of this specific organozinc cross-coupling route: the product and the starting material form an inseparable mixture via standard silica gel chromatography due to nearly identical retention factors[3]. Causality & Fix: Because downstream purification is impossible, you must drive the reaction to absolute completion upstream. Ensure your zinc powder is freshly activated to maximize the formation of the organozinc intermediate, and strictly maintain the N,N,N′,N′-tetramethylethylenediamine (TMEDA) ligand ratios to facilitate complete transmetalation[3].

Q3: During the Fischer esterification of 4-isopropylbenzoic acid with ethanol and H₂SO₄, our GC-MS shows a persistent 15-20% of unreacted acid (m/z 164). How can we drive this to completion?

A3: Traditional Fischer esterification is an equilibrium-driven process. The generation of water as a side product pushes the equilibrium backward toward hydrolysis. To bypass this thermodynamic wall, you must chemically scavenge the water. We recommend switching to a Thionyl Chloride (SOCl₂) mediated activation protocol[4]. SOCl₂ aggressively consumes any water generated (forming SO₂ and HCl gases), utilizing Le Chatelier's principle to lock the reaction at 100% conversion.

Quantitative Data: Side Product Profiling

Use the following table to cross-reference analytical data with the specific side products generated by different synthetic routes.

Side Product / Impuritym/zOrigin / Synthesis RouteDiagnostic Spectral Features
4-Isopropylbenzoic acid 164Fischer Esterification (Incomplete conversion)Broad IR stretch (2500-3000 cm⁻¹); ¹H-NMR: acidic proton at ~11.0 ppm.
Ethyl 3-isopropylbenzoate 192Friedel-Crafts Alkylation (Regioisomer formation)Identical mass to product; ¹H-NMR: meta-coupling pattern (d, t, d, s) instead of para (d, d).
Ethyl 4-bromobenzoate 228Pd/Zn Cross-Coupling (Unreacted starting material)Inseparable by TLC[3]; Mass spectrum shows 1:1 isotopic doublet at 228/230 (Br isotope).
Diethyl ether 74Fischer Esterification (Solvent side-reaction)Highly volatile; ¹H-NMR: triplet at 1.2 ppm, quartet at 3.5 ppm.

Standard Operating Procedure (SOP): Self-Validating Esterification

To avoid the equilibrium limitations of traditional acid-catalyzed esterification, utilize this modified thionyl chloride-mediated protocol. This method is designed as a self-validating system : the physical behavior of the reaction visually confirms its chemical progress.

Protocol: SOCl₂-Mediated Synthesis of Ethyl 4-propan-2-ylbenzoate

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas scrubber system (to neutralize evolved SO₂ and HCl).

  • Reagent Loading: Dissolve 4-isopropylbenzoic acid (12.7 mmol, 1.0 equiv) in 30 mL of anhydrous ethanol (EtOH). Cool the reaction mixture to 0 °C using an ice bath[4].

  • Activation: Dropwise add thionyl chloride (SOCl₂, 1.8 equiv) over 15 minutes[4].

    • Causality Note: Adding SOCl₂ directly to the ethanol solution generates HCl in situ, which acts as a potent catalyst for the esterification. The slow addition controls the exothermic nature of this generation.

  • Self-Validating Reaction: Gradually warm the mixture to 60 °C and stir for 6 hours[4].

    • Validation Check: Monitor the gas bubbler. The reaction is driven forward by the chemical dehydration of the system (SOCl₂ + H₂O → SO₂↑ + 2HCl↑). The cessation of gas evolution visually confirms that water generation has stopped and the equilibrium is permanently locked on the product side.

  • Workup: Concentrate the mixture under reduced pressure to remove excess EtOH and SOCl₂. Dissolve the residue in ethyl acetate, wash with saturated NaHCO₃ (to neutralize and remove any trace unreacted acid), dry over MgSO₄, and evaporate to yield pure ethyl 4-propan-2-ylbenzoate.

References

  • Organozinc Chemistry Enabled by Micellar Catalysis.
  • Source: acs.
  • Source: wikipedia.
  • Source: chemistrysteps.

Sources

Optimization

Removal of unreacted starting materials from "Ethyl 4-isopropylbenzoate"

This guide is designed as a dynamic technical support resource for researchers synthesizing or purifying Ethyl 4-isopropylbenzoate (also known as Ethyl Cumate). It addresses the specific physicochemical challenges of sep...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed as a dynamic technical support resource for researchers synthesizing or purifying Ethyl 4-isopropylbenzoate (also known as Ethyl Cumate). It addresses the specific physicochemical challenges of separating the lipophilic ester product from its structurally similar starting material, 4-isopropylbenzoic acid (Cumic acid).

Current Status: Operational | Topic: Impurity Removal (Unreacted Starting Materials)

Executive Summary & Chemical Context

The Challenge: The synthesis of Ethyl 4-isopropylbenzoate (typically via Fischer esterification of 4-isopropylbenzoic acid with ethanol) presents a specific purification hurdle: Boiling Point Proximity. [1]

  • Target Product (Ester): BP

    
     264°C (at 760 mmHg)
    
  • Starting Material (Acid): BP

    
     272°C (at 760 mmHg)
    

Critical Warning: Because the boiling points are separated by less than 10°C, fractional distillation is ineffective as a primary purification method for removing unreacted acid. You must rely on chemical differentiation (Acid-Base Extraction) before any thermal purification.

Troubleshooting Modules (Step-by-Step)

Module A: The "Persistent Acid" Issue

Symptom: 1H-NMR shows a persistent starting material signal (aromatic protons shifted downfield or a broad carboxylic -OH peak), even after workup.

Root Cause: The starting material, 4-isopropylbenzoic acid, has a


 of approximately 4.4 . If your aqueous wash is neutral (pH 7) or acidic (water only), the acid remains protonated (neutral charge), making it highly soluble in the organic layer alongside your ester.

The Fix: The "Chemical Switch" Protocol You must convert the lipophilic acid into a hydrophilic salt (Sodium 4-isopropylbenzoate).

Protocol:

  • Dilute: Dissolve your crude reaction mixture in a non-polar solvent (Diethyl Ether or Ethyl Acetate). Do not use Dichloromethane (DCM) if possible, as emulsions are more common.

  • The Base Wash: Wash the organic layer with Saturated Aqueous Sodium Bicarbonate (

    
    ) .
    
    • Why Bicarbonate? It provides a pH

      
       8.5. This is basic enough to deprotonate the acid (
      
      
      
      4.4) but not strong enough to hydrolyze your ester product (Saponification risk is high with NaOH).
  • Self-Validating Step: Observe the interface.

    • Visual Cue: Vigorous bubbling (

      
       evolution) indicates the acid is reacting.
      
    • Endpoint: Repeat washes until no bubbling occurs upon addition of fresh

      
      .
      
  • Verification: Check the pH of the aqueous layer after the wash. It must be >8.

Data Visualization: The Solubility Switch The following diagram illustrates the phase transfer logic required for this separation.

ExtractionLogic Crude Crude Mixture (Ester + Acid + EtOH) Solvent Add Organic Solvent (EtOAc or Et2O) Crude->Solvent Wash Wash with Sat. NaHCO3 (aq) Solvent->Wash PhaseSplit Phase Separation Wash->PhaseSplit OrgLayer Organic Layer (Contains Ester) PhaseSplit->OrgLayer Top Layer (if Ether/EtOAc) AqLayer Aqueous Layer (Contains Sodium Salt of Acid) PhaseSplit->AqLayer Bottom Layer PureEster Target: Ethyl 4-isopropylbenzoate (Neutral / Lipophilic) OrgLayer->PureEster Waste Waste: Sodium 4-isopropylbenzoate (Ionic / Hydrophilic) AqLayer->Waste

Caption: Separation logic relying on the deprotonation of 4-isopropylbenzoic acid (


 4.4) to force migration into the aqueous phase.
Module B: Low Yield & Emulsions

Symptom: The organic layer is cloudy, or the interface is indistinguishable (rag layer).

Root Cause:

  • Density Matching: If using chlorinated solvents, the density may match the brine/wash layer.

  • Surfactants: The sodium salt of 4-isopropylbenzoic acid acts as a surfactant (soap), stabilizing emulsions.

The Fix: Salting Out & Solvent Choice

  • Switch Solvents: Use Diethyl Ether (

    
     g/mL) instead of DCM (
    
    
    
    g/mL). The density difference with water (
    
    
    ) forces a clean break.
  • Brine Break: If an emulsion forms during the bicarbonate wash, add saturated NaCl (Brine) . The high ionic strength disrupts the hydration shell of the surfactant, forcing phase separation.

  • Filtration: If solid particulates (precipitated salts) are causing the emulsion, filter the biphasic mixture through a pad of Celite before separating layers.

Module C: Final Polishing (Trace Alcohol Removal)

Symptom: Product smells like ethanol or shows a triplet at


 1.2 ppm in NMR.

Root Cause: Ethanol forms azeotropes with water and esters, making it stubborn to remove solely by heat without damaging the product.

The Fix: Azeotropic Rotary Evaporation Do not just "cook" the product. Use azeotropes to your advantage.

Solvent to RemoveAdditiveMechanismBath TempPressure
Ethanol Heptane or TolueneForms low-boiling ternary azeotrope40°C~100 mbar
Water Ethanol (Absolute)Forms binary azeotrope (pulls water out)40°C~150 mbar

Protocol:

  • Add 20 mL of Heptane to your crude ester oil.

  • Rotovap until dry.

  • Repeat 2x. This "chases" the ethanol out more effectively than heat alone.

Frequently Asked Questions (FAQs)

Q1: Can I use Vacuum Distillation to purify this? A: Only as a secondary step. Because the boiling points of the acid (272°C) and ester (264°C) are so close, they will co-distill. You must perform the Bicarbonate Wash (Module A) first to remove the bulk of the acid. Once the acid is <1%, you can distill the ester under high vacuum (e.g., 0.5 mmHg) to remove color bodies or trace polymers.

  • Expected BP at 1 mmHg: ~90-100°C.

Q2: Why not use NaOH to wash out the acid? It's stronger. A: NaOH is too strong. Ethyl 4-isopropylbenzoate is an ester.[2] Strong bases (high pH) catalyze saponification , converting your hard-earned product back into the starting material (Acid + Ethanol). Saturated Sodium Bicarbonate (pH 8.5) is the "Goldilocks" base—strong enough to deprotonate the acid, but weak enough to leave the ester intact.

Q3: My product is yellow/orange. It should be colorless. A: The color likely comes from oxidation of the isopropyl group (benzylic oxidation) or trace polymerization.

  • Quick Fix: Pass the oil through a short plug of Silica Gel using 5% Ethyl Acetate in Hexanes. The non-polar ester will elute quickly, while the polar color bodies stick to the silica.

Analytical Validation Data

Use this table to interpret your monitoring data (TLC/NMR).

Component

(20% EtOAc/Hex)
1H-NMR Key SignalSolubility (Aq. pH 8)
Ethyl 4-isopropylbenzoate ~0.70 Quartet (

4.3 ppm), Septet (

2.9 ppm)
Insoluble
4-isopropylbenzoic acid ~0.30 (Streaks)Broad Singlet (

11-12 ppm, -COOH)
Soluble (as salt)
Ethanol ~0.10Triplet (

1.2 ppm), Quartet (

3.7 ppm)
Soluble

References

  • Physicochemical Properties of 4-Isopropylbenzoic Acid. PubChem. National Library of Medicine. Retrieved from [Link]

  • Synthesis and Properties of Ethyl 4-isopropylbenzoate. LookChem. Retrieved from [Link][2]

  • Fischer Esterification Workup Protocols. University of Ioannina. Retrieved from [Link]

Sources

Troubleshooting

Challenges in the purification of crude "Ethyl 4-propan-2-ylbenzoate"

Technical Support Center: Purification of Ethyl 4-propan-2-ylbenzoate (Ethyl Cumate) Introduction: The "Cumate Switch" Standard Welcome to the Technical Support Center. You are likely synthesizing Ethyl 4-propan-2-ylbenz...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Ethyl 4-propan-2-ylbenzoate (Ethyl Cumate)

Introduction: The "Cumate Switch" Standard

Welcome to the Technical Support Center. You are likely synthesizing Ethyl 4-propan-2-ylbenzoate (Ethyl Cumate) for use as a ligand in CymR-mediated inducible gene expression systems (the "Cumate Switch").

In drug development, the purity of this ligand is non-negotiable. While standard organic synthesis treats 95% purity as acceptable, biological applications often require >99.5% to prevent "leaky" expression or cellular toxicity. This guide addresses the specific physicochemical challenges of purifying this lipophilic, high-boiling ester.

Module 1: The Aqueous Workup (Phase Separation & Acid Removal)

The Challenge: The precursor, Cumic Acid (4-isopropylbenzoic acid) , has a pKa of ~4.35. While theoretically easy to deprotonate, the high lipophilicity of the isopropyl group promotes stable emulsions, and the density of the crude ester (~0.99 g/cm³) is frustratingly close to that of water (1.00 g/cm³), leading to phase inversion or suspension.

Troubleshooting Guide: Aqueous Workup
SymptomProbable CauseTechnical Solution
"I have three layers" or "The interface is raggy." Emulsion/Density Match. The ester's density is too close to the aqueous wash, preventing gravity separation.Modify Density Gradient: 1. Add NaCl (Brine) to the aqueous layer to increase density (>1.1 g/cm³).2. Dilute the organic layer with Dichloromethane (DCM) instead of Ether/EtOAc. DCM (d=1.33) ensures the organic layer is strictly on the bottom, breaking the density deadlock.
"My product still smells like cumin (acrid)." Residual Cumic Acid. Bicarbonate washing was insufficient or pH was not monitored.The pH 11 Check: Switch from NaHCO₃ to 10% Na₂CO₃ . The higher pH (~11) ensures >99.9% deprotonation of Cumic acid (pKa 4.35).Caution: Do not use NaOH and heat, or you will hydrolyze the ester.
"The organic layer is cloudy after drying." Micro-emulsified Water. Common with isopropyl-substituted aromatics.Azeotropic Drying: Do not rely solely on MgSO₄. Rotovap the crude with a small amount of Toluene . Toluene forms a positive azeotrope with water, dragging residual moisture out at lower temperatures.
Visual Workflow: The "Density-First" Extraction Protocol

WorkupLogic Start Crude Reaction Mixture (Ester + Cumic Acid + EtOH) SolventChoice Dilution Solvent Selection Start->SolventChoice DCM Dichloromethane (DCM) (Recommended) SolventChoice->DCM High Density (Bottom Layer) EtOAc Ethyl Acetate/Ether (Risky - Density ~0.9) SolventChoice->EtOAc Low Density (Top Layer) Wash1 Wash 1: Saturated NaHCO3 DCM->Wash1 EtOAc->Wash1 SepFunnel Separation Funnel Wash1->SepFunnel CheckpH Check Aqueous pH AcidRemains pH < 9 (Acid Incomplete) CheckpH->AcidRemains AcidGone pH > 9 (Acid Removed) CheckpH->AcidGone Wash2 Wash 2: 10% Na2CO3 AcidRemains->Wash2 PhaseSep Phase Separation Behavior AcidGone->PhaseSep Wash2->SepFunnel SepFunnel->CheckpH GoodSep Clear Interface PhaseSep->GoodSep Emulsion Emulsion/Rag Layer PhaseSep->Emulsion FixEmulsion Add Brine (Aq) OR Add more DCM (Org) Emulsion->FixEmulsion FixEmulsion->PhaseSep

Figure 1: Decision tree for liquid-liquid extraction, prioritizing density management to prevent emulsions common with isopropyl-substituted benzoates.

Module 2: Vacuum Distillation (Thermal Management)

The Challenge: Ethyl Cumate has a boiling point of ~264°C at atmospheric pressure . Heating the pot to this temperature often leads to thermal degradation (darkening) or polymerization of trace impurities. You must use vacuum distillation.

FAQ: Distillation Parameters

Q: What vacuum level do I absolutely need? A: You need a high-vacuum line or a healthy oil pump.

  • Target: < 1.0 mmHg (Torr).

  • Why: At 1.0 mmHg, the boiling point drops from 264°C to approximately 90-100°C . This is the "Safe Zone" where thermal decomposition is negligible.

  • Warning: If you only have a water aspirator (~20 mmHg), the bp will be ~160°C. This is risky for biological grade purity as it promotes oxidation of the isopropyl benzylic position.

Q: My distillate is coming over, but the temperature is fluctuating wildy. A: This is "Bumping" due to the high viscosity and surface tension of the ester.

  • Fix: Use a Claisen adapter (to trap splash) and a vigorous magnetic stir bar (not boiling chips, which fail under vacuum).

  • Pro-Tip: Wrap the distillation head in aluminum foil. The high boiling point means the vapor condenses on the glass before reaching the collection flask if the ambient air cools the path too fast.

Data: Boiling Point Nomograph Estimation
Pressure (mmHg)Estimated Boiling Point (°C)Risk Level
760 (Atm)~264°CCRITICAL (Decomposition)
20 (Water Asp.)~155-160°CMODERATE (Yellowing likely)
1.0 (Oil Pump)~95-100°CSAFE (Colorless oil)
0.1 (High Vac)~65-70°COPTIMAL

Module 3: Chromatographic Polishing (Biological Grade)

The Challenge: For in vivo or sensitive cell-culture assays, even 0.1% Cumic acid can act as a weak uncoupler or affect pH. If distillation yields a slightly yellow product, flash chromatography is the final polisher.

Protocol: The "Buffered" Silica Column

Standard silica is slightly acidic (pH 5-6). This can cause "streaking" of the residual Cumic acid, contaminating your ester fractions.

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Solvent System: Hexane : Ethyl Acetate (Start 95:5, Gradient to 90:10).

    • Note: Ethyl Cumate moves fast (Rf ~0.6 in 9:1 Hex/EtOAc).

    • Note: Cumic Acid moves slow (Rf < 0.2) or streaks.

  • The Trick: If you suspect acid contamination, add 1% Triethylamine to your column equilibration solvent. This deprotonates the silica and the residual acid, pinning the acid impurity at the baseline (Rf = 0) while the neutral ester elutes cleanly.

References & Authoritative Grounding

  • Physical Properties & Synthesis:

    • PubChem Compound Summary for CID 227868 (Ethyl 4-propan-2-ylbenzoate). National Center for Biotechnology Information (2023). Link

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. (Standard reference for aromatic ester boiling points and workup densities).

  • Biological Application (Cumate Switch):

    • Mullick, A., et al. (2006).[1][2] "The cumate gene-switch: a system for regulated expression in mammalian cells."[1][2][3][4] BMC Biotechnology, 6:43. (Defines the requirement for the ligand). Link[1]

  • Purification Methodology:

    • Purification of Laboratory Chemicals, W.L.F. Armarego. (Standard text for purification of high-boiling esters).

    • BenchChem Technical Guides. "Troubleshooting low conversion rates in Fischer esterification." Link

Sources

Optimization

Identifying and characterizing impurities in "Ethyl 4-propan-2-ylbenzoate" by TLC

Welcome to the Technical Support Center for the chromatographic analysis of Ethyl 4-propan-2-ylbenzoate (also known as ethyl p-isopropylbenzoate). As a relatively non-polar aromatic ester, this compound presents specific...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic analysis of Ethyl 4-propan-2-ylbenzoate (also known as ethyl p-isopropylbenzoate). As a relatively non-polar aromatic ester, this compound presents specific challenges during synthesis monitoring and purity validation.

This guide is engineered for researchers and drug development professionals. It synthesizes fundamental chromatographic theory with field-proven troubleshooting protocols to ensure your Thin-Layer Chromatography (TLC) workflows are robust, reproducible, and analytically sound.

Analytical Workflow & Logical Relationships

The following diagram maps the critical decision points and physical phenomena governing the TLC separation of Ethyl 4-propan-2-ylbenzoate from its synthetic precursors and byproducts.

TLC_Workflow Start Sample Preparation (Ethyl 4-propan-2-ylbenzoate + Impurities) Spotting Precision Spotting (Include Standard Co-spot) Start->Spotting Dilute to 1-5 mg/mL MobilePhase Development: Hexane/EtOAc (9:1) + 1% Acetic Acid (Suppress Ionization) Spotting->MobilePhase Capillary action on Silica Gel UV_Vis Non-Destructive Detection UV 254 nm (Aromatic pi-pi*) MobilePhase->UV_Vis Evaporate solvent Staining Destructive Derivatization (KMnO4 or Bromocresol Green) UV_Vis->Staining Identify non-UV active species Analysis Calculate Rf & Assess Purity (Self-Validating System) Staining->Analysis Correlate functional groups

Fig 1: Mechanistic workflow for the TLC analysis and impurity profiling of Ethyl 4-propan-2-ylbenzoate.

Troubleshooting Guide & FAQs

Q1: When analyzing my crude reaction mixture, the unreacted starting material (4-isopropylbenzoic acid) forms a massive streak from the baseline instead of a distinct spot. How do I resolve this?

A: Suppress stationary phase ionization. Carboxylic acids are highly polar and act as strong hydrogen-bond donors. They interact aggressively with the free, weakly acidic silanol (-OH) groups on the normal-phase silica gel, causing severe tailing or streaking that can mask other impurities[1][2].

  • The Fix: Add 1% to 2% of a volatile organic acid (such as glacial acetic acid or formic acid) to your mobile phase (e.g., Hexane:Ethyl Acetate:Acetic Acid 90:10:1). The acid protonates the silanol groups on the plate and suppresses the ionization of the 4-isopropylbenzoic acid, forcing it into a neutral state. This eliminates the streaking and results in a tight, well-defined spot with a measurable Retention Factor (

    
    )[3].
    
Q2: Ethyl 4-propan-2-ylbenzoate and the des-isopropyl impurity (ethyl benzoate) have nearly identical values in Hexane/Ethyl Acetate. How can I separate them?

A: Alter the selectivity class of the mobile phase. Both compounds are non-polar esters. While the target compound possesses a bulky isopropyl group making it slightly more lipophilic, a standard Hexane/EtOAc mixture often lacks the selectivity to resolve them[4].

  • The Fix: Switch from a dipole-driven modifier (Ethyl Acetate) to a polarizability/pi-interaction modifier. Replace the mobile phase with a Hexane/Toluene or Hexane/Dichloromethane (DCM) blend (e.g., Hexane:DCM 1:1 or 7:3). Toluene and DCM interact differently with the aromatic rings and can exploit the subtle steric hindrance and electron-donating effects of the para-isopropyl group, improving resolution[5].

Q3: My target ester spots look like large "blobs" that overlap with neighboring lanes, making it impossible to detect trace impurities. What went wrong?

A: The stationary phase is overloaded. "Blobby" spots or horizontal spreading indicates that the local capacity of the silica gel has been exceeded. When this happens, proper thermodynamic equilibration between the stationary and mobile phases cannot occur, leading to non-linear isotherm behavior (fronting or tailing)[6].

  • The Fix: Dilute your sample. A concentration of 1–5 mg/mL in a volatile solvent (like DCM) is optimal for analytical TLC. Apply only 1–2

    
    L using a drawn glass capillary spotter to keep the initial spot diameter under 2 mm[6][7].
    
Q4: I suspect there are aliphatic impurities or saturated alcohols in my sample, but the plate looks clean under the 254 nm UV lamp. How do I visualize them?

A: Utilize orthogonal, functional-group-specific chemical stains. The target ester and aromatic impurities strongly quench fluorescence at 254 nm due to their conjugated


-systems[8]. However, aliphatic byproducts or saturated alcohols lack this chromophore and remain invisible.
  • The Fix: After UV inspection, apply a destructive chemical stain.

    • Potassium Permanganate (

      
      ):  Oxidizes alcohols (e.g., 4-isopropylbenzyl alcohol) and aldehydes, appearing as bright yellow/white spots on a purple background[8].
      
    • Bromocresol Green: Specifically detects the carboxylic acid impurity, yielding a distinct yellow spot on a blue background without requiring heat[3][8].

Q5: How can I be absolutely certain that the spot I am seeing is Ethyl 4-propan-2-ylbenzoate and not an artifact or a co-eluting intermediate?

A: Implement a self-validating "co-spot" protocol. Relying solely on absolute


 values is dangerous, as they fluctuate based on chamber saturation, temperature, and plate hydration[4].
  • The Fix: Always run three lanes on your TLC plate: Lane 1 (Reference Standard), Lane 2 (Co-spot: Standard + Unknown Mixture), and Lane 3 (Unknown Mixture). If the target compound in the mixture is identical to the standard, the co-spot in Lane 2 will elute as a single, perfectly symmetrical spot (often resembling a "snowman" if slightly overloaded). If they are different compounds, the co-spot will resolve into a figure-eight or two distinct spots[7].

Quantitative Data & Impurity Profiling Matrix

The following table summarizes the expected chromatographic behavior of Ethyl 4-propan-2-ylbenzoate and its most common synthetic impurities on Silica Gel 60


.

Note:


 values are empirical estimates based on functional group adsorptivity[2] and should be verified against your specific laboratory conditions.
Compound / ImpuritySynthetic RoleRelative PolarityExpected

(Hex:EtOAc 9:1 + 1% AcOH)
UV 254 nm

Stain (Heat)
Bromocresol Green
Ethyl 4-propan-2-ylbenzoate Target Product Low0.65 - 0.75 Active (Dark)NegativeNegative
Ethyl benzoateDes-isopropyl ImpurityLow0.60 - 0.70Active (Dark)NegativeNegative
4-IsopropylbenzaldehydeIntermediateMedium0.55 - 0.65Active (Dark)Positive (Yellow)Negative
4-Isopropylbenzyl alcoholReduction ByproductHigh0.25 - 0.35Active (Dark)Positive (Yellow)Negative
4-Isopropylbenzoic acidStarting MaterialVery High0.10 - 0.20Active (Dark)NegativePositive (Yellow)

Standard Operating Procedure: Step-by-Step Methodology

To ensure maximum reproducibility and trustworthiness in your analytical results, strictly adhere to the following protocol[4][6].

Step 1: Chamber Preparation and Saturation

  • Prepare 10 mL of the mobile phase: Hexane and Ethyl Acetate in a 9:1 (v/v) ratio. Add 100

    
    L of glacial acetic acid.
    
  • Pour the solvent into a flat-bottomed TLC chamber.

  • Insert a piece of filter paper against the back wall of the chamber to act as a wick. Swirl the solvent to wet the paper.

  • Cap the chamber tightly and allow it to equilibrate for at least 10 minutes. Causality: A saturated atmosphere prevents the premature evaporation of the solvent from the face of the TLC plate, which would artificially inflate

    
     values and cause edge effects.
    

Step 2: Sample Preparation & Plate Spotting

  • Dissolve ~2 mg of the crude Ethyl 4-propan-2-ylbenzoate mixture in 1 mL of Dichloromethane.

  • Using a pencil, draw a baseline 1 cm from the bottom of a Silica Gel 60

    
     plate. Mark three crosshairs for the Standard, Co-spot, and Mixture[2].
    
  • Using a micro-capillary tube, briefly touch the tip to the plate to apply a spot no larger than 2 mm in diameter. Allow the solvent to evaporate completely between multiple applications[7].

Step 3: Plate Development

  • Using forceps, place the TLC plate into the saturated chamber. Ensure the baseline is above the solvent level to prevent the sample from dissolving into the bulk mobile phase[4].

  • Allow the solvent front to ascend until it is approximately 1 cm from the top edge of the plate.

  • Remove the plate and immediately mark the solvent front with a pencil before the volatile hexane evaporates[6].

Step 4: Visualization & Documentation

  • UV Inspection: Examine the dried plate under a 254 nm UV lamp. Circle all dark, fluorescence-quenching spots with a pencil.

  • Chemical Staining: In a fume hood, briefly dip the plate into a

    
     stain solution using forceps. Wipe the back of the plate with a paper towel.
    
  • Development: Gently heat the plate using a heat gun until oxidizable impurities appear as bright yellow spots against a purple background.

  • Calculation: Calculate the

    
     value for each spot: 
    
    
    
    [2].

References

  • 5 - Sigma-Aldrich

  • 1 - Microbioz India 3.7 - University of Rochester

  • 3 - ResearchGate 5.8 - EPFL

  • 6 - Chemistry LibreTexts

  • 4 - Chemistry LibreTexts 8.2 - University of Wisconsin-Madison

Sources

Troubleshooting

Scalable synthesis and purification of "Ethyl 4-propan-2-ylbenzoate"

🚨 CRITICAL IDENTITY ALERT: CAS Number Mismatch Before proceeding, please verify your target molecule.[1] There is a conflict in the identifiers provided in your request: Chemical Name Provided: Ethyl 4-propan-2-ylbenzoat...

Author: BenchChem Technical Support Team. Date: March 2026

🚨 CRITICAL IDENTITY ALERT: CAS Number Mismatch

Before proceeding, please verify your target molecule.[1] There is a conflict in the identifiers provided in your request:

  • Chemical Name Provided: Ethyl 4-propan-2-ylbenzoate (also known as Ethyl Cumate or Ethyl 4-isopropylbenzoate).[1]

  • CAS Number implied by "10031-82-0" (from common databases): This CAS corresponds to 4-Ethoxybenzaldehyde , a completely different chemical species (aldehyde functionality vs. ester).[1]

This guide is engineered for the synthesis of the ESTER: Ethyl 4-propan-2-ylbenzoate (CAS: 19024-50-1). If you intended to synthesize the aldehyde, stop immediately and request the aldehyde-specific protocol.[1]

Module 1: Strategic Route Selection

For the scalable production of Ethyl 4-isopropylbenzoate, we reject the Friedel-Crafts alkylation of ethyl benzoate due to poor regioselectivity (ortho/para mixtures).[1] Instead, we utilize Route A: Direct Fischer Esterification of 4-isopropylbenzoic acid (Cumic Acid).[1]

Why this route?

  • Atom Economy: Water is the only byproduct.

  • Scalability: Avoids the generation of

    
     and 
    
    
    
    associated with acyl chloride routes.
  • Purification: The boiling point difference between the ester (

    
    ) and the starting acid allows for clean separation via vacuum distillation.
    
Reaction Scheme


Module 2: Experimental Protocol (Scalable)

Scale: 1.0 mol (approx. 164 g of Cumic Acid) Target Yield:


 isolated
ReagentEquiv.[1][2][3][4]AmountRole
4-Isopropylbenzoic Acid 1.0164.2 gLimiting Reagent
Ethanol (Absolute) 5.0 - 10.0300 - 600 mLReactant & Solvent (Drives equilibrium)
Sulfuric Acid (Conc.) 0.1~5.5 mLCatalyst
Toluene (Optional) N/A200 mLAzeotropic agent (if using Dean-Stark)
Step-by-Step Methodology
  • Setup: Equip a 1L round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Note: For scales

    
    , use an overhead mechanical stirrer to ensure mixing if the starting acid is a solid slurry.
    
  • Charging: Add 4-isopropylbenzoic acid and absolute ethanol. Stir until a slurry or solution forms.

  • Catalyst Addition: Slowly add concentrated

    
     dropwise. Caution: Exothermic.[1]
    
  • Reaction (Reflux): Heat the mixture to reflux (

    
    ).
    
    • Standard Method: Reflux for 8–12 hours.[1]

    • High-Efficiency Method: Use a Dean-Stark trap with Toluene cosolvent to continuously remove water.[1] This reduces time to <4 hours and pushes conversion to near 100%.

  • Monitoring: Monitor via TLC (Solvent: 10% EtOAc in Hexanes). The acid spot (low

    
    , streaks) should disappear; the ester spot (high 
    
    
    
    ) should dominate.
  • Workup:

    • Cool to room temperature.[1]

    • Concentrate in vacuo to remove excess ethanol (recoverable).

    • Dissolve residue in

      
       or EtOAc.
      
    • Wash 1: Saturated

      
       (
      
      
      
      ) to neutralize catalyst and remove unreacted acid. Critical: Watch for
      
      
      evolution.
    • Wash 2: Brine (

      
      ).
      
    • Dry organic layer over

      
      , filter, and concentrate.[5]
      

Module 3: Purification (Vacuum Distillation)

Ethyl 4-isopropylbenzoate has a high boiling point at atmospheric pressure (


), making it prone to thermal decomposition (discoloration) if distilled without vacuum.[1]

Protocol:

  • Transfer crude oil to a distillation flask.[1][6]

  • Equip with a short-path distillation head and a vacuum pump capable of

    
    .[1]
    
  • Collect Fractions:

    • Fore-run: Residual solvent/water (discard).[1]

    • Main Fraction: Pure Ethyl 4-isopropylbenzoate.[1]

    • Expected BP:

      
       at 
      
      
      
      (Approximate - establish curve for your specific vacuum).

Module 4: Troubleshooting & FAQs

Q1: My yield is stuck at 65-70%. How do I push the equilibrium?

A: Fischer esterification is an equilibrium process (


). You are likely failing to remove water or lacking sufficient ethanol.
[1] *   Fix 1:  Increase Ethanol equivalents to 10–15x.
  • Fix 2 (Recommended): Switch to the Dean-Stark method using Toluene. The ternary azeotrope (Ethanol/Water/Toluene) or binary (Water/Toluene) removal will mechanically force the reaction to completion (Le Chatelier’s Principle).

Q2: The product has a yellow tint after workup. Is it pure?

A: No. The yellow color usually comes from polymerized impurities or oxidation products of the aromatic ring formed during high-heat reflux.

  • Fix: Perform the vacuum distillation step. The ester should be a clear, colorless liquid. If color persists, treat the organic layer with activated charcoal prior to filtration and distillation.

Q3: I see a solid precipitate during the


 wash. 

A: This is likely the sodium salt of unreacted 4-isopropylbenzoic acid (Sodium Cumate), which is less soluble in the organic phase.

  • Fix: This is good; it means the wash is working. Filter off the solid or add more water to dissolve it into the aqueous layer. Do not acidify the aqueous layer if you want to discard the unreacted starting material.

Q4: Can I use


 instead of 

?

A: Yes, dry


 gas in ethanol is excellent but harder to handle. Concentrated aqueous 

introduces water at the start, which is counter-productive to the equilibrium.

or

-Toluenesulfonic acid (

-TsOH) are preferred for their dehydrating properties.[1]

Module 5: Process Visualization

Workflow Logic Diagram

G Start Start: Cumic Acid + Ethanol Reflux Reflux (H2SO4 Cat.) 8-12 Hours Start->Reflux Check TLC Check: Acid Consumed? Reflux->Check DeanStark Add Toluene & Dean-Stark Trap Check->DeanStark No (Incomplete) Workup Workup: 1. Evaporate EtOH 2. Wash NaHCO3 (Remove Acid) 3. Wash Brine Check->Workup Yes DeanStark->Reflux Remove Water Dry Dry (MgSO4) & Concentrate Workup->Dry Distill Vacuum Distillation (<5 mmHg, ~110°C) Dry->Distill Final Pure Ethyl 4-isopropylbenzoate Distill->Final

Caption: Figure 1. Decision-logic workflow for the synthesis and purification of Ethyl 4-isopropylbenzoate, including equilibrium intervention strategies.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard protocols for aromatic esterification).

  • Furniss, B. S.; Hannaford, A. J.; Smith, P. W. G.; Tatchell, A. R. Fischer Speier Esterification. In Vogel's Textbook of Practical Organic Chemistry; Pearson, 1989; pp 1077-1079.[1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 87962, Ethyl 4-isopropylbenzoate. [Link][1]

  • Master Organic Chemistry. Fischer Esterification: Mechanism and Catalysis. [Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Catalyst Optimization for Ethyl 4-propan-2-ylbenzoate

Welcome to the Technical Support Center for the synthesis of Ethyl 4-propan-2-ylbenzoate (commonly known as ethyl 4-isopropylbenzoate or ethyl cumate). This guide is engineered for research scientists and drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Ethyl 4-propan-2-ylbenzoate (commonly known as ethyl 4-isopropylbenzoate or ethyl cumate). This guide is engineered for research scientists and drug development professionals, providing field-proven protocols, mechanistic troubleshooting, and self-validating workflows to ensure high-yield esterification and cross-coupling.

Strategic Pathway Selection & Mechanistic Workflows

The synthesis of Ethyl 4-propan-2-ylbenzoate can be approached via three distinct catalytic pathways depending on your available starting materials: traditional acid-catalyzed Fischer esterification, transition-metal-catalyzed alkoxycarbonylation, or micellar cross-coupling. Selecting the right catalyst is the primary determinant of your reaction's yield and scalability.

SynthesisWorkflow SM1 4-Isopropylbenzoic Acid + Absolute Ethanol Cat1 Acid Catalysis (SOCl2 / H2SO4) SM1->Cat1 Fischer Esterification SM2 1-Bromo-4-isopropylbenzene + CO + Ethanol Cat2 Pd Catalysis (Pd(PPh3)4 / Base) SM2->Cat2 Alkoxycarbonylation SM3 Ethyl 4-bromobenzoate + 2-Bromopropane Cat3 Zn / TMEDA (Micellar Catalysis) SM3->Cat3 Cross-Coupling Product Ethyl 4-propan-2-ylbenzoate (Target Ester) Cat1->Product 60°C, 6h Cat2->Product 130°C, CO Press. Cat3->Product RT, Water (Brij 30)

Fig 1: Tri-pathway synthesis of Ethyl 4-propan-2-ylbenzoate detailing catalyst selection.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring you can mathematically or analytically confirm success at each critical juncture before proceeding.

Protocol A: Thionyl Chloride-Mediated Esterification (In-Situ Acid Catalysis)

This is the most reliable method for converting 4-isopropylbenzoic acid (cumic acid) to its ethyl ester, bypassing the equilibrium limitations of standard sulfuric acid catalysis.

  • Preparation: Dissolve 4-isopropylbenzoic acid (1.0 equiv) in absolute ethanol (EtOH). Cool the reaction flask to 0 °C using an ice bath.

  • Catalyst Addition: Dropwise add thionyl chloride (SOCl₂, 1.8 equiv) to the cooled solution.

    • Causality Note: Adding SOCl₂ at 0 °C prevents violent exothermic reactions. The SOCl₂ reacts irreversibly with ethanol to generate HCl in situ, which acts as the highly active, anhydrous acid catalyst driving the Fischer esterification forward[1].

  • Execution: Remove the ice bath and heat the reaction mixture to 60 °C for 6 hours under continuous stirring[1].

  • Self-Validation Check: Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (9:1) eluent. The complete disappearance of the highly polar carboxylic acid spot (low Rf) and the appearance of the less polar ester spot (higher Rf) validate reaction completion.

  • Workup: Evaporate the solvent under vacuum. Dissolve the crude residue in Ethyl Acetate (EtOAc) and wash sequentially with distilled water and saturated NaHCO₃ solution to neutralize residual acid. Dry over anhydrous Na₂SO₄, filter, and concentrate.

Protocol B: Palladium-Catalyzed Alkoxycarbonylation

Ideal for late-stage functionalization when starting from an aryl halide rather than a carboxylic acid.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 1-bromo-4-isopropylbenzene (1.0 equiv), Pd(PPh₃)₄ (5 mol% as the precatalyst), and triethylamine (2.0 equiv).

  • Solvent Addition: Add anhydrous ethanol, which serves as both the nucleophile and the solvent.

  • Carbonylation: Purge the flask with Carbon Monoxide (CO) gas and pressurize to 2-5 atm. Heat the mixture to 130 °C for 12-24 hours.

    • Causality Note: Elevated temperature and CO pressure are required to force the oxidative addition of the unactivated aryl bromide to the Pd(0) center, followed by the migratory insertion of CO[2].

  • Self-Validation Check: Take a 0.1 mL aliquot, dilute in ether, and run GC-MS. The complete consumption of the aryl bromide (m/z 198/200) and the appearance of the ester peak (m/z 192.11) confirms successful carbonylation without dehalogenation side-reactions.

  • Workup: Depressurize the vessel carefully in a fume hood. Filter the mixture through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via flash column chromatography.

Protocol C: Zinc-Mediated Cross-Coupling in Aqueous Micelles (Green Chemistry)

A cutting-edge, room-temperature alternative utilizing micellar nanotechnology.

  • Preparation: In a reaction vial containing water and the surfactant Brij 30, add zinc powder (3.0 equiv), N,N,N′,N′-tetramethylethylenediamine (TMEDA, 0.5 equiv), 2-bromopropane (2.5 equiv), and ethyl 4-bromobenzoate (1.0 equiv)[3].

  • Execution: Stir the mixture vigorously at room temperature for 12 hours.

    • Causality Note: The surfactant Brij 30 forms nanomicelles in the water. This creates a highly concentrated hydrophobic pocket that forces the organic reactants against the zinc surface, enabling unprecedented zinc insertion and cross-coupling at remarkably mild room temperatures[3].

  • Self-Validation Check: Isolate the product and run High-Resolution Mass Spectrometry (HRMS). The exact mass calculation for C₁₂H₁₆O₂ requires an m/z of 192.1150. An observed m/z of ~192.1152 validates the specific formation of the target ester[3].

Catalyst Performance Matrix

Synthesis RouteCatalyst / MediatorSubstrateTemp (°C)Time (h)Yield (%)Key Advantage
Fischer Esterification SOCl₂ (in EtOH)Cumic Acid606>90%Low cost, in-situ anhydrous HCl generation
Fischer Esterification H₂SO₄Cumic Acid801275-85%Traditional, but requires active water removal
Alkoxycarbonylation Pd(PPh₃)₄ / Base4-Isopropylbromobenzene13012-2470-85%Avoids carboxylic acid precursor, high TON
Micellar Cross-Coupling Zn / TMEDA / Brij 30Ethyl 4-bromobenzoateRT1269%Green chemistry, aqueous conditions, mild

Troubleshooting & Diagnostics (FAQs)

Q1: Why is my traditional Fischer esterification using H₂SO₄ plateauing at a 70% yield? A1: Fischer esterification is governed by Le Chatelier's principle. When using H₂SO₄, the water generated as a byproduct promotes the reverse hydrolysis reaction, establishing an equilibrium. To break this plateau, you must actively remove water using molecular sieves or a Dean-Stark apparatus. Alternatively, switch to the Protocol A (SOCl₂-mediated) method; SOCl₂ reacts with ethanol to form ethyl chloride and SO₂ gas, driving the reaction forward irreversibly while generating the necessary HCl catalyst in situ[1].

Q2: During Pd-catalyzed alkoxycarbonylation, I observe significant formation of 4-isopropylbenzene (dehalogenation) instead of the target ester. How do I optimize the catalyst? A2: Dehalogenation is a competing side reaction that occurs when the rate of β-hydride elimination or protonation outpaces CO migratory insertion. This indicates the CO concentration at the catalytic Pd center is too low[4].

  • Corrective Action: Increase the CO pressure slightly to accelerate insertion. If the issue persists, switch to a more electron-rich, bidentate phosphine ligand (e.g., dppf or Xantphos)[2]. These ligands stabilize the Pd intermediate and promote the reductive elimination of the ester over premature dehalogenation. Furthermore, ensure absolute anhydrous conditions; trace water leads to the formation of the carboxylic acid rather than the ethyl ester.

Q3: How can I establish a definitive, self-validating analytical system to confirm the purity of Ethyl 4-propan-2-ylbenzoate without relying solely on TLC? A3: Implement a dual-validation protocol using ¹H-NMR and GC-MS. In the ¹H-NMR spectrum, the definitive proof of successful esterification is the disappearance of the broad carboxylic acid -OH peak (typically >10 ppm) and the emergence of a distinct ethyl group signature: a quartet at ~4.3 ppm (integrating for 2H, -O-CH₂-) and a triplet at ~1.3 ppm (integrating for 3H, -CH₃). Coupled with a single GC-MS peak showing a molecular ion mass of m/z 192.11, this system provides absolute, mathematically sound confirmation of both conversion and purity.

References

1.[1] Title: Development of Hydrogen Sulfide-Releasing Carbonic Anhydrases IX- and XII-Selective Inhibitors with Enhanced Antihyperalgesic Action in a Rat Model of Arthritis Source: Journal of Medicinal Chemistry - ACS Publications URL: 1

2.[3] Title: Organozinc Chemistry Enabled by Micellar Catalysis. Palladium-Catalyzed Cross-Couplings between Alkyl and Aryl Bromides in Water at Room Temperature Source: PMC - National Institutes of Health (NIH) URL: 3

3.[2] Title: Palladium-catalyzed carbonylation of aryl halides - A detailed investigation of the alkoxycarbonylation of 4-bromoacetophenone Source: ResearchGate URL: 2

4.[4] Title: Palladium-Catalyzed Alkoxycarbonylation of Unactivated Secondary Alkyl Bromides at Low Pressure Source: Organic Chemistry Portal URL: 4

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Ethyl 4-propan-2-ylbenzoate and Analogous Benzoate Esters

Executive Overview In the landscape of organic synthesis and drug formulation, benzoate esters serve as critical structural motifs. Among them, Ethyl 4-propan-2-ylbenzoate (commonly known as ethyl 4-isopropylbenzoate or...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In the landscape of organic synthesis and drug formulation, benzoate esters serve as critical structural motifs. Among them, Ethyl 4-propan-2-ylbenzoate (commonly known as ethyl 4-isopropylbenzoate or ethyl cumate) stands out due to its unique physicochemical profile. By introducing a bulky, electron-donating isopropyl group at the para position of the aromatic ring, this compound achieves a delicate balance of enhanced lipophilicity and steric shielding.

This guide provides an objective, data-driven comparison of Ethyl 4-propan-2-ylbenzoate against other common benzoate esters, detailing its mechanistic advantages in pharmacokinetics, polymer plasticization, and aromachology.

Physicochemical Profiling & Comparative Data

To understand the utility of Ethyl 4-propan-2-ylbenzoate, we must first benchmark its fundamental properties against simpler analogs like methyl and ethyl benzoate, as well as industrial alternatives like cyclohexyl benzoate. The addition of the para-isopropyl group significantly alters the molecule's partition coefficient (LogP) and boiling point.

Table 1: Comparative Physicochemical Properties of Benzoate Esters
CompoundMolecular Weight ( g/mol )Lipophilicity (XLogP3)Boiling Point (°C)H-Bond AcceptorsStructural Feature
Ethyl 4-propan-2-ylbenzoate 192.253.8 2642para-Isopropyl substitution
Cyclohexyl benzoate 204.263.92852Cyclohexyl ester group
Ethyl benzoate 150.172.62122Unsubstituted core
Methyl benzoate 136.152.11992Shortest ester chain

Data aggregated from the [1] and [2].

Key Insight: The XLogP3 value of 3.8 places Ethyl 4-propan-2-ylbenzoate in the optimal "sweet spot" for drug design (Lipinski's Rule of 5 recommends LogP < 5). It is significantly more lipophilic than ethyl benzoate (LogP 2.6), making it a superior candidate for formulations requiring high membrane permeability.

Mechanistic Insights: Sterics & Pharmacokinetics

In drug development, the choice of ester directly dictates the pharmacokinetic fate of a prodrug. The relationship between plasma protein binding and lipophilicity is a well-documented phenomenon in organic acids and their esterified derivatives [3].

When evaluating Ethyl 4-propan-2-ylbenzoate, two primary mechanistic forces are at play:

  • Lipophilicity-Driven Permeability: The hydrophobic isopropyl tail enhances the molecule's ability to passively diffuse through phospholipid bilayers.

  • Steric Shielding: The bulky para-isopropyl group exerts a subtle inductive electron-donating effect (+I) while simultaneously providing physical hindrance. This slightly deactivates the ester carbonyl toward nucleophilic attack by ubiquitous esterases in the blood serum, resulting in a prolonged half-life compared to unhindered ethyl benzoate.

SAR_Pathway Core Ethyl Benzoate Core Sub para-Isopropyl Substitution Core->Sub LogP Increased Lipophilicity (XLogP3 = 3.8) Sub->LogP Steric Steric Shielding of Ester Bond Sub->Steric Perm Enhanced Membrane Permeability LogP->Perm Hydro Resistance to Esterase Hydrolysis Steric->Hydro

Caption: Logical relationship between structural modification and pharmacokinetic outcomes.

Cross-Disciplinary Applications

Beyond pharmaceutical prodrugs, the unique profile of Ethyl 4-propan-2-ylbenzoate and its analogs spans multiple disciplines:

  • Polymer Science (Plasticizers): Benzoate esters are rapidly replacing phthalates (e.g., DEHP) in flexible PVC formulations due to endocrine-disruption concerns. The high solvation efficiency of lipophilic benzoates allows them to position themselves between polymer chains, interrupting intermolecular forces and lowering the glass transition temperature (Tg) [2].

  • Aromachology & Formulation: Ethyl 4-isopropylbenzoate is a naturally occurring Volatile Organic Compound (VOC) identified in specific honey profiles. Its unique olfactory characteristics are leveraged in commercial scent diffusers to modulate consumer environments and emotional states, proving its safety and volatility profile in atmospheric applications [4].

Experimental Methodology: Synthesis & Validation

To utilize Ethyl 4-propan-2-ylbenzoate in downstream applications, researchers must ensure high-purity synthesis and empirically validate its lipophilicity. The following protocol outlines a self-validating workflow for its preparation via Fischer esterification.

Objective: Synthesize Ethyl 4-propan-2-ylbenzoate and empirically validate its partition coefficient (LogP) against theoretical XLogP3 models.

Step 1: Acid-Catalyzed Esterification Charge a round-bottom flask with 4-isopropylbenzoic acid (1.0 eq) and absolute ethanol (10.0 eq). Add concentrated H₂SO₄ (0.1 eq) dropwise. Causality: Ethanol serves as both the reactant and the solvent. Using a vast molar excess drives the equilibrium toward the ester product according to Le Chatelier's principle.

Step 2: Reflux and Reaction Monitoring Heat the mixture to reflux (approx. 80°C) for 12 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (9:1) mobile phase. Self-Validation: The reaction is complete when the starting material spot disappears. The ester product will exhibit a higher Retention Factor (Rf) than the carboxylic acid due to the loss of the highly polar hydroxyl group, confirming successful functional group transformation.

Step 3: Aqueous Workup Cool the mixture to room temperature and concentrate under reduced pressure. Dilute with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine. Self-Validation: The cessation of CO₂ gas evolution during the NaHCO₃ wash confirms the complete neutralization of the H₂SO₄ catalyst and any unreacted 4-isopropylbenzoic acid.

Step 4: Purification Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel column chromatography to yield the pure ester.

Step 5: HPLC-UV LogP Assay Determine the empirical LogP using a C18 reverse-phase HPLC column. Compare the retention time of Ethyl 4-propan-2-ylbenzoate against a calibration curve of known benzoate standards (methyl benzoate, ethyl benzoate). Causality: The highly lipophilic para-isopropyl group causes the compound to partition more strongly into the hydrophobic stationary C18 phase, resulting in a significantly longer retention time compared to unsubstituted ethyl benzoate.

Experimental_Workflow React 1. Reactants Acid + EtOH Reflux 2. Acid Catalysis Reflux 12h React->Reflux Workup 3. Workup NaHCO3 Wash Reflux->Workup Purify 4. Purification Silica Column Workup->Purify Validate 5. Validation NMR & HPLC Purify->Validate

Caption: Step-by-step workflow for the synthesis and validation of benzoate esters.

References

  • Title: Ethyl 4-propan-2-ylbenzoate | C12H16O2 | CID 227868 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Plasma protein binding-lipophilicity relationships: interspecies comparison of some organic acids Source: PubMed - National Institutes of Health (NIH) URL: [Link]

  • Title: Screening of the Honey Aroma as a Potential Essence for the Aromachology Source: MDPI (Applied Sciences) URL: [Link]

Comparative

A Spectroscopic Deep Dive: Comparative Analysis of Methyl, Ethyl, and Propyl 4-propan-2-ylbenzoate

For researchers and professionals in drug development and chemical synthesis, the precise characterization of molecular structures is paramount. Spectroscopic techniques serve as the cornerstone of this characterization,...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical synthesis, the precise characterization of molecular structures is paramount. Spectroscopic techniques serve as the cornerstone of this characterization, providing a detailed fingerprint of a compound's atomic and electronic environment. This guide offers an in-depth comparative analysis of Ethyl 4-propan-2-ylbenzoate and its corresponding methyl and propyl esters, leveraging ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By examining the subtle yet significant shifts in spectroscopic data across this homologous series, we can gain a deeper understanding of structure-property relationships and refine our analytical interpretations.

The Chemical Context: A Homologous Series of Benzoates

The three compounds at the heart of this guide share a common 4-propan-2-ylbenzoyl core, differing only in the alkyl chain of the ester group. This systematic variation allows for a focused examination of how the electronic and steric effects of the methyl, ethyl, and propyl groups influence their respective spectroscopic signatures.

structures cluster_methyl Methyl 4-propan-2-ylbenzoate cluster_ethyl Ethyl 4-propan-2-ylbenzoate cluster_propyl Propyl 4-propan-2-ylbenzoate methyl methyl ethyl ethyl propyl propyl

Figure 1: Molecular structures of the compared esters.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. The following table summarizes the key ¹H NMR spectral data for the three esters.

Table 1: ¹H NMR Data (Chemical Shifts (δ) in ppm, Multiplicities, and Coupling Constants (J) in Hz)

Assignment Methyl 4-propan-2-ylbenzoate Ethyl 4-propan-2-ylbenzoate Propyl 4-propan-2-ylbenzoate
Ar-H (ortho to C=O) ~7.95 (d, J ≈ 8.4 Hz, 2H)~7.96 (d, J ≈ 8.4 Hz, 2H)~7.95 (d, J ≈ 8.4 Hz, 2H)
Ar-H (meta to C=O) ~7.28 (d, J ≈ 8.4 Hz, 2H)~7.29 (d, J ≈ 8.4 Hz, 2H)~7.28 (d, J ≈ 8.4 Hz, 2H)
-CH(CH₃)₂ ~3.00 (sept, J ≈ 6.9 Hz, 1H)~3.01 (sept, J ≈ 6.9 Hz, 1H)~3.00 (sept, J ≈ 6.9 Hz, 1H)
-CH(CH₃)₂ ~1.25 (d, J ≈ 6.9 Hz, 6H)~1.26 (d, J ≈ 6.9 Hz, 6H)~1.25 (d, J ≈ 6.9 Hz, 6H)
-O-CH₂- -~4.37 (q, J ≈ 7.1 Hz, 2H)~4.26 (t, J ≈ 6.7 Hz, 2H)
-O-CH₂-CH₂- --~1.75 (sext, J ≈ 7.2 Hz, 2H)
-O-CH₂-CH₂-CH₃ -~1.38 (t, J ≈ 7.1 Hz, 3H)~1.01 (t, J ≈ 7.4 Hz, 3H)
-O-CH₃ ~3.88 (s, 3H)--

Analysis:

The aromatic protons show very similar chemical shifts and coupling patterns across the series, as they are distant from the ester alkyl group. The most significant differences are observed in the signals corresponding to the alkyl chains of the ester.

  • Methyl Ester: A sharp singlet at approximately 3.88 ppm is characteristic of the methoxy group (-OCH₃).

  • Ethyl Ester: The ethyl group gives rise to a quartet at around 4.37 ppm for the methylene protons (-OCH₂-) and a triplet at about 1.38 ppm for the methyl protons (-CH₃). The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons.

  • Propyl Ester: The propyl group exhibits a triplet for the terminal methyl protons (-CH₃) at approximately 1.01 ppm, a sextet for the central methylene protons (-CH₂-) around 1.75 ppm, and a triplet for the methylene protons attached to the oxygen (-OCH₂-) at about 4.26 ppm. The downfield shift of the -OCH₂- protons is due to the deshielding effect of the adjacent oxygen atom.

¹³C NMR Spectroscopy: A Carbon Skeleton Perspective

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides insights into the carbon framework of a molecule.

Table 2: ¹³C NMR Data (Chemical Shifts (δ) in ppm)

Carbon Assignment Methyl 4-propan-2-ylbenzoate Ethyl 4-propan-2-ylbenzoate Propyl 4-propan-2-ylbenzoate
C=O ~167.0~166.5~166.6
Ar-C (ipso to C=O) ~128.5~129.0~128.8
Ar-C (ortho to C=O) ~129.5~129.4~129.5
Ar-C (meta to C=O) ~126.5~126.4~126.5
Ar-C (para to C=O) ~153.0~152.8~152.9
-CH(CH₃)₂ ~34.2~34.3~34.2
-CH(CH₃)₂ ~23.8~23.7~23.8
-O-CH₂- -~60.8~66.5
-O-CH₂-CH₂- --~22.1
-O-CH₂-CH₂-CH₃ -~14.3~10.5
-O-CH₃ ~51.9--

Analysis:

The chemical shifts of the aromatic and isopropyl carbons are largely unaffected by the change in the ester alkyl group. The key differences are in the ester alkyl chain carbons.

  • The carbonyl carbon (C=O) shows a very similar chemical shift across the three compounds, typically around 166-167 ppm.

  • The carbons of the ester alkyl group show predictable shifts. In the ethyl ester, the -OCH₂- carbon is at approximately 60.8 ppm, while the -CH₃ carbon is at about 14.3 ppm. For the propyl ester, the -OCH₂- carbon is shifted slightly downfield to around 66.5 ppm, the central -CH₂- is at about 22.1 ppm, and the terminal -CH₃ is at approximately 10.5 ppm.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

Infrared spectroscopy probes the vibrational modes of molecules, providing characteristic absorption bands for different functional groups.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Vibrational Mode Methyl 4-propan-2-ylbenzoate Ethyl 4-propan-2-ylbenzoate Propyl 4-propan-2-ylbenzoate
C=O Stretch (Ester) ~1720~1718~1717
C-O Stretch (Ester) ~1275, ~1100~1273, ~1102~1274, ~1101
Ar C-H Stretch >3000>3000>3000
Aliphatic C-H Stretch <3000<3000<3000
Ar C=C Bending ~1610, ~1580~1610, ~1580~1610, ~1580

Analysis:

All three esters exhibit strong characteristic absorption bands for the ester functional group.

  • The most prominent peak is the C=O stretch, which appears as a strong band around 1720 cm⁻¹. The exact position may vary slightly, but it is a defining feature of the ester group.[1]

  • Two distinct C-O stretching vibrations are also characteristic of esters, typically found in the 1300-1000 cm⁻¹ region.[1] These correspond to the C-O single bonds of the ester linkage.

  • The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretches from the isopropyl and ester alkyl groups are found below 3000 cm⁻¹. The intensity of the aliphatic C-H stretching region increases with the length of the alkyl chain.

Mass Spectrometry: Unraveling Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in the determination of molecular weight and structural features.

Table 4: Key Mass Spectrometry Data (m/z)

Ion Methyl 4-propan-2-ylbenzoate Ethyl 4-propan-2-ylbenzoate Propyl 4-propan-2-ylbenzoate
[M]⁺ 178192206
[M - OCH₃]⁺ 147--
[M - OCH₂CH₃]⁺ -147-
[M - OCH₂CH₂CH₃]⁺ --147
[C₇H₇]⁺ (Tropylium ion) 919191
[C₉H₉O]⁺ 133133133
[C₁₀H₁₁O]⁺ 147147147

Analysis:

The molecular ion peak ([M]⁺) is readily identifiable for each compound, confirming their respective molecular weights. The fragmentation patterns are characteristic of aromatic esters.

  • A common fragmentation pathway is the loss of the alkoxy group (-OR) to form the 4-propan-2-ylbenzoyl cation at m/z 147.[2][3] This is a prominent peak in the spectra of all three esters.

  • Another significant fragmentation involves the formation of the tropylium ion at m/z 91, a common fragment for alkyl-substituted benzene rings.

  • The base peak in many aromatic esters is the acylium ion, in this case, the 4-propan-2-ylbenzoyl cation at m/z 147.

fragmentation M Molecular Ion [M]⁺ acylium Acylium Ion (m/z 147) M->acylium - ·OR tropylium Tropylium Ion (m/z 91) acylium->tropylium - CO alkoxy_radical Alkoxy Radical [·OR]

Figure 2: General fragmentation pathway for the esters.

Experimental Protocols

To ensure the reproducibility and accuracy of the spectroscopic data, the following standardized protocols are recommended.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the ester in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a 90° pulse width.

    • Set the spectral width to cover the range of -1 to 12 ppm.

    • Use a relaxation delay of at least 5 seconds to ensure full relaxation of all protons.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Use a relaxation delay of 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H NMR and 77.16 ppm for the central peak of the CDCl₃ triplet in ¹³C NMR.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder.

    • Place the prepared sample in the spectrometer's sample compartment.

    • Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.

  • Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) source.

  • Data Acquisition:

    • Set the electron energy to 70 eV.

    • Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with known fragmentation mechanisms for esters.[4]

Conclusion

This comparative guide demonstrates that while Methyl, Ethyl, and Propyl 4-propan-2-ylbenzoate share a common structural backbone, their spectroscopic fingerprints are uniquely defined by the nature of their ester alkyl groups. The systematic variations observed in their ¹H NMR, ¹³C NMR, and to a lesser extent, IR and MS spectra, provide a clear illustration of how subtle structural modifications can be elucidated through a multi-technique spectroscopic approach. For the practicing scientist, this understanding is crucial for unambiguous compound identification, purity assessment, and the interpretation of complex chemical data.

References

  • GeeksforGeeks. (2025, July 23). Ester - Structure, Properties, Uses. Retrieved from [Link]

  • JoVE. (2024, December 5). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

  • YouTube. (2020, March 17). PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Retrieved from [Link]

  • University of Arizona, Department of Chemistry and Biochemistry. Mass Spectrometry - Examples. Retrieved from [Link]

  • Wikipedia. Fragmentation (mass spectrometry). Retrieved from [Link]

  • University of Calgary. Ch20: Spectroscopic Analysis : Esters. Retrieved from [Link]

  • The Royal Society of Chemistry. Supporting Information for.... Retrieved from [Link]

  • Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubChem. Ethyl 4-propan-2-ylbenzoate. Retrieved from [Link]

  • PubChem. Methyl 4-isopropylbenzoate. Retrieved from [Link]

  • PubChem. Propyl 4-propylbenzoate. Retrieved from [Link]

Sources

Validation

Comparative study of the reactivity of different alkyl 4-isopropylbenzoates

Comparative Guide: Reactivity & Hydrolytic Stability of Alkyl 4-Isopropylbenzoates Executive Summary This guide provides a technical comparison of the reactivity profiles for alkyl esters of 4-isopropylbenzoic acid (Cumi...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Reactivity & Hydrolytic Stability of Alkyl 4-Isopropylbenzoates

Executive Summary

This guide provides a technical comparison of the reactivity profiles for alkyl esters of 4-isopropylbenzoic acid (Cumic acid). These compounds are critical intermediates in organic synthesis and prodrug design, where the balance between lipophilicity and hydrolytic stability determines bioavailability.

The study focuses on the alkaline hydrolysis rates of four distinct analogs:

  • Methyl 4-isopropylbenzoate (Reference Standard)

  • Ethyl 4-isopropylbenzoate

  • Isopropyl 4-isopropylbenzoate

  • tert-Butyl 4-isopropylbenzoate

Key Insight: Reactivity is governed principally by the steric bulk of the alkoxy group (


). While the 4-isopropyl substituent exerts a constant electronic deactivation across the series, the steric hindrance of the ester alkyl group dictates the half-life (

), following the Taft steric parameter trend: Methyl > Ethyl > Isopropyl >> tert-Butyl .

Chemical Framework & Mechanistic Basis

To understand the reactivity differences, we must analyze the mechanism of alkaline hydrolysis (


 mechanism). The rate-determining step (RDS) is the nucleophilic attack of the hydroxide ion (

) on the carbonyl carbon to form a tetrahedral intermediate.
The Signaling Pathway (Mechanism)

The following diagram illustrates the reaction pathway and the specific point where steric hindrance inhibits the reaction.

HydrolysisPath Reactants Alkyl 4-Isopropylbenzoate + OH- TS Tetrahedral Intermediate (Steric Crowding Here) Reactants->TS k1 (RDS) Products 4-Isopropylbenzoate Ion + Alcohol TS->Products k2 (Fast) Steric Steric Hindrance (Es) Blocks Nucleophile Steric->TS Inhibits Formation Electronic 4-iPr Electronic Effect (+I) Deactivates Carbonyl Electronic->Reactants Stabilizes Ground State

Figure 1: Mechanistic pathway of alkaline hydrolysis highlighting the critical impact of steric hindrance on the transition state.

Theoretical Reactivity (Taft Equation)

The reactivity differences are quantified using the Taft Equation, which separates polar (


) and steric (

) effects:

[1]

For benzoate esters, the steric factor (


) of the alkyl group is the dominant variable.
  • Methyl (

    
    ):  Minimal shielding; rapid attack.
    
  • tert-Butyl (

    
    ):  Massive steric bulk prevents the 
    
    
    
    from approaching the carbonyl carbon effectively.

Comparative Performance Data

The following table synthesizes relative reactivity rates based on established physical organic chemistry constants for benzoate esters.

Table 1: Relative Reactivity and Stability Profile

Ester AnalogAlkyl Group (

)
Taft Steric Constant (

)
Relative Rate (

)*
Hydrolytic StabilityLipophilicity (LogP)**
Methyl

0.00100 Low (Labile)~3.8
Ethyl

-0.07~85 Moderate~4.2
Isopropyl

-0.47~30 High~4.5
tert-Butyl

-1.54< 1 Very High (Robust)~4.8

*Relative rates are normalized to the Methyl ester (100). Values derived from standard Taft correlations for benzoate hydrolysis [1, 2]. **LogP values are estimated calculated values for the 4-isopropylbenzoate series.

Performance Analysis:

  • Methyl/Ethyl: Best for applications requiring rapid onset or metabolic cleavage (prodrugs).

  • Isopropyl: Offers a balance, significantly slower hydrolysis due to branching at the

    
    -carbon.
    
  • tert-Butyl: Essentially inert to standard alkaline hydrolysis conditions. Requires acid-catalyzed cleavage or specific enzymatic action.

Experimental Protocol: Kinetic Validation

To validate these trends in your specific matrix, use the following self-validating spectrophotometric protocol. This method relies on the UV absorption shift between the ester and the benzoate ion.

Synthesis of Standards (General Procedure)

Note: Commercially available cumic acid is used as the precursor.

  • Activation: Reflux 4-isopropylbenzoic acid (10 mmol) with Thionyl Chloride (

    
    , 15 mmol) for 2 hours to generate the acid chloride. Remove excess 
    
    
    
    under vacuum.
  • Esterification: Dissolve the residue in dry DCM. Add the specific alcohol (Methyl, Ethyl, Isopropyl, or t-Butanol) in excess with Pyridine (1.1 eq). Stir at RT (reflux for t-Butyl) for 4 hours [3].

  • Purification: Wash with

    
    , then 
    
    
    
    . Dry over
    
    
    .
Kinetic Measurement Workflow

Objective: Determine the pseudo-first-order rate constant (


).

Reagents:

  • Stock Solution A: Ester (

    
    ) in Acetonitrile.
    
  • Stock Solution B: NaOH (

    
    ) in degassed water.
    

Step-by-Step Protocol:

  • Baseline: Set UV-Vis spectrophotometer to 235 nm (typical

    
     for benzoate esters; scan your specific ester to confirm).
    
  • Initiation: In a quartz cuvette, mix 2.0 mL of Solution B (excess nucleophile) with 0.1 mL of Solution A.

  • Monitoring: Immediately record absorbance (

    
    ) every 30 seconds for 60 minutes.
    
  • End Point: Heat a separate aliquot to

    
     for 2 hours to force completion, then measure 
    
    
    
    .
  • Calculation: Plot

    
     vs. time (
    
    
    
    ).
    • The slope of the line

      
      .
      
    • Calculate second-order rate constant:

      
      .
      

Self-Validation Check:

  • The plot must be linear (

    
    ). If non-linear, the 
    
    
    
    is not in sufficient excess (pseudo-first-order assumption failed).

References

  • Hancock, C. K., & Falls, C. P. (1961). A Hammett-Taft Polar-Steric Equation for the Saponification Rates of m- and p-Substituted Alkyl Benzoates. Journal of the American Chemical Society.[2][3] [Link]

  • Taft, R. W. (1952).[4][5] Separation of Polar, Steric, and Resonance Effects in Reactivity. Journal of the American Chemical Society.[2][3] [Link]

  • Organic Syntheses. General Procedures for Esterification via Acid Chlorides. [Link]

  • PubChem. 4-Isopropylbenzoic acid (Cumic Acid) Compound Summary. [Link]

Sources

Comparative

Benchmarking Ethyl 4-propan-2-ylbenzoate: Synthetic Utility &amp; Reactivity Profile

Executive Summary Ethyl 4-propan-2-ylbenzoate (CAS: 14263-65-1), also known as Ethyl Cumate , serves as a critical intermediate in two distinct high-value sectors: bio-orthogonal gene regulation (as a membrane-permeable...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4-propan-2-ylbenzoate (CAS: 14263-65-1), also known as Ethyl Cumate , serves as a critical intermediate in two distinct high-value sectors: bio-orthogonal gene regulation (as a membrane-permeable precursor to the Cumate Switch inducer) and H₂S-releasing therapeutics (as a scaffold for anethole trithione analogs).

This guide benchmarks the performance of Ethyl 4-propan-2-ylbenzoate in specific synthetic transformations, contrasting its reactivity with standard benzoate esters. We focus on its formation via micellar Negishi-like cross-coupling and its utility as a substrate in thionation reactions for drug discovery.

Part 1: Formation Benchmark – Micellar Cross-Coupling

Traditional synthesis of Ethyl 4-propan-2-ylbenzoate relies on the Fischer esterification of 4-isopropylbenzoic acid. However, for benchmarking advanced synthetic utility, we evaluate its formation via palladium-catalyzed organozinc cross-coupling in water. This method benchmarks the compatibility of the ester moiety with organometallic reagents under "Green Chemistry" conditions.

Comparative Performance Data

The following table compares the yield of Ethyl 4-propan-2-ylbenzoate against other alkyl-substituted benzoates synthesized using the Lipshutz Micellar Catalysis method (Zn/TMEDA in water).

Target ProductAlkyl Halide SubstrateYield (%)Reaction TimeCatalyst System
Ethyl 4-propan-2-ylbenzoate 2-Bromopropane 69% 12 h Pd(Amphos)Cl₂ / Zn
Ethyl 4-cyclohexylbenzoateBromocyclohexane86%12 hPd(Amphos)Cl₂ / Zn
Ethyl 4-decylbenzoate1-Bromodecane68%72 hPd(Amphos)Cl₂ / Zn
Standard (Ethyl Benzoate)N/A (Reference)N/A--

Analysis: The 69% yield for the isopropyl variant (Ethyl Cumate) highlights a specific challenge: steric hindrance of the secondary alkyl halide (2-bromopropane) compared to the primary halide (decyl) or the cyclic secondary halide (cyclohexyl). While the yield is lower than the cyclohexyl analog, the successful coupling in an aqueous medium without hydrolyzing the ethyl ester confirms the hydrolytic stability of the Ethyl 4-propan-2-ylbenzoate scaffold under basic/organometallic conditions.

Experimental Protocol: Aqueous Organozinc Coupling

Objective: Synthesize Ethyl 4-propan-2-ylbenzoate from Ethyl 4-bromobenzoate.

  • Reagent Prep: In a reaction vial, combine Zinc powder (390 mg, 6 mmol) and TMEDA (116 mg, 1 mmol) in 2.0 mL of 2 wt % TPGS-750-M aqueous solution.

  • Activation: Stir vigorously at room temperature (RT) for 10–15 minutes to activate the zinc species.

  • Substrate Addition: Add Ethyl 4-bromobenzoate (458 mg, 2 mmol) and 2-bromopropane (615 mg, 5 mmol).

  • Catalysis: Add Pd(Amphos)Cl₂ (catalytic amount, typically 1-2 mol %).

  • Reaction: Stir vigorously at RT for 12 hours.

  • Workup: Extract the reaction mixture with ethyl acetate (3 x 5 mL). Dry organic layer over anhydrous MgSO₄.

  • Purification: Concentrate in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Part 2: Reactivity Benchmark – Thionation for H₂S Donors

In drug development, Ethyl 4-propan-2-ylbenzoate is a benchmark precursor for synthesizing 3H-1,2-dithiole-3-thione moieties (H₂S donors). The ester group acts as a robust protecting group that survives the harsh, high-temperature thionation conditions required to close the dithiole ring.

Mechanistic Workflow

The following diagram illustrates the transformation of Ethyl 4-propan-2-ylbenzoate into a dithiole-thione pharmacophore.

ThionationPath Figure 1: Synthesis of H2S-Donating Dithiole-Thiones from Ethyl Cumate Start Ethyl 4-propan-2-ylbenzoate (Precursor) Inter Intermediate: Ethyl 4-(3-thioxo-3H-1,2-dithiol-4-yl)benzoate Start->Inter Cyclization & Thionation Reagent Elemental Sulfur (S8) 220°C, 6-8h Reagent->Inter Product Final H2S Donor: 4-(3-thioxo-3H-1,2-dithiol-4-yl)benzoic acid Inter->Product Deprotection Hydrolysis Acid Hydrolysis (H2SO4/AcOH) Hydrolysis->Product

Performance Analysis
  • Thermal Stability: The ethyl ester moiety remains intact at 220°C in the presence of molten sulfur. This is a critical benchmark; many other protecting groups (e.g., tert-butyl esters) would eliminate or degrade under these conditions.

  • Selectivity: The reaction specifically targets the isopropyl group for oxidative cyclization. The ethyl ester directs the electronics of the ring but does not interfere with the radical sulfur mechanism.

Experimental Protocol: High-Temp Thionation

Objective: Convert Ethyl 4-propan-2-ylbenzoate to Ethyl 4-(3-thioxo-3H-1,2-dithiol-4-yl)benzoate.

  • Setup: Heat elemental sulfur (10 equiv) in a round-bottom flask to 135°C until molten.

  • Addition: Add Ethyl 4-propan-2-ylbenzoate (1.0 equiv) dropwise to the stirred molten sulfur.

  • Reaction: Increase temperature to 220°C and stir for 6–8 hours. Caution: Evolution of H₂S gas requires efficient trapping (NaOH scrubbers).

  • Workup: Cool mixture to 135°C. Add a Toluene/Acetone (3:7) mixture to precipitate sulfur.

  • Purification: Filter off solids. Concentrate filtrate and purify via flash chromatography (20% EtOAc/Hexanes) to yield the brown solid product.

Part 3: Stability Profile – Hydrolytic Resistance

For prodrug applications, the rate of hydrolysis determines the release profile of the active acid (Cumic acid). Using Hammett Substituent Constants (


), we can predict the relative stability of Ethyl 4-propan-2-ylbenzoate compared to standard Ethyl Benzoate.
Hammett Analysis

The rate of alkaline hydrolysis for benzoate esters is governed by the electron density at the carbonyl carbon.

  • Reaction Constant (

    
    ):  Positive (Nucleophilic attack is favored by electron-withdrawing groups).
    
  • Substituent (

    
    ): 
    
    • H (Ethyl Benzoate):

      
      
      
    • Isopropyl (Ethyl Cumate):

      
       (Weakly Electron Donating)
      
    • Nitro (Ethyl 4-nitrobenzoate):

      
       (Strongly Electron Withdrawing)
      

Conclusion: The isopropyl group donates electron density into the ring, slightly deactivating the carbonyl carbon toward nucleophilic attack (


).
  • Predicted Result: Ethyl 4-propan-2-ylbenzoate hydrolyzes slower than Ethyl Benzoate.

  • Application: This makes it an ideal "sustained-release" prodrug candidate compared to unsubstituted benzoates, providing a longer half-life in plasma.

Comparative Stability Table
CompoundSubstituent (

)
Relative Hydrolysis Rate (

)
Prodrug Classification
Ethyl 4-nitrobenzoate+0.78~100x (Fast)Rapid Release
Ethyl Benzoate0.001.0 (Baseline)Standard
Ethyl 4-propan-2-ylbenzoate -0.15 ~0.6 - 0.8x (Slow) Sustained Release

References

  • Lipshutz, B. H., et al. (2011). "Organozinc Chemistry Enabled by Micellar Catalysis. Palladium-Catalyzed Cross-Couplings between Alkyl and Aryl Bromides in Water at Room Temperature." Journal of the American Chemical Society.

  • Sgambellone, S., et al. (2022). "Development of Hydrogen Sulfide-Releasing Carbonic Anhydrases IX- and XII-Selective Inhibitors with Enhanced Antihyperalgesic Action in a Rat Model of Arthritis." Journal of Medicinal Chemistry.

  • Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews.

Validation

Quantitative analysis of "Ethyl 4-propan-2-ylbenzoate" in a reaction mixture

Executive Summary: The Analytical Landscape Ethyl 4-propan-2-ylbenzoate (also known as Ethyl Cumate or Ethyl 4-isopropylbenzoate) is a lipophilic ester ( ) typically synthesized via the esterification of 4-isopropylbenzo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Landscape

Ethyl 4-propan-2-ylbenzoate (also known as Ethyl Cumate or Ethyl 4-isopropylbenzoate) is a lipophilic ester (


) typically synthesized via the esterification of 4-isopropylbenzoic acid (Cumic acid). In a crude reaction mixture, this analyte exists alongside unreacted acid, ethanol, inorganic catalysts (e.g., 

), and water.

For researchers requiring precise quantification, the choice of analytical method dictates the workflow's throughput and accuracy. This guide compares the three dominant methodologies: GC-FID (The Industrial Standard), HPLC-UV (The Kinetic Monitor), and qNMR (The Absolute Validator).

FeatureGC-FID HPLC-UV qNMR
Primary Utility Routine QC & High ThroughputReaction Monitoring (Acid + Ester)Purity Assignment & Reference-Free Quant
Sensitivity (LOD) High (< 1 ppm)Moderate (~10 ppm)Low (~1000 ppm)
Sample Prep Extraction Required (Remove Acids)Minimal (Dilute & Shoot)Minimal (Deuterated Solvent)
Throughput High (Fast oven ramps)Medium (Isocratic/Gradient)Low (Long relaxation delays)

Method 1: Gas Chromatography (GC-FID)

Role: The Workhorse for Isolated Product Purity.

GC-FID is the gold standard for quantifying volatile esters due to its superior resolution and flame ionization detector's (FID) linear response to carbon content. However, direct injection of acidic reaction mixtures can degrade column stationary phases and cause peak tailing.

Why it works (Causality):
  • Volatility: With a boiling point of ~264°C, Ethyl 4-propan-2-ylbenzoate elutes cleanly on non-polar columns without derivatization.

  • Selectivity: Capillary columns easily resolve the ester from the solvent (ethanol) and trace impurities.

Critical Protocol: Sample Preparation (The "Wash" Step)

Direct injection of the crude reaction mixture is NOT recommended due to the presence of non-volatile acids and salts.

  • Aliquot: Take 100

    
     of reaction mixture.
    
  • Quench: Add to 1 mL saturated

    
     (Neutralizes acid catalyst and unreacted cumic acid).
    
  • Extract: Add 1 mL Ethyl Acetate or Hexane containing internal standard (e.g., Dodecane ). Vortex for 30s.

  • Phase Separation: Allow layers to separate. Transfer 500

    
     of the top organic layer to a GC vial.
    
Instrumental Parameters
  • Column: Agilent DB-5 or HP-5 (5% Phenyl-methylpolysiloxane), 30m x 0.32mm x 0.25

    
    .
    
  • Inlet: Split (50:1), 250°C.

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Oven Program:

    • Start: 100°C (Hold 1 min) - Elutes solvent.

    • Ramp: 20°C/min to 280°C.

    • Hold: 3 min.

  • Detector: FID @ 300°C.

Method 2: HPLC-UV (Reverse Phase)

Role: The Kinetic Monitor (Simultaneous Acid/Ester Tracking).

Unlike GC, HPLC allows for the simultaneous quantification of the starting material (Cumic acid) and the product (Ethyl cumate) without derivatization or extensive workup. This makes it superior for reaction kinetics studies .

Why it works (Causality):
  • Chromophores: The aromatic ring provides strong UV absorption at 254 nm .

  • Solubility: The reaction matrix (Ethanol) is compatible with the mobile phase, allowing a "dilute-and-shoot" workflow.

Instrumental Parameters
  • Column: C18 (e.g., Zorbax Eclipse Plus), 150mm x 4.6mm, 5

    
    .
    
  • Mobile Phase A: Water + 0.1% Phosphoric Acid (Suppresses ionization of Cumic acid to prevent tailing).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 40% B (Isocratic).

    • 2-10 min: 40%

      
       90% B (Linear Ramp).
      
    • 10-12 min: 90% B (Wash).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm.

  • Expected Elution: Cumic Acid (~4 min)

    
     Ethyl Cumate (~9 min).
    

Method 3: Quantitative NMR (qNMR)

Role: The Absolute Validator (Reference Standard Certification).

When a certified reference standard of Ethyl 4-propan-2-ylbenzoate is unavailable, qNMR is the only method that can provide a "primary method" quantification using an unrelated internal standard (e.g., Maleic Acid or Dimethyl Sulfone).

Why it works (Causality):
  • Molar Response: NMR signal intensity is directly proportional to the number of protons, independent of the chemical structure.

  • Specificity: The isopropyl methine proton (septet) and the ester methylene protons (quartet) provide distinct diagnostic signals away from the aromatic region.

Diagnostic Signals (400 MHz, )
  • Aromatic Protons:

    
     7.9 (d, 2H), 
    
    
    
    7.3 (d, 2H).
  • Ester Methylene (

    
    ): 
    
    
    
    4.35 (q, 2H). Primary Quant Signal.
  • Isopropyl Methine (

    
    ): 
    
    
    
    2.95 (sept, 1H).
  • Methyls:

    
     1.38 (t, 3H), 
    
    
    
    1.25 (d, 6H).
qNMR Protocol
  • Weighing: Accurately weigh ~20 mg of Sample and ~10 mg of Internal Standard (IS) into a vial. Record weights to 0.01 mg precision.

  • Solvent: Dissolve in 0.7 mL

    
    .
    
  • Acquisition:

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 
      
      
      
      30 seconds (Must be
      
      
      ).
    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Mass weighed.[2][3][4]

Visualized Workflows

Decision Matrix: Selecting the Right Method

MethodSelection Start Start: Analyze Reaction Mixture IsRefAvailable Is a Certified Reference Standard Available? Start->IsRefAvailable NeedKinetics Do you need to track Acid consumption? IsRefAvailable->NeedKinetics Yes qNMR Method: qNMR (Self-Validating, No Ref Std) IsRefAvailable->qNMR No HighThroughput Is High Throughput (>50 samples/day) required? NeedKinetics->HighThroughput No HPLC Method: HPLC-UV (Simultaneous Acid/Ester) NeedKinetics->HPLC Yes GC Method: GC-FID (High Precision, High Speed) HighThroughput->GC Yes HighThroughput->HPLC No

Caption: Decision tree for selecting the optimal analytical technique based on resource availability and data requirements.

Sample Preparation Workflow (for GC-FID)

SamplePrep RawMix Crude Reaction Mix (Acid + Ester + Catalyst) Quench Quench with NaHCO3 (Neutralize Acid) RawMix->Quench Extract Add EtOAc + Int. Std. (Extract Ester) Quench->Extract PhaseSep Phase Separation (Discard Aqueous) Extract->PhaseSep Inject GC Injection (Clean Ester) PhaseSep->Inject

Caption: Liquid-Liquid Extraction (LLE) workflow to isolate Ethyl 4-propan-2-ylbenzoate from acidic reaction components.

References

  • PubChem. (2025).[5] Ethyl 4-propan-2-ylbenzoate Compound Summary. National Library of Medicine. [Link]

  • Mambrini, G. P., et al. (2012).[6] Nuclear magnetic resonance spectroscopic analysis of ethyl ester yield in the transesterification of vegetable oil. Magnetic Resonance in Chemistry. [Link]

  • Agilent Technologies. (2021).[1] Analysis of Organic Volatile Impurities in Drug Products and Drug Substances. Application Note. [Link]

  • D'Amelia, R. P., et al. (2021).[7] Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures. World Journal of Chemical Education. [Link]

Sources

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Retrosynthesis Analysis

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Method

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

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Ethyl 4-propan-2-ylbenzoate
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Ethyl 4-propan-2-ylbenzoate
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